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GsMTx4 TFA

Cat. No.: B13907635
M. Wt: 4103 g/mol
InChI Key: SFSIBEVGKPAOFG-KTEQGTNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GsMTx4 TFA is a useful research compound. Its molecular formula is C185H278N48O46S6 and its molecular weight is 4103 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C185H278N48O46S6 B13907635 GsMTx4 TFA

Properties

Molecular Formula

C185H278N48O46S6

Molecular Weight

4103 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C185H278N48O46S6/c1-98(2)72-120(159(253)202-114(54-27-33-65-188)155(249)228-141(96-284)178(272)226-135(90-234)172(266)206-113(53-26-32-64-187)153(247)211-122(74-100(5)6)161(255)215-124(76-102-40-13-9-14-41-102)163(257)203-112(52-25-31-63-186)152(246)212-123(75-101(7)8)162(256)230-139(94-282)176(270)219-129(82-145(193)236)168(262)216-126(78-104-44-17-11-18-45-104)165(259)225-136(91-235)173(267)224-134(184(278)279)79-105-46-19-12-20-47-105)210-154(248)117(57-30-36-68-191)208-180(274)143-59-38-70-232(143)182(276)119(58-37-69-198-185(196)197)209-175(269)138(93-281)231-179(273)142(97-285)229-157(251)116(56-29-35-67-190)205-170(264)131(85-150(242)243)221-171(265)132(86-151(244)245)220-169(263)130(83-146(194)237)222-181(275)144-60-39-71-233(144)183(277)133(84-147(195)238)223-177(271)140(95-283)227-156(250)115(55-28-34-66-189)204-166(260)127(80-106-88-199-110-50-23-21-48-108(106)110)218-167(261)128(81-107-89-200-111-51-24-22-49-109(107)111)217-164(258)125(77-103-42-15-10-16-43-103)214-158(252)118(61-62-149(240)241)207-160(254)121(73-99(3)4)213-174(268)137(92-280)201-148(239)87-192/h9-24,40-51,88-89,98-101,112-144,199-200,234-235,280-285H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,236)(H2,194,237)(H2,195,238)(H,201,239)(H,202,253)(H,203,257)(H,204,260)(H,205,264)(H,206,266)(H,207,254)(H,208,274)(H,209,269)(H,210,248)(H,211,247)(H,212,246)(H,213,268)(H,214,252)(H,215,255)(H,216,262)(H,217,258)(H,218,261)(H,219,270)(H,220,263)(H,221,265)(H,222,275)(H,223,271)(H,224,267)(H,225,259)(H,226,272)(H,227,250)(H,228,249)(H,229,251)(H,230,256)(H,231,273)(H,240,241)(H,242,243)(H,244,245)(H,278,279)(H4,196,197,198)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-/m0/s1

InChI Key

SFSIBEVGKPAOFG-KTEQGTNPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GsMTx4 TFA on Piezo Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism by which the tarantula venom peptide GsMTx4, in its trifluoroacetate salt form (TFA), modulates the function of Piezo mechanosensitive ion channels. This document synthesizes key findings on its inhibitory action, the critical role of the lipid bilayer, and its differential effects on Piezo1 and Piezo2. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting mechanotransduction pathways.

Core Mechanism of Action: A Gating Modifier Approach

GsMTx4 acts as a gating modifier of Piezo channels, rather than a direct pore blocker.[1][2] Its mechanism is intricately linked to its interaction with the lipid bilayer surrounding the channel.[3][4] GsMTx4 is an amphipathic peptide, possessing both hydrophobic and hydrophilic regions, which allows it to partition into the cell membrane.[3]

The prevailing model suggests that GsMTx4 inserts its hydrophobic face into the outer leaflet of the lipid bilayer. In a resting state, the peptide resides superficially. However, when the membrane is stretched, GsMTx4 is thought to move deeper into the bilayer, effectively acting as a "membrane buffer" or "area reservoir." This movement is proposed to locally alter the lipid packing and reduce the lateral tension in the membrane that is transmitted to the channel upon mechanical stimulation. By reducing the effective mechanical force sensed by the channel's gating machinery, GsMTx4 increases the energy required for channel opening. This manifests as a rightward shift in the pressure-activation curve of Piezo channels, requiring greater mechanical stimulus to achieve the same level of channel activation.

An important characteristic of GsMTx4 is its lack of stereospecificity; both the L- and D-enantiomers are effective inhibitors of Piezo channels, which supports the indirect, membrane-mediated mechanism of action rather than a specific, lock-and-key interaction with a chiral binding pocket on the channel protein itself.

Signaling Pathway of GsMTx4 Inhibition of Piezo Channels

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with Piezo cDNA Cell_Culture->Transfection Giga_Seal Obtain Gigaohm Seal Transfection->Giga_Seal Solution_Prep Prepare Intra/Extra- cellular Solutions Solution_Prep->Giga_Seal Pipette_Pull Pull & Fire-polish Patch Pipettes Pipette_Pull->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Mechanical Currents Whole_Cell->Baseline Apply_GsMTx4 Apply GsMTx4 Solution Baseline->Apply_GsMTx4 Record_Inhibition Record Inhibited Mechanical Currents Apply_GsMTx4->Record_Inhibition Washout Washout GsMTx4 Record_Inhibition->Washout Record_Recovery Record Recovered Mechanical Currents Washout->Record_Recovery Measure_Currents Measure Peak Currents Record_Recovery->Measure_Currents Calc_Inhibition Calculate % Inhibition Measure_Currents->Calc_Inhibition Kinetics Determine On/Off Rates Measure_Currents->Kinetics Pressure_Curve Construct Pressure- Response Curves Measure_Currents->Pressure_Curve GsMTx4_Lipid_Piezo GsMTx4 GsMTx4 Peptide (Amphipathic) Hydrophobic_Face Hydrophobic Face GsMTx4->Hydrophobic_Face Charged_Residues Positively Charged Lysine Residues GsMTx4->Charged_Residues Acyl_Chains Lipid Acyl Chains (Hydrophobic Core) Hydrophobic_Face->Acyl_Chains Interacts with Headgroups Lipid Headgroups (Polar Interface) Charged_Residues->Headgroups Interacts with Lipid_Bilayer Lipid Bilayer Piezo_Channel Piezo Channel (Mechanosensor) Lipid_Bilayer->Piezo_Channel Modulates local tension around Channel_Gating Inhibition of Channel Gating Piezo_Channel->Channel_Gating

References

GsMTx4 TFA: A Selective Mechanosensitive Channel Blocker - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a critical pharmacological tool for the study of mechanosensitive ion channels (MSCs). Supplied as a trifluoroacetate (TFA) salt, GsMTx4 is a potent and selective inhibitor of cationic MSCs, particularly those from the Piezo and TRP channel families.[1][2] This technical guide provides an in-depth overview of GsMTx4 TFA, including its mechanism of action, selectivity, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and its impact on cellular signaling pathways.

Introduction

Mechanosensitive ion channels are integral membrane proteins that transduce mechanical forces into electrical or chemical signals. These channels play crucial roles in a myriad of physiological processes, including touch sensation, proprioception, hearing, and the regulation of blood pressure. Dysregulation of MSCs has been implicated in various pathological conditions, making them attractive targets for therapeutic intervention.

GsMTx4 is a 34-amino acid peptide that acts as a gating modifier of MSCs.[3][4] Its discovery has been a milestone in the field, providing researchers with a much-needed tool to investigate the physiological and pathophysiological roles of these channels.[5] this compound is the trifluoroacetate salt form of the peptide, which enhances its stability and solubility for research applications.

GsMTx4 Peptide Profile

PropertyValue
Molecular Weight 4095.86
Formula C185H273N49O45S6
Amino Acid Sequence GCLEFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF
Modifications Disulfide bridges: 2-17, 9-23, 16-30; C-terminal amidation
Purity ≥95%
Solubility Soluble to 1 mg/ml in water
Storage Store at -20°C

Mechanism of Action

GsMTx4 does not act as a traditional pore blocker. Instead, it functions as a "gating modifier," altering the mechanical stress required to open the channel. The current model suggests that GsMTx4, an amphipathic peptide, partitions into the outer leaflet of the cell membrane. When the membrane is stretched, GsMTx4 is thought to move deeper into the lipid bilayer, which locally relaxes the tension in the outer monolayer. This change in the local membrane environment makes it energetically less favorable for the mechanosensitive channel to open in response to mechanical stimuli, effectively increasing the threshold for activation.

Interestingly, the D-enantiomer of GsMTx4 is equally as effective as the native L-enantiomer, suggesting that the mechanism of action is not dependent on a specific chiral interaction with the channel protein but rather on its interaction with the lipid bilayer.

Selectivity Profile

GsMTx4 exhibits selectivity for cationic mechanosensitive channels. Its inhibitory effects have been well-documented for the following channel families:

  • Piezo Channels: GsMTx4 is a potent inhibitor of both Piezo1 and Piezo2 channels.

  • TRP Channels: It also blocks certain members of the Transient Receptor Potential (TRP) channel family, including TRPC1 and TRPC6.

  • TACAN: GsMTx4 has been shown to inhibit TACAN, a mechanosensitive ion channel implicated in the sensation of pain.

Conversely, GsMTx4 has been observed to potentiate the activity of K+ selective mechanosensitive channels like TREK-1. This opposing effect is thought to be a consequence of its mechanism of action. By relaxing the outer monolayer of the cell membrane, GsMTx4 may indirectly increase the tension on the inner monolayer, which in turn can potentiate channels that are sensitive to this type of stress.

Quantitative Data

The inhibitory potency of GsMTx4 can vary depending on the specific channel, cell type, and experimental conditions. The following table summarizes some of the reported quantitative data for GsMTx4's effects.

ChannelCell TypeAssayConcentrationEffectReference
Piezo1HEK293 cellsPatch Clamp5 µMReduces charge transfer to 38% of initial levels
Piezo2HEK-293 cellsPatch Clamp5 µM55% inhibition of pressure-evoked currents
Cation-selective SACsAstrocytes, Cardiac cells, Smooth and Skeletal muscle cellsNot specified5 µMBlocks channel activity
Leptin-induced signalingBreast epithelial cells (MCF10A)Western Blot2.5 µM (16h)Diminishes AMPK and MLC-2 phosphorylation
DemyelinationOrganotypic cerebellar slicesNot specified500 nM (48h)Attenuates demyelination induced by psychosine
Mechanical AllodyniaMice (in vivo)Von Frey test270 µg/kg (single i.p. injection)Reduces mechanical allodynia
NeuroprotectionMice (in vivo)Stereotactic injection3 µM (1 µL)Inhibits lysophosphatidylcholine-induced astrocyte toxicity

Experimental Protocols

The following are generalized protocols for common experimental applications of this compound. Researchers should optimize these protocols for their specific experimental systems.

Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of GsMTx4 on mechanosensitive channel currents in an outside-out patch configuration.

  • Cell Preparation: Culture cells expressing the mechanosensitive channel of interest on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 145 NaCl, 5 KCl, 3 MgCl2, 0.1 CaCl2, and 10 HEPES (pH 7.4).

    • Pipette Solution (in mM): 133 CsCl and 10 HEPES (pH 7.4).

    • GsMTx4 Stock Solution: Prepare a stock solution of this compound in deionized water. On the day of the experiment, dilute the stock solution to the desired final concentration in the external solution.

  • Patch-Clamp Recording:

    • Form a gigaohm seal with a fire-polished borosilicate glass pipette on the cell membrane.

    • Excise an outside-out patch.

    • Apply negative pressure steps to the patch pipette to activate mechanosensitive channels and record the resulting currents.

    • Establish a baseline recording of channel activity.

    • Perfuse the patch with the GsMTx4-containing external solution and record the channel activity.

    • Perform a washout by perfusing the patch with the control external solution to observe the reversibility of the inhibition.

  • Data Analysis: Analyze the recorded currents to determine the effect of GsMTx4 on channel parameters such as open probability, single-channel conductance, and mean open time.

In Vivo Studies for Pain and Neuroprotection

This protocol provides a general framework for assessing the in vivo effects of GsMTx4 on mechanical allodynia and neuroprotection.

  • Animal Models: Utilize appropriate animal models for the condition being studied (e.g., sciatic nerve injury model for mechanical allodynia, lysophosphatidylcholine-induced demyelination model for neuroprotection).

  • GsMTx4 Administration:

    • For Mechanical Allodynia: Administer this compound via intraperitoneal injection (e.g., 270 µg/kg).

    • For Neuroprotection: Administer this compound via stereotactic injection directly into the brain region of interest (e.g., 3 µM in 1 µL).

  • Behavioral Testing (for pain):

    • Measure mechanical sensitivity using von Frey filaments at baseline and at various time points after GsMTx4 administration.

  • Histological Analysis (for neuroprotection):

    • At the end of the study, perfuse the animals and collect the brain tissue.

    • Perform histological staining (e.g., for myelin, astrocytes, microglia) to assess the extent of demyelination and neuroinflammation.

  • Data Analysis: Compare the behavioral scores or histological quantifications between the GsMTx4-treated group and a vehicle-treated control group.

Signaling Pathways and Visualizations

GsMTx4, by blocking the influx of cations (primarily Ca2+) through mechanosensitive channels, can modulate a variety of downstream signaling pathways.

Piezo1-Mediated Signaling in Chondrocytes

In chondrocytes, excessive mechanical strain can lead to osteoarthritis. This is partly mediated by Piezo1 activation, leading to an influx of Ca2+, which in turn activates the Calcineurin/NFAT1 signaling axis, promoting chondrocyte apoptosis and an imbalance in cartilage matrix metabolism. GsMTx4 can block this pathway.

Piezo1_Signaling Mechanical_Strain Excessive Mechanical Strain Piezo1 Piezo1 Channel Mechanical_Strain->Piezo1 Activates Ca_Influx Ca²⁺ Influx Piezo1->Ca_Influx Mediates Calcineurin Calcineurin (CaN) Activation Ca_Influx->Calcineurin NFAT1 NFAT1 Nuclear Translocation Calcineurin->NFAT1 Apoptosis Chondrocyte Apoptosis & Anabolic/Catabolic Imbalance NFAT1->Apoptosis Promotes GsMTx4 GsMTx4 GsMTx4->Piezo1 Inhibits GsMTx4_Workflow Cell_Culture Culture Cells of Interest Baseline Establish Baseline (e.g., Patch-Clamp, Ca²⁺ Imaging) Cell_Culture->Baseline GsMTx4_Prep Prepare GsMTx4 Solution Application Apply GsMTx4 GsMTx4_Prep->Application Baseline->Application Measurement Measure Effect on Channel Activity/Cellular Response Application->Measurement Washout Washout GsMTx4 Measurement->Washout Recovery Measure Recovery Washout->Recovery Analysis Data Analysis and Comparison Recovery->Analysis

References

GsMTx4 TFA: A Technical Guide to Structure, Physicochemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola rosea (formerly Grammostola spatulata), has emerged as a critical pharmacological tool for the study of mechanosensitive ion channels.[1] As a potent and selective inhibitor of cationic mechanosensitive channels, particularly those of the Piezo and TRP families, GsMTx4 offers a unique avenue for investigating the roles of these channels in a myriad of physiological and pathophysiological processes.[2][3][4] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and mechanism of action of GsMTx4, with a particular focus on its trifluoroacetic acid (TFA) salt form, which is commonly used in research settings. Detailed experimental protocols for its characterization and diagrams illustrating its molecular interactions are presented to facilitate its effective use in the laboratory.

Structure and Composition

GsMTx4 is a 35-amino acid polypeptide characterized by an inhibitor cystine knot (ICK) motif. This structural motif, formed by three intramolecular disulfide bonds, confers significant stability to the peptide. The primary amino acid sequence and key structural features are detailed below.

Amino Acid Sequence and Molecular Formula

The amino acid sequence of GsMTx4 is: Gly-Cys-Leu-Glu-Phe-Trp-Trp-Lys-Cys-Asn-Pro-Asn-Asp-Asp-Lys-Cys-Cys-Arg-Pro-Lys-Leu-Lys-Cys-Ser-Lys-Leu-Phe-Lys-Leu-Cys-Asn-Phe-Ser-Phe-NH2

Key modifications include:

  • Disulfide Bridges: Cys2-Cys17, Cys9-Cys23, Cys16-Cys30

  • C-terminal Amidation: The C-terminus is amidated, a common feature in many venom peptides that can enhance stability and activity.

The molecular formula for the free base of GsMTx4 is C₁₈₅H₂₇₃N₄₉O₄₅S₆.

Three-Dimensional Structure

The solution structure of GsMTx4 has been determined by NMR spectroscopy and is available in the Protein Data Bank (PDB) under the accession code 1LU8 . The structure reveals an amphipathic molecule with a distinct hydrophobic patch surrounded by a ring of positively charged lysine residues. This amphipathic nature is crucial for its interaction with the lipid bilayer of cell membranes.

Physicochemical Properties

The physicochemical properties of GsMTx4 TFA are summarized in the table below. The trifluoroacetic acid (TFA) salt is a common form of purified peptides obtained from reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA is used as an ion-pairing agent.

PropertyValueReferences
Molecular Weight (Free Base) ~4095.8 Da
Molecular Weight (TFA Salt) ~4216.9 Da (will vary with the number of TFA counter-ions)
Appearance White to off-white solid
Purity (via HPLC) ≥95%
Solubility Soluble in water to 1 mg/mL
Isoelectric Point (pI) Predicted to be basic due to a high content of lysine and arginine residues.
Stability The ICK motif provides high stability. Store at -20°C for long-term preservation. Solutions can be stored at -20°C for up to a month.

Mechanism of Action

GsMTx4 inhibits cationic mechanosensitive channels through a unique lipid-mediated mechanism rather than direct pore blocking. This mode of action is consistent with its classification as a "gating modifier."

Interaction with the Lipid Bilayer

The amphipathic structure of GsMTx4 facilitates its partitioning into the cell membrane. Molecular dynamics simulations have revealed two primary binding modes:

  • Shallow Binding Mode: In a resting state, GsMTx4 resides superficially in the outer leaflet of the lipid bilayer, stabilized by electrostatic interactions between its positively charged lysine residues and the phospholipid headgroups.

  • Deep Binding Mode: Upon membrane stretch or tension, GsMTx4 is thought to insert deeper into the lipid bilayer. This insertion acts as an "area reservoir," locally relaxing the tension in the outer monolayer.

This tension modulation mechanism is depicted in the following diagram:

GsMTx4_Membrane_Interaction cluster_membrane Cell Membrane outer_leaflet Outer Leaflet inner_leaflet Inner Leaflet GsMTx4 GsMTx4 GsMTx4->outer_leaflet

GsMTx4 partitioning into the cell membrane.
Inhibition of Mechanosensitive Ion Channels

By altering the local membrane tension, GsMTx4 makes it energetically less favorable for mechanosensitive channels like Piezo1 to open in response to mechanical stimuli. This results in a rightward shift in the pressure-gating curve of the channel, effectively increasing the threshold for activation. The proposed signaling pathway for GsMTx4-mediated inhibition of Piezo1 is as follows:

GsMTx4_Signaling_Pathway Mechanical_Stimulus Mechanical Stimulus (e.g., membrane stretch) Membrane_Tension Increased Membrane Tension Mechanical_Stimulus->Membrane_Tension Piezo1_Activation Piezo1 Channel Activation Membrane_Tension->Piezo1_Activation Ca_Influx Ca²⁺ Influx Piezo1_Activation->Ca_Influx Downstream_Signaling Downstream Cellular Responses Ca_Influx->Downstream_Signaling GsMTx4 GsMTx4 Membrane_Partition Partitioning into Lipid Bilayer GsMTx4->Membrane_Partition Tension_Modulation Local Reduction of Membrane Tension Membrane_Partition->Tension_Modulation Tension_Modulation->Piezo1_Activation Inhibits

Proposed signaling pathway of GsMTx4 inhibition of Piezo1.

Notably, both the L- and D-enantiomers of GsMTx4 are active, which supports a mechanism that does not rely on a stereospecific lock-and-key interaction with the channel protein itself.

Experimental Protocols

This section provides an overview of common experimental methodologies for the characterization and study of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying and assessing the purity of GsMTx4.

  • Objective: To purify synthetic or recombinantly expressed GsMTx4 and to determine its purity.

  • Methodology:

    • Column: A C18 column is typically used for peptide separations.

    • Mobile Phase: A gradient of acetonitrile in water is used for elution. Both solvents are typically supplemented with 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent to improve peak shape and resolution.

    • Gradient: A shallow gradient, for example, from 10% to 40% acetonitrile over 65 minutes, can be effective for purification.

    • Detection: UV absorbance is monitored at 214 nm and 280 nm.

    • Post-Purification: The collected fractions containing the purified peptide are lyophilized. The final product is the TFA salt of GsMTx4.

The following diagram illustrates a typical HPLC workflow for GsMTx4 purification.

HPLC_Workflow Crude_Peptide Crude GsMTx4 (dissolved in aqueous TFA) Injection Injection Crude_Peptide->Injection HPLC_Column C18 RP-HPLC Column Injection->HPLC_Column Mobile Phase Gradient (ACN/H₂O/TFA) Detector UV Detector (214/280 nm) HPLC_Column->Detector Fraction_Collection Fraction Collection Detector->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Purified_Peptide Purified this compound Lyophilization->Purified_Peptide

Workflow for HPLC purification of GsMTx4.
Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized or purified GsMTx4.

  • Objective: To verify the correct mass of GsMTx4, confirming its primary sequence and the successful formation of the three disulfide bonds.

  • Methodology:

    • Sample Preparation: The lyophilized peptide is reconstituted in a suitable solvent. For ESI-MS, it may be beneficial to exchange the TFA counter-ion with acetate or formate to improve ionization. This can be achieved by repeatedly dissolving the peptide in a solution containing the new counter-ion and re-lyophilizing.

    • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are commonly used.

    • Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion and other charged states of the peptide. The observed mass should match the theoretical mass calculated from the amino acid sequence.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure and proper folding of GsMTx4.

  • Objective: To confirm the presence of the correct secondary structural elements, which is indicative of proper folding and the formation of the ICK motif.

  • Methodology:

    • Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas.

    • Sample Preparation: GsMTx4 is dissolved in an appropriate buffer (e.g., phosphate buffer) at a known concentration (e.g., 2 µM). A buffer-only sample is used as a blank.

    • Data Acquisition: Spectra are typically recorded from 200 to 260 nm. Multiple scans (e.g., 80-100) are often averaged to improve the signal-to-noise ratio.

    • Data Analysis: The resulting spectrum is corrected by subtracting the blank spectrum. The shape of the spectrum provides information about the secondary structure content. The CD spectrum of the D-enantiomer of GsMTx4 will be the mirror image of the L-enantiomer.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying the inhibitory effect of GsMTx4 on ion channels.

  • Objective: To quantify the inhibitory potency and kinetics of GsMTx4 on mechanosensitive channels like Piezo1.

  • Methodology:

    • Cell Preparation: A cell line expressing the channel of interest (e.g., HEK293 cells transfected with Piezo1 cDNA) is used.

    • Patch Configuration: The outside-out patch configuration is often used to study the effect of extracellularly applied GsMTx4.

    • Stimulation: A high-speed pressure clamp is used to apply negative pressure pulses to the patch pipette, thereby stretching the membrane patch and activating the mechanosensitive channels.

    • GsMTx4 Application: A perfusion system is used to rapidly apply and wash out GsMTx4 at various concentrations.

    • Data Analysis: The inhibition of the mechanically-gated current is measured. The on-rate, off-rate, and equilibrium dissociation constant (KD) can be calculated from the kinetics of inhibition and washout.

Conclusion

This compound is an invaluable tool for the study of mechanobiology. Its well-defined structure, characterized physicochemical properties, and unique lipid-mediated mechanism of action make it a highly specific inhibitor of cationic mechanosensitive channels. The experimental protocols outlined in this guide provide a framework for the purification, characterization, and functional assessment of this important peptide. A thorough understanding of its properties and mechanism is essential for its effective application in elucidating the roles of mechanosensitive ion channels in health and disease, and for the potential development of novel therapeutics targeting these channels.

References

GsMTx4 TFA: A Technical Guide to its Interactions with the TRP Channel Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a critical pharmacological tool for investigating mechanosensitive ion channels.[1] Its trifluoroacetate (TFA) salt is commonly used in research settings. This technical guide provides an in-depth overview of GsMTx4 TFA's targets within the Transient Receptor Potential (TRP) channel family, focusing on its mechanism of action, quantitative data, and detailed experimental protocols. GsMTx4 is known to selectively inhibit cationic mechanosensitive channels, with TRPC1 and TRPC6 being prominent targets within the TRP family.[2] It also shows effects on other mechanosensitive channels like Piezo1 and Piezo2.[3]

Mechanism of Action

GsMTx4 does not act as a classic pore blocker. Instead, it functions as a "gating modifier". The peptide partitions into the lipid bilayer surrounding the channel and is thought to alter the local membrane mechanics. This change in the lipid environment makes it energetically less favorable for the channel to open in response to mechanical stimuli, effectively increasing the threshold for activation. This mechanism is supported by the observation that both the L- and D-enantiomers of GsMTx4 are active, suggesting a non-stereospecific interaction with the channel protein itself.

Primary TRP Channel Targets of this compound

GsMTx4 has been demonstrated to selectively inhibit specific members of the TRP canonical (TRPC) subfamily.

  • TRPC1: Identified as a mechanosensitive channel, TRPC1 is a key target of GsMTx4. Inhibition of TRPC1 by GsMTx4 has been observed in various cell types.

  • TRPC6: Similar to TRPC1, TRPC6 is a stretch-activated channel that is effectively inhibited by GsMTx4. The toxin blocks both mechanically-induced and diacylglycerol (DAG)-mediated activation of TRPC6.

While GsMTx4 is a potent inhibitor of these TRPC channels, it is important to note its broader activity on other mechanosensitive channels, such as the Piezo family, for accurate interpretation of experimental results.

Quantitative Data: Inhibition of TRP and Related Channels

Target ChannelParameterValueCell TypeCommentsReference
Stretch-Activated Channels (likely including TRPC1)Kd~0.5 µMRat AstrocytesDetermined from association and dissociation rates.
Piezo1Kd~155 nMHEK293 CellsCalculated from kinetic data of binding and unbinding.
TRPC6Effective Concentration5 µMCHO CellsConcentration used to achieve significant inhibition of OAG-activated currents.
TRPC1Effective Concentration5 µMTransfected CellsConcentration used to inhibit channel activity in outside-out patches.
Piezo1% Inhibition~80%HEK293 CellsAt a concentration of micromolar GsMTx4.
Mechanosensitive Currents% Inhibition~70%Not SpecifiedGeneral inhibition of mechanosensitive currents.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GsMTx4 on TRP channels, synthesized from published literature.

Whole-Cell Patch-Clamp Electrophysiology for TRPC6

This protocol is designed to measure the effect of GsMTx4 on whole-cell currents in cells expressing TRPC6, activated by a chemical agonist.

Objective: To determine the inhibitory effect of GsMTx4 on TRPC6 channel activity.

Materials:

  • HEK293 or CHO cells stably or transiently expressing human TRPC6.

  • This compound stock solution (1 mM in deionized water).

  • 1-Oleoyl-2-acetyl-sn-glycerol (OAG) stock solution (100 mM in DMSO).

  • Extracellular (bath) solution: 137 mM NaCl, 5.9 mM KCl, 1.8 mM CaCl2, 1.2 mM MgCl2, 14 mM glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH).

  • Intracellular (pipette) solution: 120 mM CsOH, 120 mM aspartic acid, 4 mM MgCl2, 5 mM MgATP, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with CsOH).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Perfusion system for rapid solution exchange.

Procedure:

  • Culture TRPC6-expressing cells on glass coverslips to an appropriate confluency.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Mount a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the cell at a holding potential of 0 mV.

  • Apply a ramp voltage protocol from -100 mV to +100 mV over 1000 ms every 1.3 seconds to elicit baseline currents.

  • Activate TRPC6 channels by perfusing the cell with the extracellular solution containing a final concentration of 100 µM OAG.

  • Once a stable OAG-activated current is established, co-apply the desired concentration of GsMTx4 (e.g., 5 µM) with the OAG-containing solution.

  • Record the currents in the presence of GsMTx4.

  • To observe washout, perfuse the cell with the OAG-containing solution without GsMTx4.

  • Analyze the current-voltage (I-V) relationship and the time course of inhibition.

Calcium Imaging of TRPC6 Activity

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPC6 channel activity.

Objective: To visualize and quantify the inhibition of TRPC6-mediated calcium influx by GsMTx4.

Materials:

  • CHO or HEK293 cells expressing human TRPC6.

  • Fura-2 AM or Fluo-8 AM calcium indicator dye.

  • Pluronic F-127.

  • This compound stock solution (1 mM in deionized water).

  • OAG stock solution (100 mM in DMSO).

  • HEPES-buffered saline (HBS): 137 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1.2 mM MgCl2, 10 mM glucose, 10 mM HEPES (pH 7.4).

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission (for Fluo-8).

  • Perfusion system.

Procedure:

  • Seed TRPC6-expressing cells on glass-bottom imaging dishes.

  • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS) for 30-60 minutes at 37°C.

  • Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Mount the dish on the microscope stage and perfuse with HBS.

  • Acquire baseline fluorescence images. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm.

  • Stimulate the cells with OAG (e.g., 100 µM) to activate TRPC6 channels and record the increase in [Ca2+]i.

  • After a stable response is achieved, co-perfuse with OAG and the desired concentration of GsMTx4.

  • Record the change in [Ca2+]i in the presence of the inhibitor.

  • Analyze the fluorescence ratio (F340/F380 for Fura-2) or intensity over time to quantify the inhibitory effect of GsMTx4.

Visualizations

Signaling Pathway of TRPC6 Inhibition by GsMTx4

GsMTx4_TRPC6_Inhibition cluster_activation Channel Activation cluster_inhibition Inhibition Mechanical_Stretch Mechanical Stretch TRPC6 TRPC6 Channel Mechanical_Stretch->TRPC6 Activates PLC_Activation PLC Activation DAG Diacylglycerol (DAG) PLC_Activation->DAG Produces DAG->TRPC6 Activates GsMTx4 GsMTx4 Lipid_Bilayer Lipid Bilayer Perturbation GsMTx4->Lipid_Bilayer Modifies Lipid_Bilayer->TRPC6 Inhibits Gating Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Mediates

Caption: GsMTx4 inhibits TRPC6 by modifying the lipid bilayer, thus altering channel gating.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow Start Start: Prepare TRPC-expressing cells Establish_WCR Establish Whole-Cell Recording Start->Establish_WCR Record_Baseline Record Baseline Current Establish_WCR->Record_Baseline Activate_Channel Activate Channel (e.g., with OAG for TRPC6) Record_Baseline->Activate_Channel Apply_GsMTx4 Apply GsMTx4 Activate_Channel->Apply_GsMTx4 Record_Inhibition Record Inhibited Current Apply_GsMTx4->Record_Inhibition Washout Washout GsMTx4 Record_Inhibition->Washout Record_Recovery Record Recovered Current Washout->Record_Recovery Analyze_Data Analyze Data (I-V curves, % inhibition) Record_Recovery->Analyze_Data

Caption: Workflow for assessing GsMTx4's effect on TRP channels using patch-clamp.

Logical Relationship of GsMTx4's Effects

GsMTx4_Logical_Relationship cluster_targets Primary Targets cluster_mechanism Mechanism cluster_outcome Functional Outcome GsMTx4 GsMTx4 Toxin Lipid_Bilayer_Mod Lipid Bilayer Modification GsMTx4->Lipid_Bilayer_Mod TRPC1 TRPC1 Inhibition_MS_Currents Inhibition of Mechanosensitive Currents TRPC1->Inhibition_MS_Currents TRPC6 TRPC6 TRPC6->Inhibition_MS_Currents Piezo1_2 Piezo1/2 Piezo1_2->Inhibition_MS_Currents Gating_Modification Gating Modification Lipid_Bilayer_Mod->Gating_Modification Gating_Modification->TRPC1 Gating_Modification->TRPC6 Gating_Modification->Piezo1_2

Caption: Logical flow of GsMTx4's action from toxin to functional inhibition.

References

An In-depth Technical Guide to GsMTx4 TFA for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4, a peptide toxin isolated from the venom of the Chilean rose tarantula (Grammostola rosea or Grammostola spatulata), is a potent and selective inhibitor of mechanosensitive ion channels (MSCs).[1] Its trifluoroacetate (TFA) salt is commonly used in research settings. This peptide has emerged as a critical pharmacological tool in neuroscience for dissecting the roles of mechanotransduction in various physiological and pathological processes. GsMTx4 belongs to the inhibitor cysteine knot (ICK) family of peptides, which are characterized by a specific disulfide bond pattern that confers significant stability.[1][2] This guide provides a comprehensive review of the literature on GsMTx4 TFA, focusing on its application in neuroscience research, with detailed data, experimental protocols, and pathway visualizations.

Mechanism of Action

GsMTx4 primarily targets cation-permeable mechanosensitive channels, including members of the Piezo and Transient Receptor Potential (TRP) families.[1][2] Unlike typical channel blockers that occlude the pore, GsMTx4 is a "gating modifier." It partitions into the lipid bilayer and is thought to alter the local membrane mechanics, thereby making the channels less sensitive to mechanical stimuli. This mechanism is supported by the observation that both the L- and D-enantiomers of GsMTx4 are active, suggesting a lack of stereospecific interaction with the channel protein itself. The peptide's interaction with the lipid membrane is influenced by its amphipathic nature and positively charged lysine residues.

Core Applications in Neuroscience Research

This compound has been instrumental in elucidating the function of mechanosensitive ion channels in a variety of neuroscience contexts:

  • Pain Perception: A significant body of research has focused on the role of MSCs in pain. GsMTx4 has been shown to reduce mechanical allodynia and hyperalgesia in rodent models of inflammatory and neuropathic pain. It is also being investigated as a potential therapeutic for pain associated with conditions like schwannomatosis.

  • Neurological Disorders: Research suggests that GsMTx4 may have neuroprotective effects. It has been shown to be protective against chemically induced demyelination in the central nervous system. GsMTx4 also attenuates lysophosphatidylcholine (LPC)-induced astrocyte toxicity and microglial reactivity.

  • Neural Stem Cell Differentiation: GsMTx4 has been observed to influence the fate of human neural stem cells, suppressing neurogenesis while enhancing astrogenesis.

  • Cellular Mechanotransduction: At a fundamental level, GsMTx4 is used to probe the involvement of MSCs in cellular responses to mechanical stimuli in various neural cell types, including astrocytes and sensory neurons.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's effects on various ion channels and biological processes, as reported in the literature.

Target ChannelCell TypeMethodIC50 / KDConcentration for EffectEffectReference
Piezo1HEK293 cellsOutside-out patchKD ~155 nM5 µMReduces charge transfer to 38% of initial levels.
Piezo1Transfected HEK293 cellsElectrophysiology-Micromolar concentrations~80% reversible inhibition of mechanically induced current.
Piezo2Human EC cell model (QGP-1)Electrophysiology--Blocked mechanosensitive currents.
Piezo2Transfected HEK293 cellsElectrophysiology--Reversible and dose-dependent inhibition.
TRPC1----Inhibition.
TRPC6----Inhibition.
TACAN----Inhibition.
Biological ProcessModel SystemThis compound ConcentrationEffectReference
Mechanical AllodyniaMouse hindpaw (co-injected with CM)10 µMPrevents heightened sensitivity to light touch.
DemyelinationOrganotypic cerebellar slices500 nM (48h)Attenuates demyelination induced by psychosine.
Astrocyte ToxicityIn vivo (mouse cerebral cortex)3 µM (1 µL injection)Inhibits LPC-induced astrocyte toxicity and demyelination.
Microglial ReactivityIn vivo (mouse cerebral cortex)3 µM (1 µL injection)Prevented the enhanced increase in microglial reactivity and cell numbers induced by LPC.
Leptin-induced SignalingBreast epithelial cells (MCF10A)2.5 µM (16h)Diminished leptin-induced AMPK and MLC-2 phosphorylation.
NeurogenesisHuman neural stem cells5 µM (12h)Suppresses neurogenesis and increases astrogenesis.
Neuropathic PainRodent models-A GsMTx4-derived peptide (P10581) reduced mechanical hyperalgesia and neuropathic pain.
Schwannomatosis Pain ModelMouse hindpaw-Reverses hyperalgesia, restoring withdrawal thresholds to baseline.

Experimental Protocols

In Vitro Electrophysiology (Patch-Clamp)
  • Objective: To measure the effect of GsMTx4 on mechanosensitive channel currents.

  • Cell Preparation: HEK293 cells are transfected with the cDNA for the ion channel of interest (e.g., Piezo1).

  • Recording Configuration: Outside-out patches are established using an Axopatch 200B amplifier.

  • Mechanical Stimulation: A high-speed pressure clamp (e.g., HSPC-1) is used to apply negative pressure steps (e.g., 500 ms steps from 40-90 mmHg) to the patch pipette to activate mechanosensitive channels.

  • GsMTx4 Application: this compound is dissolved in the extracellular solution and perfused onto the patch.

  • Data Analysis: The amplitude and kinetics of the mechanically activated currents are measured before and after the application of GsMTx4 to determine the extent of inhibition.

In Vivo Pain Behavior (Von Frey Test)
  • Objective: To assess mechanical allodynia or hyperalgesia in rodent models.

  • Animal Model: Mice are often used. Pain can be induced by injecting conditioned media from painful schwannomas or by sciatic nerve injury.

  • GsMTx4 Administration: this compound is injected locally (e.g., into the hind paw) or systemically.

  • Procedure: Calibrated von Frey monofilaments are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

  • Data Analysis: A significant increase in the paw withdrawal threshold after GsMTx4 treatment indicates an analgesic effect. A 50% reduction in the mechanical pain response is often considered a positive outcome.

In Vivo Demyelination Model
  • Objective: To evaluate the neuroprotective effects of GsMTx4 against demyelination.

  • Animal Model: Adult mice are used.

  • Procedure: A focal demyelinating lesion is created by stereotactic injection of lysophosphatidylcholine (LPC) into the cerebral cortex. This compound is co-administered with LPC.

  • Analysis: After a set period, brain tissue is collected and processed for immunohistochemistry to assess the extent of demyelination (e.g., using myelin basic protein staining), neuronal damage, astrocyte toxicity, and microglial reactivity.

Visualizations

Signaling and Mechanistic Pathways

GsMTx4_Mechanism_of_Action cluster_membrane Cell Membrane GsMTx4 GsMTx4 Lipid_Bilayer Lipid Bilayer GsMTx4->Lipid_Bilayer Partitions into outer leaflet MSC Mechanosensitive Ion Channel (e.g., Piezo1) Lipid_Bilayer->MSC Alters local membrane tension Lipid_Bilayer->MSC Inhibits gating Cation_Influx Cation Influx (Ca²⁺, Na⁺) MSC->Cation_Influx Opens Cellular_Response Cellular_Response Cation_Influx->Cellular_Response Initiates Mechanical_Stimulus Mechanical_Stimulus Mechanical_Stimulus->MSC Activates

Caption: GsMTx4 partitions into the lipid bilayer, altering local membrane mechanics to inhibit mechanosensitive channel gating.

Experimental Workflow for In Vivo Pain Assessment

Pain_Assessment_Workflow cluster_induction Pain Model Induction cluster_treatment Treatment Groups cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Induce_Pain Induce Neuropathic or Inflammatory Pain in Rodents (e.g., nerve injury, CM injection) Control_Group Vehicle Control Induce_Pain->Control_Group GsMTx4_Group This compound Administration (e.g., local injection) Induce_Pain->GsMTx4_Group Von_Frey_Test Perform Von Frey Test to Measure Mechanical Sensitivity Control_Group->Von_Frey_Test GsMTx4_Group->Von_Frey_Test Compare_Thresholds Compare Paw Withdrawal Thresholds Between Groups Von_Frey_Test->Compare_Thresholds

Caption: Workflow for assessing the analgesic effects of this compound in a rodent model of mechanical pain.

Logical Relationship of GsMTx4's Neuroprotective Effects

Neuroprotection_Pathway Neurotoxic_Insult Neurotoxic Insult (e.g., LPC-induced demyelination) MSC_Overactivation Mechanosensitive Channel Overactivation (e.g., Piezo1) Neurotoxic_Insult->MSC_Overactivation Astrocyte_Toxicity Astrocyte Toxicity MSC_Overactivation->Astrocyte_Toxicity Microglial_Reactivity Microglial Reactivity MSC_Overactivation->Microglial_Reactivity GsMTx4 This compound GsMTx4->MSC_Overactivation Inhibits Neuroprotection Neuroprotection GsMTx4->Neuroprotection Demyelination Demyelination & Neuronal Damage Astrocyte_Toxicity->Demyelination Microglial_Reactivity->Demyelination

Caption: GsMTx4 confers neuroprotection by inhibiting mechanosensitive channel overactivation, thereby reducing downstream cellular damage.

Conclusion

This compound is an indispensable tool for neuroscience research, enabling the specific investigation of mechanosensitive ion channels in health and disease. Its unique mechanism of action as a gating modifier provides a powerful approach to modulate the activity of these channels. The accumulated evidence strongly supports its utility in studying pain mechanisms, neuroinflammation, and neural development. Future research will likely continue to uncover novel roles for mechanotransduction in the nervous system, with GsMTx4 at the forefront of these discoveries. As a potential therapeutic, derivatives of GsMTx4 are being explored for non-opioid pain relief, highlighting its translational significance.

References

Methodological & Application

GsMTx4 TFA: Application Notes and Protocols for Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of GsMTx4 trifluoroacetate (TFA), a potent inhibitor of mechanosensitive ion channels (MSCs), in patch clamp electrophysiology. GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, is a valuable pharmacological tool for investigating the role of cationic MSCs, such as Piezo1, Piezo2, and some TRP channels, in various physiological and pathophysiological processes.[1][2][3] This guide outlines the mechanism of action of GsMTx4, provides comprehensive protocols for its application in patch clamp studies, and presents key quantitative data in a structured format.

Introduction to GsMTx4

GsMTx4 is a 34-amino-acid peptide that belongs to the inhibitor cystine knot (ICK) family of toxins.[1][2] It selectively inhibits cationic mechanosensitive channels, which are implicated in a wide range of biological processes including touch sensation, proprioception, vascular tone regulation, and cellular volume control. Unlike classic channel blockers that occlude the pore, GsMTx4 acts as a "gating modifier." It partitions into the lipid bilayer and is thought to alter the local membrane mechanics, thereby making it more difficult for the channel to open in response to mechanical stimuli. This unique mechanism of action makes GsMTx4 a specific and powerful tool for dissecting the contributions of MSCs in complex biological systems.

Mechanism of Action: A Membrane-Mediated Inhibition

GsMTx4's inhibitory action is not dependent on direct, high-affinity binding to a specific site on the channel protein itself. Instead, it modulates channel gating by altering the physical properties of the surrounding lipid bilayer. The proposed mechanism involves the following steps:

  • Partitioning into the Outer Leaflet: The amphipathic nature of GsMTx4 allows it to insert into the outer leaflet of the cell membrane.

  • Alteration of Local Membrane Tension: Once in the membrane, GsMTx4 is thought to change the local curvature and lateral pressure within the bilayer.

  • Inhibition of Channel Gating: This alteration of the membrane environment energetically disfavors the conformational changes required for the mechanosensitive channel to open in response to stretch or pressure.

This indirect mechanism is supported by the finding that both the L- and D-enantiomers of GsMTx4 are effective inhibitors, suggesting a lack of a specific chiral binding pocket.

GsMTx4_Mechanism cluster_membrane Cell Membrane Piezo1_Closed Piezo1 Channel (Closed) Piezo1_Open Piezo1 Channel (Open) Piezo1_Closed->Piezo1_Open Mechanical Stimulus GsMTx4_Membrane GsMTx4 (in membrane) Altered_Lipid_Packing Altered Local Membrane Tension GsMTx4_Membrane->Altered_Lipid_Packing modifies Altered_Lipid_Packing->Piezo1_Closed stabilizes GsMTx4_Extracellular Extracellular GsMTx4 GsMTx4_Extracellular->GsMTx4_Membrane partitions into Patch_Clamp_Workflow Cell_Prep 1. Cell Preparation (HEK293 Culture & Transfection) Patching 3. Establish Patch (e.g., Outside-out) Cell_Prep->Patching GsMTx4_Prep 2. GsMTx4 Solution Prep (Dilute to working concentration) Apply_GsMTx4 5. Apply GsMTx4 (Perfuse into bath) GsMTx4_Prep->Apply_GsMTx4 Baseline 4. Record Baseline (Mechanical stimulation) Patching->Baseline Baseline->Apply_GsMTx4 Record_Inhibition 6. Record Inhibition (Continuous stimulation) Apply_GsMTx4->Record_Inhibition Washout 7. Washout (Perfuse with control solution) Record_Inhibition->Washout Record_Recovery 8. Record Recovery Washout->Record_Recovery Analysis 9. Data Analysis (Compare current amplitudes) Record_Recovery->Analysis

References

Application Notes and Protocols: GsMTx4 TFA Reconstitution and Storage

Author: BenchChem Technical Support Team. Date: November 2025

These guidelines are intended for researchers, scientists, and drug development professionals on the proper reconstitution and storage of GsMTx4 Trifluoroacetate (TFA). Adherence to these protocols is crucial for maintaining the peptide's stability and ensuring reliable experimental outcomes.

Product Information

GsMTx4 is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent and selective inhibitor of mechanosensitive ion channels, including Piezo and some TRP channels.[1][2][3] GsMTx4 TFA is a valuable pharmacological tool for investigating the physiological and pathological roles of these channels.[1][2]

Reconstitution Data

For optimal results, this compound should be reconstituted according to the parameters outlined below. Water is the recommended solvent for creating stock solutions.

Table 1: this compound Solubility

SolventSolubility
Water≥ 1 mg/mL
Water10 mg/mL
Water16.67 mg/mL (3.95 mM)
DMSO≥ 50 mg/mL

Note: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial. For in vivo experiments, various solvent systems can be employed, such as PBS or a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Experimental Protocol: Reconstitution of this compound

This protocol details the steps for reconstituting lyophilized this compound to create a stock solution.

Materials:

  • This compound (lyophilized powder)

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath, water bath or heating block set to 37°C

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of sterile water to the vial to achieve the target concentration. Refer to the Certificate of Analysis for the specific mass of the peptide in the vial.

  • Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not fully dissolve, the following steps can be taken:

    • Warm the solution to 37°C for a short period.

    • Briefly sonicate the solution in an ultrasonic bath.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate before use.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

Storage Instructions

Proper storage of both the lyophilized powder and reconstituted solutions is critical for maintaining the activity of this compound.

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder-20°C3 yearsStore sealed and protected from moisture and light.
Lyophilized Powder4°C2 yearsFor shorter-term storage.
Reconstituted Solution-80°C6 monthsRecommended for long-term storage of stock solutions.
Reconstituted Solution-20°C1 monthSuitable for short-term storage.

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation.

  • Light and Moisture Protection: The lyophilized powder should be kept in a tightly sealed container and protected from light.

  • Fresh Preparations: For in vivo studies, it is advisable to prepare working solutions fresh on the day of use.

Workflow and Signaling Pathway Diagrams

Diagram 1: this compound Reconstitution and Storage Workflow

GsMTx4_Workflow cluster_prep Preparation cluster_storage Storage & Use start Lyophilized this compound equilibrate Equilibrate to Room Temp start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Water centrifuge->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve check Visually Inspect dissolve->check check->dissolve Precipitate Present aliquot Aliquot into Single-Use Tubes check->aliquot Clear Solution store_short Store at -20°C (≤ 1 month) aliquot->store_short store_long Store at -80°C (≤ 6 months) aliquot->store_long use Use in Experiment store_short->use store_long->use

A workflow for the reconstitution and storage of this compound.

Diagram 2: GsMTx4 Signaling Pathway Inhibition

GsMTx4_Signaling cluster_membrane Cell Membrane cluster_cellular Downstream Cellular Response stimulus Mechanical Stimulus (e.g., Stretch, Flow) piezo Mechanosensitive Ion Channel (e.g., Piezo1) stimulus->piezo Activates calcium Cation Influx (e.g., Ca²⁺) piezo->calcium Allows response Physiological/ Pathological Response calcium->response Triggers gsmtx4 GsMTx4 gsmtx4->piezo Inhibits

GsMTx4 inhibits mechanosensitive ion channels, blocking cation influx.

References

Optimal Working Concentration of GsMTx4 TFA for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4 trifluoroacetate (TFA) is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent and selective inhibitor of cationic mechanosensitive ion channels, including members of the Piezo and Transient Receptor Potential (TRP) channel families.[1][2][3] These channels are critical mediators of cellular responses to mechanical stimuli, playing roles in a wide array of physiological and pathophysiological processes such as touch sensation, blood pressure regulation, and cellular development.[4] This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of GsMTx4 TFA in cell culture experiments.

Mechanism of Action

GsMTx4 acts as a gating modifier, binding to the lipid membrane and altering the local stress to inhibit the opening of mechanosensitive ion channels.[4] It has been shown to selectively block stretch-activated cation channels in various cell types, including astrocytes, cardiac cells, and smooth and skeletal muscle cells. A key target of GsMTx4 is the Piezo1 channel, which is involved in numerous mechanotransduction pathways. Inhibition of Piezo1 by GsMTx4 can modulate downstream signaling cascades, such as the calcineurin/NFAT pathway.

Data Presentation: Recommended Working Concentrations

The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes previously reported working concentrations in various cell culture models.

Cell TypeAssayConcentrationObserved EffectReference
HEK293 cells (transfected with Piezo1)Electrophysiology (Outside-out patch)5 µMReduced Piezo1-mediated charge transfer to 38% of initial levels.
Breast epithelial cells (MCF10A)Western Blot2.5 µMDiminished leptin-induced AMPK and MLC-2 phosphorylation.
Organotypic cerebellar slicesImmunohistochemistry500 nMAttenuated demyelination induced by psychosine.
Human neural stem cellsDifferentiation assay5 µMSuppressed neurogenesis and increased astrogenesis.
Astrocytes, cardiac cells, smooth and skeletal muscle cellsGeneral stretch-activation assays5 µMBlocked cation-selective stretch-activated channels.
Primary human lung fibroblasts (HLFs)Western BlotNot specifiedDecreased phosphorylation levels of proteins in the mTOR and PI3K-Akt signaling pathways.
Cultured DRG neuronsCalcium imaging5 µMInhibited mechanical stimulation-evoked intracellular calcium increases.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using Calcium Imaging

This protocol outlines a general method for determining the effective concentration of this compound for inhibiting mechanically induced calcium influx.

1. Cell Preparation: a. Plate cells on a suitable substrate for microscopy (e.g., collagen-coated glass-bottom dishes). b. Culture cells to the desired confluency.

2. Calcium Indicator Loading: a. Prepare a loading solution of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Remove the culture medium and wash the cells with the buffer. c. Incubate the cells with the calcium indicator loading solution at 37°C for 30-60 minutes. d. Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

3. This compound Incubation: a. Prepare a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM) in the physiological buffer. b. Incubate the cells with the different concentrations of this compound for a predetermined time (e.g., 15-30 minutes) prior to mechanical stimulation. Include a vehicle control (buffer without this compound).

4. Mechanical Stimulation and Imaging: a. Mount the cell dish on an inverted microscope equipped for fluorescence imaging. b. Apply a controlled mechanical stimulus (e.g., fluid shear stress, substrate stretch, or direct indentation with a micropipette). c. Record the intracellular calcium levels before, during, and after mechanical stimulation for each this compound concentration.

5. Data Analysis: a. Quantify the change in fluorescence intensity as a measure of intracellular calcium concentration. b. Plot the peak calcium response as a function of this compound concentration to determine the dose-response relationship and the IC50 value.

Protocol 2: Validation of this compound Activity using Electrophysiology (Patch-Clamp)

This protocol is for the direct measurement of ion channel activity and its inhibition by this compound.

1. Cell Preparation: a. Prepare cells as for standard patch-clamp recording.

2. Patch-Clamp Recording: a. Obtain a high-resistance seal (>1 GΩ) in the whole-cell or outside-out patch configuration. b. Apply a mechanical stimulus (e.g., pressure through the patch pipette) to activate mechanosensitive channels. c. Record the resulting ion channel currents.

3. This compound Application: a. Perfuse the patched cell with a solution containing the desired concentration of this compound. b. Continuously record the channel activity during this compound application.

4. Data Analysis: a. Measure the amplitude and/or open probability of the mechanosensitive channel currents before and after this compound application. b. Calculate the percentage of inhibition for each concentration to determine the optimal inhibitory concentration.

Signaling Pathways and Experimental Workflows

GsMTx4 Signaling Pathway Inhibition

GsMTx4 is known to inhibit the Piezo1 mechanosensitive ion channel. Activation of Piezo1 by mechanical strain leads to an influx of calcium ions (Ca2+), which can then activate downstream signaling pathways. One such pathway involves Calcineurin (CaN) and the Nuclear Factor of Activated T-cells (NFAT). The following diagram illustrates this inhibitory action.

GsMTx4_Signaling_Pathway cluster_membrane Cell Membrane Piezo1 Piezo1 Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Mediates Mechanical_Strain Mechanical Strain Mechanical_Strain->Piezo1 Activates GsMTx4 This compound GsMTx4->Piezo1 Inhibits CaN Calcineurin (CaN) Activation Ca_influx->CaN NFAT NFAT Activation (Nuclear Translocation) CaN->NFAT Gene_Expression Target Gene Expression NFAT->Gene_Expression

Caption: Inhibition of the Piezo1-CaN-NFAT signaling pathway by this compound.

Experimental Workflow for Determining Optimal Concentration

The following diagram outlines a logical workflow for determining the optimal working concentration of this compound in a new experimental system.

Optimal_Concentration_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization Cell_Culture Prepare Cell Culture Dose_Response Perform Dose-Response (e.g., Calcium Imaging) Cell_Culture->Dose_Response GsMTx4_Prep Prepare this compound Stock Solution GsMTx4_Prep->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Functional_Assay Validate with Functional Assay (e.g., Electrophysiology, Migration) Optimal_Conc Select Optimal Working Concentration Functional_Assay->Optimal_Conc IC50->Functional_Assay Toxicity Assess Cytotoxicity (e.g., LDH or MTT assay) IC50->Toxicity Toxicity->Optimal_Conc

References

GsMTx4 TFA: Application Notes and Protocols for Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4 is a 35-amino acid peptide isolated from the venom of the Chilean rose tarantula (Grammostola rosea)[1]. As a potent and selective inhibitor of cationic mechanosensitive ion channels (MSCs), particularly Piezo and some Transient Receptor Potential (TRP) channels, GsMTx4 has emerged as a critical pharmacological tool[1][2][3][4]. The trifluoroacetate (TFA) salt of GsMTx4 is a common formulation used in research. The peptide does not act as a traditional pore blocker; instead, it modifies the gating of MSCs by inserting into the lipid bilayer and altering local membrane tension, making the channels less sensitive to mechanical stimuli. This unique mechanism is not stereospecific, as both the L- and D-enantiomers of GsMTx4 are active.

GsMTx4 has demonstrated therapeutic potential in various preclinical models, showing efficacy in studies of Duchenne muscular dystrophy (DMD), neuropathic pain, and cardiac ischemia-reperfusion injury. It is reported to be non-toxic and non-immunogenic in mice, with a long pharmacokinetic half-life, making it a desirable candidate for drug development. These notes provide detailed protocols for the preparation and administration of GsMTx4 TFA in mouse models, along with a summary of relevant quantitative data from published studies.

Mechanism of Action

GsMTx4 functions as a "gating modifier" of mechanosensitive ion channels. Its amphipathic nature allows it to interact with and insert itself into the cell membrane's lipid bilayer. Under resting conditions, the peptide associates superficially with the outer monolayer. When the membrane is stretched, GsMTx4 penetrates deeper, acting as an "area reservoir" that buffers the tension transmitted to the ion channel. This change in the local mechanical environment of the channel increases the energy required for the channel to open, thereby inhibiting the influx of cations (like Ca²⁺) in response to physical force.

GsMTx4_Mechanism cluster_membrane Cell Membrane Bilayer cluster_action Membrane_Top Membrane_Bottom Piezo1 Piezo1 Channel (Closed) No_Ca_Influx Ca²+ Influx Blocked Piezo1->No_Ca_Influx Prevents Opening Piezo1_Open Piezo1 Channel (Open) Ca_Influx Ca²+ Influx Piezo1_Open->Ca_Influx Allows Stimulus Membrane Stretch / Mechanical Force Stimulus->Piezo1 Stimulus->Piezo1_Open Activates GsMTx4 GsMTx4 Peptide GsMTx4->Piezo1 Modulates Lipid Bilayer Around Channel Response Pathophysiological Response Ca_Influx->Response No_Response Ameliorated Response No_Ca_Influx->No_Response

Caption: GsMTx4 mechanism of action on mechanosensitive channels.

Experimental Protocols

Reconstitution and Storage of this compound

Proper reconstitution is critical for peptide stability and activity. This compound is typically supplied as a lyophilized powder.

  • Reconstitution Solvent: For most in vivo applications, sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) is recommended. For stock solutions, sterile deionized water can be used. If solubility is an issue, a small amount of a solubilizing agent may be required, as indicated by some suppliers (e.g., 10% DMSO followed by 90% saline). Always confirm the recommended solvent with the specific product data sheet.

  • Protocol:

    • Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

    • Under sterile conditions, add the calculated volume of the appropriate cold, sterile solvent to the vial.

    • Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex , as this can cause aggregation and degradation.

    • Once dissolved, the solution can be further diluted to the final working concentration using sterile saline or PBS.

  • Storage:

    • Lyophilized Powder: Store desiccated at -20°C or -80°C for long-term stability.

    • Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to one week), solutions can be kept at 2-8°C.

Administration Routes

The choice of administration route depends on the experimental goal (e.g., systemic vs. local effects), the required pharmacokinetic profile, and the specific mouse model. All injections should be performed using sterile technique with a new needle and syringe for each animal.

GsMTx4_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Reconstitute 1. Reconstitute This compound Dilute 2. Prepare Dosing Solution Reconstitute->Dilute LoadSyringe 3. Load Syringe Dilute->LoadSyringe AnimalPrep 4. Animal Restraint & Site Prep LoadSyringe->AnimalPrep Injection 5. Select Route & Perform Injection AnimalPrep->Injection RouteNode Injection->RouteNode Observe 6. Monitor Animal Injection->Observe SC Subcutaneous (SC) RouteNode->SC IP Intraperitoneal (IP) RouteNode->IP IV Intravenous (IV) RouteNode->IV Other Other Routes (Intradermal, etc.) RouteNode->Other Analysis 7. Endpoint Analysis (Behavioral, Histological, Biochemical) Observe->Analysis

Caption: General experimental workflow for this compound administration.

a) Subcutaneous (SC) Injection

This route is common for sustained release and has been used effectively for chronic GsMTx4-D administration, resulting in a long half-life.

  • Needle Size: 25-27 G.

  • Volume: Typically 5 mL/kg; up to 10 mL/kg total.

  • Protocol:

    • Restrain the mouse by scruffing the loose skin over the neck and shoulders.

    • This action creates a "tent" of skin.

    • Insert the needle (bevel up) into the base of the skin tent, parallel to the body.

    • Aspirate gently to ensure the needle is not in a blood vessel. You should feel negative pressure.

    • Inject the solution slowly to form a small bleb under the skin.

    • Withdraw the needle and return the mouse to its cage. Rotate injection sites if dosing is repeated.

b) Intraperitoneal (IP) Injection

IP injection allows for rapid systemic absorption and is widely used in pain and inflammation models.

  • Needle Size: 25-27 G.

  • Volume: Up to 10 mL/kg (e.g., a 25g mouse can receive up to 0.25 mL).

  • Protocol:

    • Securely restrain the mouse, turning it to expose the abdomen. A head-down tilt helps move abdominal organs away from the injection site.

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.

    • Wipe the site with 70% alcohol.

    • Insert the needle (bevel up) at a 30-45° angle.

    • Aspirate to check for the aspiration of urine or intestinal contents. If fluid is drawn, discard the syringe and re-attempt with fresh material at a different site.

    • Inject the substance smoothly.

    • Withdraw the needle and monitor the animal for any signs of distress.

c) Intravenous (IV) Injection

IV administration provides the most rapid and complete systemic distribution. The lateral tail vein is the most common site in mice.

  • Needle Size: 27-30 G.

  • Volume: 5 mL/kg for a bolus injection; up to 10 mL/kg for a slow infusion.

  • Protocol:

    • Properly restrain the mouse in a device that provides access to the tail.

    • Warm the tail using a heat lamp or warm water to induce vasodilation, making the lateral veins more visible.

    • Wipe the tail with 70% alcohol.

    • Insert the needle (bevel up) at a shallow angle into one of the lateral tail veins.

    • Successful entry is often confirmed by a small flash of blood in the needle hub.

    • Inject the solution slowly. The vein should blanch, and there should be no resistance or formation of a subcutaneous bleb.

    • After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo mouse studies using GsMTx4 or its D-enantiomer.

Table 1: Pharmacokinetic Profile of GsMTx4-D in Mice

ParameterRouteDoseMouse StrainValueCitation
Half-life (t½) SubcutaneousNot specified (multi-dose regimen)D2.mdx~1 week
Tissue Conc. Subcutaneous50 mg/kg (single dose)C57BL/6J~1 µM in cardiac muscle at 24h

Table 2: Efficacy Data of GsMTx4 Administration in Mouse Models

Mouse ModelAdministration RouteDose / ConcentrationKey Quantitative FindingCitation
Duchenne Muscular Dystrophy (D2.mdx) SubcutaneousNot specified (6-week regimen)~50% decrease in susceptibility to eccentric contraction-induced injury.
Duchenne Muscular Dystrophy (mdx) Intramuscular (TA muscle)5 µM (30-day regimen)Increased cross-sectional area of myofibers; reduced proportion of centrally nucleated fibers.
Inflammatory Pain (Schwannomatosis Model) Intradermal (Footpad)10 µM (co-injected)Prevented a four-fold reduction in paw withdrawal threshold caused by conditioned medium.
Inflammatory & Neuropathic Pain Intraperitoneal270 µg/kg (single dose)Significantly reduced mechanical allodynia in inflammation and nerve injury models.
Neuropathic Pain (CCI Model) Intradermal (derived peptide P10581)1.8 µg/kgReduced neuropathic pain for up to 14 days post-injury.
Nocturia (ClockΔ19/Δ19) IntraperitonealHigh dose (unspecified)Significantly decreased voiding frequency during the sleep phase (ZT0).
Focal Demyelination Stereotactic (Intracerebral)3 µM in 1 µLPrevented LPC-induced increase in microglial reactivity and cell numbers.

References

Application Notes and Protocols for GsMTx4 TFA Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4 trifluoroacetate (TFA) is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent and selective inhibitor of mechanosensitive ion channels (MSCs), particularly Piezo and some Transient Receptor Potential (TRP) channels.[1][2] As a valuable pharmacological tool, GsMTx4 is instrumental in studying the roles of these channels in various physiological and pathological processes, including pain, touch sensation, and cardiovascular regulation.[3][4] Proper preparation of a stable and accurate stock solution is the critical first step for reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and handling of GsMTx4 TFA stock solutions using dimethyl sulfoxide (DMSO).

Properties of this compound

This compound is a lyophilized powder and its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight~4095.86 g/mol (free base)
FormulaC₁₈₅H₂₇₃N₄₉O₄₅S₆ (free base)
AppearanceLyophilized powderN/A
Purity≥95%

Solubility and Recommended Solvents

This compound exhibits good solubility in both aqueous solutions and organic solvents. For the preparation of high-concentration stock solutions, DMSO is a preferred solvent due to its excellent solvating power for peptides and its compatibility with many biological assays at low final concentrations.

SolventSolubilityReference
DMSO≥ 50 mg/mL
Water16.67 mg/mL (ultrasonication may be needed)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pre-equilibration of Materials: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial of this compound to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Calculation of Required DMSO Volume:

    • Determine the mass of this compound provided in the vial (e.g., 1 mg).

    • Use the molecular weight of GsMTx4 (free base, ~4095.86 g/mol ) to calculate the volume of DMSO required for a 10 mM stock solution.

    • Formula: Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Example for 1 mg of this compound:

      • Volume (L) = 0.001 g / (0.010 mol/L * 4095.86 g/mol ) = 0.00002441 L

      • Volume (µL) = 24.41 µL

  • Dissolution:

    • Carefully open the vial of this compound.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

    • Close the vial tightly and vortex gently for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure that all the peptide has dissolved and the solution is clear. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Stock Solution Storage and Stability:

| Storage Condition | Powder | In Solvent (DMSO) | Reference | | --- | --- | --- | | -80°C | 2 years | 6 months | | | -20°C | 1 year | 1 month | |

Note: Always protect the stock solution from light and moisture.

Experimental Workflow

GsMTx4_Stock_Preparation cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound vial to Room Temperature Centrifuge_Vial Centrifuge Vial Equilibrate->Centrifuge_Vial 15-20 min Calculate Calculate DMSO Volume for desired concentration Add_DMSO Add Anhydrous DMSO Calculate->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Ensure clear solution Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for this compound stock solution preparation.

GsMTx4 Signaling Pathway Inhibition

GsMTx4 is known to inhibit mechanosensitive ion channels, such as Piezo1, which play a crucial role in converting mechanical stimuli into cellular signals. One of the downstream pathways affected by Piezo1 activation is the Calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling cascade. Mechanical stress activates Piezo1, leading to an influx of Ca²⁺ ions. The increased intracellular Ca²⁺ activates Calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression. GsMTx4, by blocking Piezo1, prevents this entire signaling cascade.

GsMTx4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mechanical_Stimulus Mechanical Stimulus Piezo1 Piezo1 Channel Mechanical_Stimulus->Piezo1 Activates Ca2_influx Ca²⁺ Influx Piezo1->Ca2_influx GsMTx4 GsMTx4 GsMTx4->Piezo1 Inhibits Calcineurin Calcineurin (CaN) Ca2_influx->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_translocation NFAT NFAT->NFAT_translocation Translocates Gene_Expression Gene Expression NFAT_translocation->Gene_Expression Regulates

Caption: GsMTx4 inhibits the Piezo1-mediated signaling pathway.

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous DMSO to prevent peptide degradation and the introduction of contaminants.

  • Final DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

  • pH Considerations: this compound is the trifluoroacetate salt of the peptide. While DMSO is aprotic, subsequent dilutions into aqueous buffers may slightly alter the pH. For most applications, this is not a concern, but for pH-sensitive assays, it is advisable to check and adjust the final pH of the working solution.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial for maintaining the integrity and activity of the peptide.

  • Confirmation of Activity: When using a new batch of this compound, it is good practice to perform a dose-response experiment to confirm its activity and determine the optimal concentration for your specific application.

By adhering to these detailed protocols and best practices, researchers can ensure the accurate and effective use of this compound in their investigations of mechanosensitive ion channels.

References

GsMTx4 TFA: Application Notes and Protocols for Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4 TFA (Trifluoroacetate) is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent and selective inhibitor of cationic mechanosensitive ion channels (MSCs), particularly members of the Piezo and Transient Receptor Potential (TRP) channel families.[1][2][3][4] These channels are critical mediators of mechanotransduction, converting mechanical stimuli into intracellular calcium signals that regulate a wide array of physiological and pathological processes.[5] GsMTx4 acts as a "gating modifier," altering the lipid bilayer surrounding the channel to inhibit its opening in response to membrane stretch, rather than directly occluding the pore. This unique mechanism of action makes GsMTx4 an invaluable pharmacological tool for investigating the role of mechanosensitive channels in cellular signaling and for screening potential therapeutic compounds targeting these pathways.

These application notes provide a detailed protocol for utilizing this compound in calcium imaging experiments to study the inhibition of mechanosensitive channel activity.

Mechanism of Action

GsMTx4 partitions into the cell membrane and, in response to membrane tension, is thought to insert deeper into the lipid bilayer. This action effectively reduces the local membrane tension available to activate mechanosensitive channels like Piezo1, thereby inhibiting calcium influx.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Piezo1 Piezo1 Channel (Closed) Piezo1_open Piezo1 Channel (Open) GsMTx4_out This compound (Extracellular) GsMTx4_out->Piezo1 Inhibits (Modulates Membrane Tension) Ca_out Ca²⁺ Ca_out->Piezo1_open Influx Ca_in Ca²⁺ Signaling Downstream Signaling Ca_in->Signaling Mechanical_Stimulus Mechanical Stimulus (e.g., Stretch, Flow) Mechanical_Stimulus->Piezo1 Activates

Fig 1. this compound Inhibition of Piezo1-Mediated Calcium Influx.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight~4095.86 g/mol
FormulaC₁₈₅H₂₇₃N₄₉O₄₅S₆
SequenceGCLEFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF
Solubility (Water)Up to 1 mg/mL
Solubility (DMSO)237.5 mg/mL (56.32 mM)
Storage (Lyophilized)-20°C for up to 3 years
Storage (in solution)-80°C for up to 6 months, -20°C for up to 1 month

Table 2: Effective Concentrations of this compound in In Vitro Assays

Cell Type/TargetEffective ConcentrationObserved EffectReference(s)
HEK293 cells (expressing Piezo1)5 µMReduces Piezo1-mediated charge transfer to 38% of initial levels.
Human PAECs5 µM~40-60% inhibition of stretch-induced cation currents.
Breast epithelial cells (MCF10A)2.5 µM (16 h)Diminishes leptin-induced AMPK and MLC-2 phosphorylation.
Organotypic cerebellar slices500 nM (48 h)Attenuates demyelination induced by psychosine.
Chondrocytes5 µMBlunted luminal flow-induced increase in intracellular calcium.

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or DMSO

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • To prepare a stock solution, reconstitute the peptide in sterile water or DMSO to a desired concentration (e.g., 1 mM). For aqueous solutions, sonication may be required to aid dissolution.

  • Vortex the solution gently to ensure it is fully dissolved.

  • Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C as recommended.

II. Calcium Imaging Protocol using Fluo-4 AM

This protocol is a general guideline for using the fluorescent calcium indicator Fluo-4 AM with cultured adherent cells. Optimization of dye concentration, loading time, and this compound incubation time is recommended for specific cell types and experimental conditions.

Materials:

  • Cultured cells on glass-bottom dishes or plates suitable for microscopy

  • This compound stock solution

  • Fluo-4 AM

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., HEPES-buffered saline)

  • Probenecid (optional, to prevent dye extrusion)

  • Cell culture medium

Experimental Workflow Diagram:

cluster_prep Preparation cluster_loading Dye Loading cluster_treatment Treatment & Imaging cluster_analysis Data Analysis A 1. Prepare this compound and Fluo-4 AM Stock Solutions C 3. Prepare Fluo-4 AM Loading Solution A->C B 2. Culture Cells to ~80-100% Confluence D 4. Wash Cells with Physiological Buffer B->D E 5. Incubate Cells with Fluo-4 AM Loading Solution (30-60 min, 37°C) C->E D->E F 6. Wash Cells to Remove Excess Dye E->F G 7. Pre-incubate with This compound or Vehicle F->G H 8. Acquire Baseline Fluorescence G->H I 9. Apply Mechanical Stimulus H->I J 10. Record Calcium Response I->J K 11. Quantify Fluorescence Intensity Changes (ΔF/F₀) J->K

Fig 2. Experimental Workflow for Calcium Imaging with this compound.

Procedure:

1. Preparation of Fluo-4 AM Loading Solution (prepare fresh): a. Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. For a final loading concentration of 2-5 µM Fluo-4 AM, dilute the stock solution in a physiological buffer (e.g., HBSS). c. To aid in dye solubilization, add Pluronic F-127 to the loading solution for a final concentration of 0.02-0.04%. d. (Optional) To improve dye retention in some cell types, add Probenecid to the loading solution (final concentration 1-2.5 mM). e. Vortex the solution thoroughly.

2. Cell Loading: a. Culture cells to 80-100% confluency on a suitable imaging plate. b. Aspirate the cell culture medium. c. Wash the cells once with the physiological buffer. d. Add the Fluo-4 AM loading solution to the cells. e. Incubate for 30-60 minutes at 37°C in the dark.

3. This compound Incubation and Imaging: a. After incubation, gently wash the cells twice with the physiological buffer to remove extracellular Fluo-4 AM. b. Add fresh physiological buffer containing the desired final concentration of this compound (e.g., 1-10 µM) or a vehicle control (the buffer used to dissolve this compound). c. Pre-incubate the cells with this compound or vehicle for a sufficient time to allow for channel inhibition (e.g., 10-30 minutes). This should be optimized for your specific cell type. d. Place the plate on a fluorescence microscope equipped for calcium imaging (Excitation ~494 nm, Emission ~516 nm for Fluo-4). e. Acquire a baseline fluorescence reading (F₀) for a few minutes. f. Apply a mechanical stimulus to the cells (e.g., shear stress via perfusion, substrate stretch, or direct indentation). g. Record the change in fluorescence intensity (F) over time.

4. Data Analysis: a. For each cell or region of interest, calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀. b. Compare the amplitude and kinetics of the calcium transients in this compound-treated cells versus control cells to determine the extent of inhibition.

Controls and Considerations

  • Vehicle Control: Always include a control group treated with the vehicle used to dissolve this compound to account for any effects of the solvent.

  • Positive Control: Use a known agonist of mechanosensitive channels (if available for your cell type) or a robust mechanical stimulus to ensure the cells are responsive.

  • Negative Control: Include a group of cells that are not subjected to mechanical stimulation to assess baseline calcium fluctuations.

  • Cell Viability: Perform a cell viability assay to ensure that the concentrations of this compound used are not cytotoxic.

  • Specificity: While GsMTx4 is selective for cationic MSCs, it can inhibit both Piezo and some TRP channels. Further experiments with more specific inhibitors or genetic knockdowns may be necessary to identify the specific channel involved.

Troubleshooting

  • Low Signal-to-Noise Ratio:

    • Optimize the Fluo-4 AM loading concentration and time.

    • Ensure the health of the cell culture.

    • Use an objective with a higher numerical aperture.

  • High Background Fluorescence:

    • Ensure complete removal of extracellular dye by thorough washing.

    • Consider using a background subtraction algorithm during analysis.

  • No Response to Mechanical Stimulus:

    • Confirm the expression of mechanosensitive channels in your cell type.

    • Increase the magnitude or duration of the mechanical stimulus.

    • Check the viability and health of the cells.

  • Variability Between Experiments:

    • Maintain consistent cell culture conditions (passage number, confluency).

    • Prepare fresh reagents for each experiment.

    • Ensure the mechanical stimulus is applied consistently.

By following these protocols and considerations, researchers can effectively utilize this compound as a powerful tool to investigate the role of mechanosensitive ion channels in calcium signaling and cellular function.

References

Probing Mechanotransduction: Application and Protocols for GsMTx4 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological and pathological processes, including development, tissue homeostasis, and disease progression. At the heart of this process are mechanosensitive ion channels, which act as primary sensors of physical forces. GsMTx4 trifluoroacetate (TFA) salt, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a critical pharmacological tool for elucidating the roles of specific cationic mechanosensitive channels in these pathways.[1][2] This document provides detailed application notes and protocols for the use of GsMTx4 TFA in mechanotransduction assays, aimed at researchers, scientists, and drug development professionals.

This compound selectively inhibits cationic mechanosensitive channels, most notably members of the Piezo and some Transient Receptor Potential (TRP) channel families.[2] Its mechanism of action is unique; rather than directly blocking the channel pore, GsMTx4 is thought to act as a gating modifier. It partitions into the cell membrane and, in response to membrane stretch, alters the local lipid bilayer mechanics, thereby making it more difficult for the channel to open.[1] This property makes GsMTx4 an invaluable tool for isolating the contributions of these channels in complex biological systems.

Quantitative Data Summary

The following tables summarize the effective concentrations and key parameters of this compound as reported in various studies. This information can serve as a starting point for experimental design.

Table 1: this compound Efficacy and Binding Affinity

ParameterValueTarget ChannelCell TypeReference
Inhibition of Mechanically-Induced Current ~80%Piezo1HEK293
KD (Dissociation Constant) ~155 nMPiezo1HEK293
Reduction of Piezo1-mediated Charge Transfer to 38% of initial levelsPiezo1HEK293

Table 2: Effective Concentrations of this compound in Cellular Assays

ConcentrationCell TypeAssayObserved EffectReference(s)
500 nM Organotypic cerebellar slicesDemyelination AssayAttenuated demyelination
2.5 µM Breast epithelial cells (MCF10A)Western BlotDiminished leptin-induced AMPK and MLC-2 phosphorylation
5 µM Astrocytes, cardiac cells, smooth and skeletal muscle cellsElectrophysiologyBlocked cation-selective stretch-activated channels
5 µM HEK293 cells transfected with Piezo1ElectrophysiologyReduced Piezo1-mediated charge transfer
10 µM Mouse hind pawIn vivo pain modelPrevented heightened sensitivity to light touch
40 µM (intra-articular injection) Rat chondrocytesIn vivo osteoarthritis modelAmeliorated the progression of osteoarthritis

Signaling Pathways in Mechanotransduction

Mechanical forces, sensed by channels like Piezo1, trigger a cascade of downstream signaling events that regulate a multitude of cellular functions. This compound can be instrumental in dissecting these pathways by selectively blocking the initial mechanosensory event.

Key Downstream Signaling Pathways of Piezo1

// Node styles stimulus [label="Mechanical Stimulus\n(Stretch, Shear Stress, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; channel [label="Piezo1 Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ca_ion [label="Ca²⁺ Influx", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

pathway_node [fillcolor="#F1F3F4", fontcolor="#202124"]; erk [label="MAPK/ERK\nPathway", node=pathway_node]; akt [label="PI3K/Akt\nPathway", node=pathway_node]; rho [label="RhoA/ROCK\nPathway", node=pathway_node]; yap [label="YAP/TAZ\nPathway", node=pathway_node];

response_node [shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation", node=response_node]; differentiation [label="Differentiation", node=response_node]; migration [label="Migration", node=response_node]; gene_expression [label="Gene Expression", node=response_node];

// Edges stimulus -> channel; inhibitor -> channel [arrowhead=tee, color="#EA4335"]; channel -> ca_ion; ca_ion -> erk; ca_ion -> akt; ca_ion -> rho;

erk -> proliferation; erk -> differentiation; akt -> proliferation; akt -> migration; rho -> yap; rho -> migration;

yap -> gene_expression; gene_expression -> proliferation; gene_expression -> differentiation; } DOT Caption: Downstream signaling pathways activated by Piezo1-mediated mechanotransduction.

Mechanical stimulation activates Piezo1, leading to an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ acts as a second messenger, initiating several key signaling cascades:

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Studies have shown that Piezo1 activation can lead to the phosphorylation of ERK.

  • PI3K/Akt Pathway: This pathway is involved in cell survival, growth, and migration. GsMTx4 has been shown to modulate Akt phosphorylation in response to mechanical cues.

  • RhoA/ROCK Pathway: This pathway plays a significant role in regulating the actin cytoskeleton, cell shape, and motility.

  • YAP/TAZ Pathway: These transcriptional co-activators are key regulators of organ size and cell proliferation, and their nuclear translocation is often influenced by mechanical signals transduced through the cytoskeleton.

Experimental Protocols

The following are detailed protocols for common mechanotransduction assays, incorporating the use of this compound as a pharmacological inhibitor.

Cyclic Cell Stretching Assay

This assay simulates the cyclic stretching experienced by cells in tissues such as muscle, lung, and blood vessels. The Flexcell® Tension System is a commonly used platform for this purpose.

Cell_Stretching_Workflow seed_cells seed_cells culture culture seed_cells->culture pre_treat pre_treat culture->pre_treat stretch stretch pre_treat->stretch collect collect stretch->collect analyze analyze collect->analyze

Materials:

  • Cells of interest

  • Flexible-bottom culture plates (e.g., BioFlex® plates from Flexcell International)

  • Cell culture medium and supplements

  • This compound (reconstituted in an appropriate solvent, e.g., water or PBS)

  • Vehicle control (solvent used to reconstitute this compound)

  • Cell stretching system (e.g., Flexcell® FX-6000™ Tension System)

  • Reagents for downstream analysis (e.g., lysis buffer, RNA isolation kit, antibodies)

Procedure:

  • Cell Seeding: Seed cells onto the flexible-bottom culture plates according to the manufacturer's instructions. Ensure even cell distribution.

  • Cell Culture: Culture the cells to the desired confluency (typically 80-90%).

  • This compound Pre-incubation:

    • Prepare working solutions of this compound and the vehicle control in pre-warmed cell culture medium. A typical concentration range to test is 1-10 µM.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate for a sufficient time to allow for inhibitor activity (e.g., 30-60 minutes) at 37°C and 5% CO₂.

  • Application of Cyclic Stretch:

    • Place the culture plates into the cell stretching system.

    • Program the system to apply the desired strain, frequency, and duration. Common parameters include 5-20% elongation at a frequency of 0.5-1 Hz for a duration of minutes to days.

  • Sample Collection:

    • Immediately after the stretching regimen is complete, remove the plates from the system.

    • Wash the cells with ice-cold PBS.

    • Collect cell lysates for protein analysis, RNA for gene expression analysis, or fix the cells for imaging.

  • Downstream Analysis:

    • Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., ERK, Akt) or the expression of mechanosensitive proteins.

    • RT-qPCR: Quantify the expression of target genes.

    • Immunofluorescence: Visualize changes in cytoskeletal organization or the subcellular localization of proteins like YAP/TAZ.

Fluid Shear Stress Assay

This assay is used to study the effects of fluid flow on cells, particularly endothelial cells lining blood vessels. Parallel-plate flow chambers, such as those from Ibidi, are commonly used.

Shear_Stress_Workflow start Seed cells in flow chamber slides culture Culture to form a confluent monolayer start->culture assemble Assemble flow chamber and connect to pump system culture->assemble pre_treat Pre-incubate with this compound or vehicle-containing medium assemble->pre_treat apply_flow Apply laminar or pulsatile flow at a defined shear stress pre_treat->apply_flow analysis Analyze cellular responses (e.g., cell alignment, gene expression, protein phosphorylation) apply_flow->analysis

Materials:

  • Endothelial cells (or other cells of interest)

  • Flow chamber slides (e.g., Ibidi µ-Slide I Luer)

  • Perfusion tubing and pump system (e.g., Ibidi Pump System)

  • Cell culture medium

  • This compound

  • Vehicle control

Procedure:

  • Cell Seeding: Seed cells into the channels of the flow chamber slides and culture until a confluent monolayer is formed.

  • Assembly of Flow System: Assemble the flow chamber, tubing, and pump system in a sterile environment according to the manufacturer's instructions.

  • Pre-incubation with this compound:

    • Prepare cell culture medium containing the desired concentration of this compound (e.g., 5-10 µM) or vehicle.

    • Fill the reservoirs of the pump system with the prepared medium.

    • Perfuse the cells with the medium at a very low flow rate for a pre-incubation period (e.g., 30-60 minutes).

  • Application of Fluid Shear Stress:

    • Program the pump to generate the desired shear stress. Typical values for physiological arterial shear stress are in the range of 10-20 dynes/cm².

    • Apply the flow for the desired duration, which can range from minutes to days.

  • Analysis:

    • After exposure to shear stress, cells can be fixed for immunofluorescence to observe changes in cell morphology and cytoskeletal alignment.

    • Alternatively, cell lysates or RNA can be collected for biochemical analysis as described in the cell stretching protocol.

Atomic Force Microscopy (AFM) Nanoindentation

AFM can be used to apply a precise, localized mechanical force to a single cell and simultaneously measure its mechanical properties (e.g., stiffness) and elicit a cellular response, such as ion channel opening.

AFM_Workflow cell_prep cell_prep afm_setup afm_setup cell_prep->afm_setup inhibitor_add inhibitor_add afm_setup->inhibitor_add locate_cell locate_cell inhibitor_add->locate_cell indent indent locate_cell->indent force_curves force_curves indent->force_curves calcium_imaging calcium_imaging indent->calcium_imaging

Materials:

  • Cells plated on a suitable substrate (e.g., glass-bottom dish)

  • Atomic Force Microscope equipped for live-cell imaging

  • Cantilevers with a suitable tip shape and spring constant

  • Cell culture medium

  • This compound

  • Vehicle control

  • (Optional) Calcium imaging setup and fluorescent calcium indicator

Procedure:

  • Cell Preparation: Plate cells at a low density on a substrate that is compatible with the AFM setup.

  • AFM Setup:

    • Mount the sample on the AFM stage.

    • Fill the dish with pre-warmed cell culture medium.

    • Calibrate the cantilever's spring constant and deflection sensitivity.

  • This compound Application: Add this compound (e.g., 5 µM) or vehicle to the medium in the dish and allow it to incubate with the cells.

  • Cell Indentation:

    • Locate a target cell using the AFM's optical microscope.

    • Engage the cantilever with the cell surface.

    • Apply a defined force or indentation depth to the cell membrane. This is done by recording force-distance curves.

  • Data Acquisition and Analysis:

    • Collect force-distance curves before and after the application of this compound.

    • Analyze the curves to calculate cellular stiffness (Young's modulus). A change in stiffness can indicate alterations in the cytoskeleton.

    • If combined with calcium imaging, monitor the intracellular calcium levels in response to indentation to directly assess mechanosensitive channel activity and its inhibition by this compound.

Conclusion

This compound is a powerful and selective tool for investigating the role of cationic mechanosensitive channels in mechanotransduction. By using the protocols and information provided in these application notes, researchers can design and execute robust experiments to dissect the complex signaling pathways that govern cellular responses to mechanical forces. This will ultimately contribute to a deeper understanding of mechanobiology in health and disease and may aid in the development of novel therapeutics targeting mechanosensitive pathways.

References

Application Notes and Protocols for GsMTx4 TFA in Neurons and Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GsMTx4 trifluoroacetate (TFA), a potent and selective inhibitor of mechanosensitive ion channels (MSCs), in neuronal and cardiomyocyte research. GsMTx4 TFA is a valuable pharmacological tool for investigating the roles of Piezo and some Transient Receptor Potential (TRP) channels in various physiological and pathological processes.

Introduction

GsMTx4 is a 34-amino acid peptide originally isolated from the venom of the tarantula Grammostola spatulata. It acts as a gating modifier of cationic MSCs, including Piezo1, Piezo2, TRPC1, and TRPC6 channels.[1] Its mechanism of action is unique; it partitions into the outer leaflet of the cell membrane and, under increased membrane tension, inserts deeper, thereby reducing local membrane stress and inhibiting channel opening without directly occluding the pore.[2] This non-stereospecific action makes both L- and D-enantiomers of GsMTx4 effective.[3] this compound is a salt form of the peptide, enhancing its stability and solubility for research applications.

In neuroscience, this compound is utilized to study the involvement of mechanosensitive channels in processes such as pain perception, neuronal development, and neuroprotection.[1][4] In cardiology, it serves as a critical tool to investigate the role of these channels in cardiac physiology, including responses to mechanical stress, ischemia-reperfusion injury, and arrhythmias.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in neuronal and cardiomyocyte models.

Table 1: Effects of this compound on Neuronal Cells

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Dorsal Root Ganglion (DRG) NeuronsCalcium Imaging (Yoda1-induced)10 µMEffectively blocks Piezo1 currents
Dorsal Root Ganglion (DRG) NeuronsIn vivo mechanical allodynia10 µM (co-injected)Prevents heightened sensitivity to light touch
Hippocampal NeuronsMechanotransduction studyNot specifiedOperates under localized low picoNewton forces
Human Neural Stem CellsDifferentiation AssayNot specifiedSuppresses neurogenesis and enhances astrogenesis

Table 2: Effects of this compound on Cardiomyocytes

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Isolated Rat HeartsEffective Refractory Period (ERP)170 nMBlocks stretch-induced changes in ERP
Swine Model of Coronary OcclusionVentricular Ectopy and Arrhythmias57 µg/kg (iv)Did not significantly suppress ventricular ectopy
Chick Ventricular MyocytesPatch-clamp (SAKcaC)50 nMDecreased open probability of stretch-activated BK channels
Mouse Model of Ischemia-ReperfusionInfarct Size57 µg/kg (iv)Cardioprotective effect observed

Signaling Pathways and Experimental Workflows

Signaling Pathway of GsMTx4 in Mechanotransduction

GsMTx4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Mechanical_Stimulus Mechanical Stimulus (Stretch, Shear Stress) Membrane Lipid Bilayer Mechanical_Stimulus->Membrane Increases Tension GsMTx4 This compound GsMTx4->Membrane Partitions into outer leaflet Piezo_Channel Piezo/TRP Channel (Closed) GsMTx4->Piezo_Channel Inhibits Gating Membrane->GsMTx4 Tension-dependent insertion Membrane->Piezo_Channel Gating Force Piezo_Channel_Open Piezo/TRP Channel (Open) Piezo_Channel->Piezo_Channel_Open Activation Ca_Influx Ca²⁺ Influx Piezo_Channel_Open->Ca_Influx Downstream Downstream Signaling (e.g., Calmodulin, CaMKII) Ca_Influx->Downstream Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression, Muscle Contraction) Downstream->Cellular_Response

Caption: this compound inhibits mechanosensitive channels by altering membrane properties.

Experimental Workflow for Electrophysiology

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Isolate_Cells Isolate Neurons or Cardiomyocytes Culture_Cells Culture cells on coverslips Isolate_Cells->Culture_Cells Obtain_Seal Obtain Giga-ohm Seal (Whole-cell configuration) Culture_Cells->Obtain_Seal Setup_Rig Set up Patch-Clamp Rig Pull_Pipette Pull Borosilicate Glass Pipette (2-5 MΩ) Setup_Rig->Pull_Pipette Fill_Pipette Fill with Intracellular Solution Pull_Pipette->Fill_Pipette Fill_Pipette->Obtain_Seal Record_Baseline Record Baseline Mechanosensitive Currents (Apply mechanical stimulus) Obtain_Seal->Record_Baseline Apply_GsMTx4 Apply this compound (e.g., 1-10 µM) Record_Baseline->Apply_GsMTx4 Record_Post_GsMTx4 Record Currents in the Presence of GsMTx4 Apply_GsMTx4->Record_Post_GsMTx4 Washout Washout with Extracellular Solution Record_Post_GsMTx4->Washout Record_Washout Record Currents After Washout Washout->Record_Washout Analyze_Data Analyze Current Amplitude, Kinetics, and I-V Relationship Record_Washout->Analyze_Data

Caption: Workflow for whole-cell patch-clamp recording of mechanosensitive currents.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Neurons

This protocol is designed to record mechanosensitive currents from cultured neurons and assess the inhibitory effect of this compound.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons) on glass coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution (1 mM in water)

  • Borosilicate glass capillaries

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Perfusion system

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a neuron with the patch pipette and apply gentle positive pressure.

  • Once in proximity to the cell, release the positive pressure and apply gentle suction to form a giga-ohm seal.

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Record baseline mechanosensitive currents by applying a mechanical stimulus (e.g., using a fire-polished glass probe driven by a piezo-electric actuator or by applying negative pressure to the patch pipette).

  • Apply this compound at a final concentration of 1-10 µM to the recording chamber via the perfusion system.

  • After a 5-10 minute incubation, record mechanosensitive currents again in the presence of this compound.

  • To test for reversibility, perfuse the chamber with the external solution for 10-15 minutes to wash out the this compound and record the currents again.

  • Analyze the current amplitude, activation kinetics, and current-voltage (I-V) relationship before, during, and after this compound application.

Calcium Imaging in Cardiomyocytes

This protocol describes how to measure intracellular calcium transients in isolated cardiomyocytes using a ratiometric fluorescent indicator, Fura-2 AM, and assess the effect of this compound.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Tyrode's solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES (pH 7.4 with NaOH)

  • Fura-2 AM (1 mM stock in DMSO)

  • Pluronic F-127 (20% in DMSO)

  • This compound stock solution (1 mM in water)

  • Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission detection (~510 nm)

  • Field stimulation electrodes

Procedure:

  • Isolate adult ventricular cardiomyocytes using a standard enzymatic digestion protocol.

  • Allow the isolated cardiomyocytes to adhere to laminin-coated coverslips for at least 1 hour.

  • Prepare a Fura-2 AM loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in Tyrode's solution. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye loading.

  • Incubate the cardiomyocytes with the Fura-2 AM loading solution for 20-30 minutes at room temperature in the dark.

  • Wash the cells three times with Tyrode's solution to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Place the coverslip in a perfusion chamber on the microscope stage and perfuse with Tyrode's solution.

  • Record baseline calcium transients by field-stimulating the cardiomyocytes at a desired frequency (e.g., 1 Hz). Acquire fluorescence images at 340 nm and 380 nm excitation.

  • Introduce this compound into the perfusion solution at a final concentration of 1-10 µM.

  • After a 10-15 minute incubation period, record calcium transients again in the presence of this compound.

  • Analyze the ratio of Fura-2 fluorescence (F340/F380) to determine changes in intracellular calcium concentration. Compare the amplitude, duration, and decay kinetics of the calcium transients before and after this compound application.

Cell Viability (MTT) Assay in Neurons

This protocol outlines the use of the MTT assay to assess the neuroprotective effects of this compound against a cytotoxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution (1 mM in water)

  • Cytotoxic agent (e.g., glutamate, hydrogen peroxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Induce cytotoxicity by adding a toxic agent (e.g., 100 µM glutamate for 24 hours). Include control wells with no this compound and/or no toxic agent.

  • After the incubation period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells and compare the viability of cells treated with the cytotoxic agent alone versus those pre-treated with this compound.

References

Electrophysiological Recording of Mechanosensitive Ion Channels with GsMTx4 TFA Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, is a potent and selective inhibitor of cationic mechanosensitive ion channels (MSCs), particularly members of the Piezo and some TRP channel families.[1][2][3] Its trifluoroacetate (TFA) salt is commonly used in research due to its stability and solubility. GsMTx4 acts as a "gating modifier," altering the lipid bilayer surrounding the channel, thereby making it less responsive to mechanical stimuli rather than directly blocking the pore.[4][5] This unique mechanism of action has made GsMTx4 an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of MSCs in various cellular processes, including touch sensation, pain, and cardiovascular regulation.

This document provides detailed application notes and protocols for the use of GsMTx4 TFA in electrophysiological recordings of mechanosensitive ion channels, with a primary focus on the patch-clamp technique.

Data Presentation

This compound Properties and Efficacy
PropertyValueReferences
Molecular Weight 4095.86 g/mol (free base)
Sequence GCLEFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF-NH2
Purity ≥95% (HPLC)
Solubility Soluble in water (up to 1 mg/ml) and DMSO (≥ 50 mg/mL).
Electrophysiological Parameters of GsMTx4 Inhibition on Piezo Channels
ParameterChannelValueCell TypeRecording ConfigurationReferences
Effective Concentration Piezo1~80% inhibition at µM concentrationsHEK293Outside-out patch
Piezo15 µM reduces charge transfer to 38% of initial levelsHEK293Outside-out patch
Piezo25 µM inhibits ~55.7% of inward currentsHEK-293Whole-cell
Piezo210 µM results in no detectable mechanosensitive currentsQGP-1Whole-cell
Association Rate (ka) Piezo17.0 x 105 M-1s-1HEK293Outside-out patch
Dissociation Rate (kd) Piezo10.11 s-1HEK293Outside-out patch
Dissociation Constant (KD) Piezo1~155 nM (calculated)HEK293Outside-out patch
Effect on Gating Piezo1~30 mmHg rightward shift in the pressure-gating curveHEK293Outside-out patch
Piezo2Rightward shift in current-distance relationship (midpoint from 3.5 µm to 4.2 µm with 5 µM D-GsMTx4)HEK-293Whole-cell

Experimental Protocols

Preparation of this compound Stock and Working Solutions

a. Stock Solution Preparation (1 mM)

  • This compound is typically supplied as a lyophilized powder. To prepare a 1 mM stock solution, reconstitute the peptide in sterile, nuclease-free water. For example, for 1 mg of this compound (MW ~4215.91 g/mol with TFA), add approximately 237 µL of water.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage (up to 6 months at -80°C).

b. Working Solution Preparation

  • On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.

  • Dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) using the extracellular (bath) solution for your electrophysiology experiment.

  • It is recommended to prepare fresh working solutions daily.

Cell Culture and Transfection for Heterologous Expression of Mechanosensitive Channels

This protocol is optimized for transiently expressing Piezo1 in Human Embryonic Kidney (HEK293) cells.

a. Cell Culture

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days when they reach 80-90% confluency.

b. Transient Transfection

  • One day before transfection, seed the HEK293 cells onto glass coverslips in a 6-well plate at a density that will result in 60-70% confluency on the day of transfection.

  • On the day of transfection, prepare the transfection complexes. For each well, dilute the plasmid DNA encoding the mechanosensitive channel of interest (e.g., mouse Piezo1-pIRES-EGFP) and a transfection reagent (e.g., Lipofectamine 2000 or FuGENE6) in serum-free medium (e.g., Opti-MEM) according to the manufacturer's instructions.

  • Incubate the DNA-lipid complexes at room temperature for the recommended time (typically 15-20 minutes).

  • Add the transfection complexes dropwise to the cells.

  • Incubate the cells for 24-48 hours post-transfection before performing electrophysiological recordings. Successful transfection can be confirmed by observing GFP expression under a fluorescence microscope if an EGFP-tagged construct is used.

Electrophysiological Recording (Patch-Clamp)

This protocol describes whole-cell and outside-out patch-clamp recordings from HEK293 cells expressing Piezo1.

a. Solutions

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 3 MgCl2, 0.1 CaCl2, 10 HEPES. Adjust pH to 7.3 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 133 CsCl, 10 HEPES, 5 EGTA, 1 CaCl2, 1 MgCl2. Adjust pH to 7.3 with CsOH. Note: CsCl is used to block potassium channels and improve the quality of the recording of cationic currents.

b. Recording Setup

  • Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Use an Ag/AgCl electrode as the recording electrode and a reference electrode.

c. Whole-Cell Recording

  • Approach a transfected cell (identified by GFP fluorescence) with the patch pipette while applying slight positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply mechanical stimulation to the cell using a fire-polished glass probe controlled by a piezo-electric actuator or by applying negative pressure through the patch pipette.

  • Record the elicited currents before, during, and after the application of this compound to the bath solution.

d. Outside-Out Patch Recording

  • After establishing a whole-cell configuration, slowly retract the pipette from the cell. The membrane will pull away and form an outside-out patch with the extracellular face of the membrane exposed to the bath solution.

  • Apply mechanical stimulation via negative pressure pulses to the patch pipette using a high-speed pressure clamp.

  • Record single-channel or macroscopic currents in response to the pressure steps.

  • Perfuse the patch with the this compound-containing extracellular solution to observe inhibition.

  • Perform a washout by perfusing with the control extracellular solution to observe the reversibility of the block.

Signaling Pathways and Experimental Workflows

Piezo1-Mediated Signaling Pathway and Inhibition by GsMTx4

Piezo1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mechanical_Stimulus Mechanical Stimulus (Stretch, Flow) Piezo1 Piezo1 Channel Mechanical_Stimulus->Piezo1 Activates GsMTx4 This compound GsMTx4->Piezo1 Inhibits Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_active NFAT (active) NFAT->NFAT_active Downstream Downstream Effects (Gene Expression, etc.) NFAT_active->Downstream Translocates to Nucleus

Caption: Piezo1 signaling pathway and its inhibition by GsMTx4.

Experimental Workflow for Patch-Clamp Recording with GsMTx4

Electrophysiology_Workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transient Transfection (e.g., Piezo1 plasmid) Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Setup Prepare Recording Setup (Solutions, Pipettes) Incubation->Setup Patching Establish Whole-Cell or Outside-Out Patch Setup->Patching Baseline Record Baseline Mechanically-Evoked Currents Patching->Baseline Application Apply this compound Baseline->Application Recording Record Currents in Presence of GsMTx4 Application->Recording Washout Washout with Control Solution Recording->Washout Recovery Record Recovery Currents Washout->Recovery Analysis Analyze Current Amplitude, Kinetics, and Gating Shift Recovery->Analysis

Caption: A typical experimental workflow for electrophysiology.

References

Troubleshooting & Optimization

GsMTx4 TFA solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and handling of GsMTx4 TFA. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data to facilitate your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and dissolution of this compound.

Problem Possible Cause Recommended Solution
This compound powder is difficult to dissolve. The peptide has not been warmed or sonicated sufficiently.To improve solubility, warm the vial to 37°C and use an ultrasonic bath to agitate the solution.[1][2]
The reconstituted solution is not clear. The peptide may have formed aggregates, which can occur at higher concentrations.[3]Ensure the correct solvent is being used and that the concentration is not above the recommended solubility limit. Continue sonication as needed. If the issue persists, consider preparing a fresh stock solution at a lower concentration.
Precipitation occurs after adding the stock solution to an aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is too low to maintain solubility.When preparing working solutions, add the stock solution to the aqueous buffer slowly while vortexing. Ensure the final concentration of the organic solvent is sufficient to keep this compound in solution. For in vivo preparations, specific solvent mixtures may be required.[4]
Variability in experimental results. Improper storage of the stock solution leading to degradation.Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
The peptide is hygroscopic and has absorbed moisture. Improper storage of the lyophilized powder.Store the lyophilized powder at -20°C in a sealed container, away from moisture and light. When preparing a solution, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a peptide toxin isolated from spider venom. It is a selective inhibitor of cation-permeable mechanosensitive channels, including members of the Piezo and TRP channel families. By blocking these channels, this compound can be used to study the role of mechanotransduction in various physiological and pathological processes.

Q2: What are the recommended solvents for dissolving this compound?

A2: The recommended solvents for this compound are high-purity water and DMSO. It is crucial to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.

Q3: What is the recommended storage procedure for this compound?

A3: Lyophilized this compound powder should be stored at -20°C in a sealed container, protected from moisture and light. Reconstituted stock solutions are stable for up to one month when stored at -20°C or up to six months at -80°C. It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.

Q4: Are there any known signaling pathways affected by this compound?

A4: Yes, this compound is known to inhibit Piezo1-mediated signaling, which can, in turn, affect downstream pathways such as the PI3K-Akt and mTOR signaling pathways. It has also been shown to diminish leptin-induced AMPK and MLC-2 phosphorylation.

Q5: Can this compound be used for in vivo studies?

A5: Yes, this compound has been used in in vivo studies. Specific formulations are required for in vivo administration, which may involve solvents such as PBS, or a combination of DMSO, PEG300, Tween-80, and saline. It is recommended to prepare these solutions fresh for each experiment.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Please note that these values are a guide, and optimal conditions should be determined experimentally.

SolventSolubilitySupplier/Source
DMSO≥ 50 mg/mLMedchemExpress
DMSO100 mg/mL (requires ultrasound)GlpBio
DMSO237.5 mg/mL (56.32 mM)TargetMol
Water1 mg/mLR&D Systems
Water16.67 mg/mL (requires ultrasound)MedchemExpress
Water36.00 mg/mL (8.54 mM) (sonication recommended)TargetMol (for D-GsMTx4 TFA)
Water66.66 mg/mL (15.81 mM) (sonication recommended)TargetMol
Water100 mg/mLAbMole BioScience
PBS50 mg/mL (requires ultrasound)MedchemExpress

Experimental Protocols

Protocol for Reconstituting this compound

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent moisture condensation.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., high-purity water or newly opened DMSO) to the vial to achieve the target concentration.

  • Dissolution: To aid dissolution, gently warm the vial to 37°C.

  • Sonication: Place the vial in an ultrasonic bath and sonicate until the solution is clear.

  • Storage: For short-term storage (up to one month), store the stock solution at -20°C. For long-term storage (up to six months), aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Visualizations

GsMTx4_Inhibition_of_Piezo1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Piezo1 Piezo1 Channel Ca_Influx Ca²⁺ Influx Piezo1->Ca_Influx GsMTx4 This compound GsMTx4->Piezo1 Inhibition Mechanical_Stimulus Mechanical Stimulus Mechanical_Stimulus->Piezo1 Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, mTOR) Ca_Influx->Downstream_Signaling

Caption: this compound inhibiting Piezo1 channel activation.

GsMTx4_Solubilization_Workflow start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Solvent (Water or DMSO) equilibrate->add_solvent check_dissolved Is the solution clear? add_solvent->check_dissolved warm Warm to 37°C check_dissolved->warm No stock_solution Stock Solution Ready check_dissolved->stock_solution Yes sonicate Sonicate in Ultrasonic Bath warm->sonicate sonicate->check_dissolved aliquot Aliquot for Storage stock_solution->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Recommended workflow for dissolving this compound.

References

improving GsMTx4 TFA stability in experimental buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with GsMTx4 TFA in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is GsMTx4 and why is its stability in experimental buffers a concern?

GsMTx4 is a peptide toxin isolated from spider venom that acts as a potent inhibitor of mechanosensitive ion channels, such as Piezo and TRP channels. It is an amphiphilic peptide, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions. This property, while crucial for its function at the cell membrane, can also lead to challenges with its solubility and stability in aqueous experimental buffers. Issues such as precipitation, aggregation, and loss of biological activity can arise if the peptide is not handled and stored correctly. The trifluoroacetate (TFA) counter-ion, a remnant from the peptide synthesis and purification process, can also influence the peptide's stability and may interfere with biological assays.

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

A cloudy solution or the presence of precipitates indicates that the peptide is not fully dissolved or has aggregated. This can be caused by several factors, including incorrect solvent, inappropriate pH, or high peptide concentration. Refer to the troubleshooting guide below for a step-by-step approach to address this issue. It is crucial to ensure your peptide is fully dissolved for accurate concentration determination and reliable experimental results.

Q3: How does the TFA counter-ion affect the stability and activity of GsMTx4?

Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification. As a result, commercially available GsMTx4 is often supplied as a TFA salt. While TFA aids in peptide solubility during purification, residual TFA in the final product can have several effects:

  • pH Alteration: TFA is a strong acid and can lower the pH of your experimental buffer, potentially affecting the peptide's charge state, solubility, and the activity of the biological system under study.

  • Direct Biological Effects: TFA itself can sometimes elicit biological responses or interfere with assays, confounding experimental results.

  • Peptide Stability: The TFA counter-ion can influence the peptide's conformation and aggregation propensity.

For sensitive biological assays, it is often recommended to exchange the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate.

Q4: What is the recommended storage condition for this compound solutions?

For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C, protected from moisture and light. Once dissolved, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one month.[1] Some studies suggest storing stock solutions at 4°C for no more than two days.[2]

Troubleshooting Guide: this compound Solubility and Stability Issues

This guide provides a systematic approach to resolving common issues with this compound stability in experimental buffers.

Problem: this compound Precipitation or Cloudiness in Aqueous Buffer

Logical Workflow for Troubleshooting Precipitation

GsMTx4_Troubleshooting start Start: Cloudy GsMTx4 Solution check_concentration Is the peptide concentration too high? start->check_concentration reduce_concentration Action: Lower the working concentration. check_concentration->reduce_concentration Yes check_dissolution_protocol Was the initial dissolution protocol followed correctly? check_concentration->check_dissolution_protocol No success Result: Clear Solution reduce_concentration->success follow_protocol Action: Re-dissolve following the recommended protocol (see Protocol 1). check_dissolution_protocol->follow_protocol No check_buffer_ph Is the buffer pH appropriate? check_dissolution_protocol->check_buffer_ph Yes follow_protocol->success adjust_ph Action: Adjust buffer pH to be further from the peptide's isoelectric point (pI). For basic peptides, use a slightly acidic pH. check_buffer_ph->adjust_ph No consider_additives Consider adding solubility-enhancing agents (e.g., organic co-solvents in stock). check_buffer_ph->consider_additives Yes adjust_ph->success add_cosolvent Action: Prepare a concentrated stock in a minimal amount of organic solvent (e.g., DMSO) before diluting in buffer. consider_additives->add_cosolvent tfa_exchange Is TFA interference suspected? consider_additives->tfa_exchange add_cosolvent->success perform_exchange Action: Perform TFA counter-ion exchange (see Protocol 2). tfa_exchange->perform_exchange Yes fail Result: Persistent Precipitation tfa_exchange->fail No perform_exchange->success

Caption: Troubleshooting workflow for this compound precipitation.

Potential Cause Recommended Action Data & Considerations
High Peptide Concentration Lower the working concentration of GsMTx4. Start with a lower concentration and titrate up to the desired level if solubility permits.GsMTx4 has a reported solubility of up to 1 mg/mL in water, but aggregation can occur at higher concentrations. For many cellular assays, working concentrations are in the low micromolar range.
Improper Dissolution Technique Follow a systematic dissolution protocol. For a basic peptide like GsMTx4, dissolving in a slightly acidic solution before buffering to the final pH can improve solubility.See Experimental Protocol 1: Recommended Procedure for Dissolving this compound .
Inappropriate Buffer pH Ensure the buffer pH is not close to the isoelectric point (pI) of GsMTx4. As GsMTx4 is a basic peptide, a buffer with a pH slightly below its pI is generally recommended.While the exact pI can vary slightly based on calculation methods, as a basic peptide, it will be more soluble in acidic to neutral pH. A common pH for electrophysiology is 7.2-7.4.[2]
TFA Counter-ion Interference For sensitive assays, consider exchanging the TFA counter-ion for hydrochloride (HCl) or acetate.TFA can lower the pH of unbuffered solutions and may have direct biological effects. See Experimental Protocol 2: TFA Counter-ion Exchange .
Hydrophobic Interactions & Aggregation For preparing concentrated stock solutions, a small amount of an organic co-solvent can be used.GsMTx4 is amphiphilic. A stock solution can be prepared in a minimal amount of DMSO and then diluted into the aqueous experimental buffer. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Experimental Protocol 1: Recommended Procedure for Dissolving this compound

This protocol outlines the recommended steps for dissolving lyophilized this compound to prepare a stock solution.

Workflow for Dissolving this compound

GsMTx4_Dissolution start Start: Lyophilized this compound equilibrate 1. Equilibrate vial to room temperature. start->equilibrate centrifuge 2. Briefly centrifuge the vial. equilibrate->centrifuge add_solvent 3. Add sterile, nuclease-free water or a slightly acidic solution (e.g., 0.1% acetic acid). centrifuge->add_solvent vortex 4. Vortex gently to dissolve. add_solvent->vortex sonicate_check Is the solution clear? vortex->sonicate_check sonicate 5. If not clear, sonicate briefly in a water bath. sonicate_check->sonicate No aliquot 6. Aliquot into single-use tubes. sonicate_check->aliquot Yes final_check Is the solution clear now? sonicate->final_check final_check->aliquot Yes troubleshoot Troubleshoot further (see guide). final_check->troubleshoot No store 7. Store at -80°C. aliquot->store

Caption: Step-by-step workflow for dissolving this compound.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Optional: 0.1% acetic acid in sterile water

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution:

    • For a basic peptide like GsMTx4, it is often beneficial to first dissolve it in a small volume of sterile, nuclease-free water.

    • If solubility is an issue in water, a slightly acidic solvent can be used. Add a small amount of 0.1% acetic acid to the peptide and gently vortex.

  • Vortexing: Gently vortex the solution to aid dissolution. Avoid vigorous or prolonged vortexing, which can cause aggregation.

  • Sonication (Optional): If the peptide does not fully dissolve, a brief sonication in a water bath can be helpful. Use short bursts of sonication and keep the sample cool to prevent heating.

  • Dilution: Once the peptide is dissolved, it can be diluted to the final desired concentration with your experimental buffer.

  • Storage: For stock solutions, aliquot into single-use, low-protein-binding tubes and store at -80°C.

Experimental Protocol 2: TFA Counter-ion Exchange to Hydrochloride (HCl)

This protocol describes a common method for exchanging the TFA counter-ion with chloride, which is generally more biocompatible.

Workflow for TFA to HCl Exchange

TFA_Exchange start Start: Lyophilized this compound dissolve 1. Dissolve this compound in 100 mM HCl. start->dissolve incubate 2. Let the solution stand at room temperature for 1 minute. dissolve->incubate freeze 3. Freeze the solution in liquid nitrogen. incubate->freeze lyophilize 4. Lyophilize until completely dry. freeze->lyophilize repeat_check Is complete exchange required? lyophilize->repeat_check repeat_cycle Repeat steps 1-4 (2-3 times). repeat_check->repeat_cycle Yes final_product Result: GsMTx4 HCl salt repeat_check->final_product No repeat_cycle->final_product

Caption: Workflow for TFA to HCl counter-ion exchange.

Materials:

  • Lyophilized this compound

  • 100 mM Hydrochloric Acid (HCl) in sterile, nuclease-free water

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve in HCl: Dissolve the lyophilized this compound in 100 mM HCl.

  • Incubate: Allow the solution to stand at room temperature for approximately 1 minute.

  • Freeze: Rapidly freeze the solution in liquid nitrogen.

  • Lyophilize: Lyophilize the frozen solution until all the liquid has been removed and the peptide is a dry powder.

  • Repeat (Optional but Recommended): For a more complete exchange, this process can be repeated 2-3 times.

  • Final Product: The resulting lyophilized powder is the hydrochloride salt of GsMTx4. This can then be dissolved as per Protocol 1 for your experiments.

Buffer Recommendations for GsMTx4 Experiments

The choice of buffer is critical for maintaining the stability and activity of GsMTx4. While there is no single universal buffer, the following are commonly used and recommended for different applications.

Experimental Application Recommended Buffer System Key Considerations
Electrophysiology (Patch-Clamp) HEPES-based saline solutionsHEPES is a common biological buffer that provides good buffering capacity in the physiological pH range (7.2-7.4). A typical extracellular solution might contain (in mM): 145 NaCl, 5 KCl, 3 MgCl₂, 0.1 CaCl₂, and 10 HEPES, with the pH adjusted to 7.4.
Cell-Based Assays Standard cell culture medium (e.g., DMEM, RPMI) or a buffered saline solution (e.g., PBS, HBSS)Ensure the buffer is compatible with your cell line and the specific assay being performed. The buffering system in most culture media is sufficient to maintain a stable pH.
Biochemical/Biophysical Studies Phosphate or Tris-based buffersFor in vitro studies, buffers such as sodium phosphate or Tris-HCl can be used. The choice will depend on the specific requirements of the experiment (e.g., avoidance of phosphate if studying phosphorylation).

Note on Buffer Preparation: Always use high-purity reagents and sterile, nuclease-free water to prepare buffers. Filter-sterilize the final buffer solution before use, especially for cell-based experiments.

References

GsMTx4 TFA: Technical Support Center on Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential off-target effects of GsMTx4 TFA, a widely used inhibitor of mechanosensitive ion channels. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist you in interpreting your experimental results and ensuring the specificity of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary and intended targets of this compound?

GsMTx4 is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. Its trifluoroacetate (TFA) salt is commonly used in research. The primary and intended targets of GsMTx4 are cationic mechanosensitive ion channels (MSCs).[1][2][3][4] Specifically, it is a potent inhibitor of:

  • Piezo1 channels

  • Piezo2 channels

  • Certain members of the Transient Receptor Potential (TRP) channel family, including TRPC1 and TRPC6 .

GsMTx4 acts as a "gating modifier," meaning it alters the local mechanics of the cell membrane rather than directly blocking the ion channel pore. This mechanism involves partitioning into the lipid bilayer and reducing the membrane tension that activates these channels.

Q2: What are the known off-target ion channels that this compound might affect?

While GsMTx4 is considered highly selective for cationic MSCs, some off-target effects have been reported, particularly at higher concentrations. These include:

  • TRPV4 channels : GsMTx4 has been shown to block calcium influx mediated by TRPV4.

  • TRPA1 channels : At micromolar concentrations (1µM), GsMTx4 may activate TRPA1 channels through a mechanism similar to membrane crenators.

  • Mechanosensitive BK (stretch-activated large-conductance Ca2+-activated K+) channels : GsMTx4 can inhibit these channels, specifically those containing the STREX exon, by interfering with their mechano-gating.

  • TREK-1 channels : In contrast to its inhibitory effects on cationic MSCs, GsMTx4 has been observed to potentiate the activity of TREK-1, a K+ selective mechanosensitive channel.

Q3: Does this compound affect voltage-gated ion channels?

Based on available data, this compound shows high specificity for mechanosensitive channels and generally does not affect voltage-gated ion channels. Studies have shown that GsMTx4 has no measurable effect on:

  • Voltage-gated sodium channels.

  • Voltage-gated potassium channels.

  • The complex interplay of channels responsible for the cardiac action potential in isolated atrial myocytes.

This high degree of selectivity is a key advantage for its use in dissecting the roles of mechanosensitive channels in various physiological processes.

Troubleshooting Guide

Issue: My experimental results are inconsistent or suggest off-target effects.

Possible Cause 1: this compound concentration is too high.

  • Recommendation: Off-target effects of GsMTx4 are more likely to occur at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits your target of interest without engaging off-target channels.

Possible Cause 2: The expression profile of ion channels in your model system.

  • Recommendation: The off-target effects you observe will depend on the specific ion channels expressed in your cells or tissue of interest. For example, if your system expresses high levels of TRPA1 or mechanosensitive BK channels, you may observe effects unrelated to the inhibition of Piezo or TRPC channels. It is advisable to characterize the expression of potential off-target channels in your experimental model.

Possible Cause 3: Misinterpretation of GsMTx4's mechanism of action.

  • Recommendation: Remember that GsMTx4 modifies the gating of mechanosensitive channels by altering the properties of the lipid bilayer. This can have complex effects on the cell membrane. Consider the possibility that your observed effects are due to these membrane-level changes rather than direct interaction with a specific off-target protein.

Quantitative Data on GsMTx4 Selectivity

Ion ChannelReported Effect of GsMTx4Concentration / Dissociation Constant (Kd)Reference
Primary Targets
Piezo1InhibitionKd ≈ 155 nM - 630 nM
Piezo2Inhibition (55% inhibition of pressure-evoked currents)5 µM
TRPC1Inhibition5 µM
TRPC6Inhibition-
Potential Off-Targets
TRPV4Inhibition-
TRPC5Inhibition (98% of hypo-osmotic shock-evoked currents)5 µM
TRPA1Activation1 µM
Mechanosensitive BK channelsInhibition-
TREK-1Potentiation-
Unaffected Channels
Voltage-gated Na+ channelsNo effect-
Voltage-gated K+ channelsNo effect-
Cardiac action potential channelsNo effect-

Experimental Protocols

Key Experiment: Patch-Clamp Electrophysiology for Assessing GsMTx4 Specificity

This technique is the gold standard for measuring the activity of ion channels and assessing the effects of pharmacological agents like GsMTx4.

Methodology:

  • Cell Preparation: Culture cells expressing the ion channel of interest (either endogenously or through transfection) on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.

  • Recording Configuration:

    • Whole-cell: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, allowing electrical access to the entire cell. This is useful for measuring the total current from all channels on the cell surface.

    • Outside-out patch: After establishing a whole-cell configuration, slowly pull the pipette away from the cell. This will cause a small piece of the membrane to detach and reseal with the outside of the membrane facing the bath solution. This configuration is ideal for studying the effects of extracellularly applied drugs like GsMTx4 on single or a small number of channels.

  • Stimulation:

    • For mechanosensitive channels: Apply positive or negative pressure through the patch pipette using a high-speed pressure clamp system to activate the channels.

    • For voltage-gated channels: Apply a series of voltage steps to elicit channel opening.

  • Data Acquisition: Record the resulting ion currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Drug Application: Perfuse this compound at various concentrations onto the cell or patch while recording currents to determine its effect (inhibition, potentiation, or no effect).

Visualizations

GsMTx4_Mechanism_and_Selectivity cluster_membrane Cell Membrane cluster_primary Primary Targets cluster_off_target Potential Off-Targets cluster_unaffected Unaffected Channels Lipid Bilayer Lipid Bilayer Piezo1 Piezo1 Lipid Bilayer->Piezo1 Inhibits gating Piezo2 Piezo2 Lipid Bilayer->Piezo2 Inhibits gating TRPC1 TRPC1 Lipid Bilayer->TRPC1 Inhibits gating TRPC6 TRPC6 Lipid Bilayer->TRPC6 Inhibits gating TRPV4 TRPV4 Lipid Bilayer->TRPV4 Inhibits gating TRPA1 TRPA1 (Activation) Lipid Bilayer->TRPA1 Activates Mechanosensitive BK Mechanosensitive BK Lipid Bilayer->Mechanosensitive BK Inhibits gating TREK-1 (Potentiation) TREK-1 (Potentiation) Lipid Bilayer->TREK-1 (Potentiation) Potentiates gating Voltage-gated Na+ Voltage-gated Na+ Voltage-gated K+ Voltage-gated K+ GsMTx4 GsMTx4 GsMTx4->Lipid Bilayer Partitions into

Caption: GsMTx4 partitions into the lipid bilayer to modulate ion channel gating.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture with Target Ion Channel C Form Giga-seal A->C B Prepare Patch Pipette B->C D Establish Recording Configuration (Whole-cell or Outside-out) C->D E Apply Stimulus (Pressure or Voltage) D->E F Record Baseline Current E->F G Perfuse this compound F->G H Record Current in Presence of GsMTx4 G->H I Compare Currents H->I J Determine Effect (Inhibition, Potentiation, No Effect) I->J

Caption: Workflow for assessing GsMTx4 effects using patch-clamp electrophysiology.

References

troubleshooting inconsistent results with GsMTx4 TFA experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving GsMTx4 Trifluoroacetate (TFA). Here you will find answers to frequently asked questions and detailed guides to navigate the complexities of using this potent mechanosensitive ion channel inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and unexpected results that researchers may encounter during their experiments with GsMTx4 TFA.

Q1: Why am I observing incomplete or variable inhibition of mechanosensitive channel currents in my patch-clamp experiments?

A1: Incomplete or variable inhibition by this compound can arise from several factors related to the experimental setup and the inherent properties of the peptide.

  • Peptide Concentration and Purity: Ensure you are using the correct concentration for your specific cell type and channel subtype. Verify the purity and proper storage of your this compound stock. The peptide should be stored at -20°C or -80°C and reconstituted in a suitable solvent as recommended by the supplier. Avoid repeated freeze-thaw cycles.

  • Seal Resistance: A stable, high-resistance (>1 GΩ) seal is crucial for accurate patch-clamp recordings. A poor seal can lead to leak currents that may mask the inhibitory effect of this compound.

  • Application Method: The method of peptide application can influence its local concentration at the channel. Rapid perfusion is generally recommended for consistent results.

  • Membrane Tension: The inhibitory effect of GsMTx4 is dependent on membrane tension. Variations in pipette pressure or cell membrane properties can lead to inconsistent results.[1]

  • Channel Subtype and Splice Variants: Different mechanosensitive channel subtypes and their splice variants can exhibit varying sensitivities to this compound. Confirm the specific channel you are studying and consult the literature for its known pharmacology.

Troubleshooting Steps:

  • Perform a concentration-response curve to determine the optimal inhibitory concentration for your experimental system.

  • Monitor seal resistance throughout the experiment and discard any recordings with unstable or low-resistance seals.

  • Ensure your perfusion system allows for rapid and complete exchange of solutions around the patched cell.

  • Standardize your pressure application protocol to minimize variability in membrane tension.

  • If possible, use a positive control (a cell line with known this compound sensitivity) to validate your experimental conditions.

Q2: I am observing potentiation of currents instead of inhibition after applying this compound. Is this expected?

A2: Yes, this is a known off-target effect of this compound. While it is a potent inhibitor of cationic mechanosensitive channels like Piezo and some TRP channels, it has been shown to potentiate certain potassium-selective mechanosensitive channels, such as TREK-1 and stretch-activated KCa (SAKCa) channels. This potentiation is thought to occur through a similar mechanism of membrane perturbation, but with an opposite functional outcome on these specific channels.

Troubleshooting Steps:

  • Characterize the ion selectivity of the channel you are studying to confirm if it is a potassium channel.

  • Use specific blockers for the suspected potentiated channel to confirm its identity.

  • If you are studying a mixed population of channels, potentiation of one type may mask the inhibition of another. Try to isolate the channel of interest pharmacologically or by using specific expression systems.

Q3: My calcium imaging experiments show an unexpected increase in basal intracellular calcium levels after this compound application. Why is this happening?

A3: This paradoxical effect has been observed in some cell types, such as acute lymphoblastic leukemia (ALL) cells. The exact mechanism is still under investigation, but it is hypothesized that this compound, through its interaction with the lipid bilayer, may indirectly modulate the activity of other calcium channels, such as those involved in store-operated calcium entry (SOCE), leading to an increase in basal calcium levels.

Troubleshooting Steps:

  • Run proper controls: Include a vehicle control (the solvent used to dissolve this compound) to ensure the observed effect is due to the peptide itself.

  • Test for SOCE involvement: Use known inhibitors of SOCE (e.g., 2-APB, SKF-96365) in combination with this compound to see if the increase in basal calcium is attenuated.

  • Use alternative calcium indicators: While unlikely to be the primary cause, it is good practice to confirm the results with a different calcium indicator to rule out any potential artifacts.

  • Consider the cellular context: Be aware that the effects of this compound can be cell-type specific. What is observed in one cell line may not apply to another.

Q4: I am concerned that this compound might be interfering with my cell viability assay (e.g., MTT, XTT, resazurin). Is this a valid concern?

A4: Yes, this is a valid concern. GsMTx4 is a peptide containing multiple cysteine residues. Thiol-containing compounds can directly reduce tetrazolium salts like MTT and resazurin, leading to a false-positive signal for cell viability.

Troubleshooting Steps:

  • Run a cell-free control: Incubate this compound at the concentrations used in your experiment with the viability assay reagent in cell-free media. If you observe a color/fluorescence change, it indicates direct interference.

  • Use an alternative assay: If interference is confirmed, consider using a viability assay with a different detection principle that is not based on cellular redox activity. Alternative methods include:

    • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, which is a marker of metabolically active cells.

    • Protease-based viability assays: These assays measure the activity of constitutively active proteases in live cells.

    • Dye exclusion assays (e.g., Trypan Blue): This method distinguishes between live and dead cells based on membrane integrity.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in various experimental settings.

Table 1: Effective Concentrations and IC50 Values of this compound for Mechanosensitive Channels

ChannelCell TypeExperimental MethodEffective ConcentrationIC50Reference
Piezo1HEK293Patch-clamp1-10 µM~690 nM--INVALID-LINK--
Piezo1Human PAECsPatch-clamp5 µM---INVALID-LINK--
Piezo2HEK293Patch-clamp5 µM~1.3 µM--INVALID-LINK--
TRPC1------INVALID-LINK--
TRPC6------INVALID-LINK--

Table 2: Reported Inconsistent Effects of this compound

EffectChannel/SystemCell TypeObservationReference
PotentiationTREK-1, SAKCaHEK293, Smooth MuscleIncreased channel activity--INVALID-LINK--, --INVALID-LINK--
Increased Basal Ca2+-Acute Lymphoblastic Leukemia CellsElevation of intracellular calcium--INVALID-LINK--
Increased Proliferation-Acute Lymphoblastic Leukemia CellsEnhanced cell proliferation--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

Electrophysiology (Patch-Clamp) Protocol

Objective: To measure the effect of this compound on mechanosensitive ion channel currents.

Materials:

  • This compound stock solution (1 mM in water or appropriate buffer)

  • External and internal patch-clamp solutions

  • Patch pipettes (2-5 MΩ resistance)

  • Cell line expressing the channel of interest

  • Patch-clamp rig with a pressure application system

Procedure:

  • Prepare fresh working solutions of this compound in the external solution at the desired concentrations.

  • Establish a whole-cell or outside-out patch configuration on a cell expressing the channel of interest.

  • Obtain a high-resistance seal (>1 GΩ).

  • Apply mechanical stimuli (e.g., negative pressure, stretch) to activate the mechanosensitive channels and record the baseline currents.

  • Perfuse the cell with the this compound working solution for a sufficient duration to allow for binding and inhibition (typically 1-5 minutes).

  • Apply the same mechanical stimuli and record the currents in the presence of this compound.

  • Wash out the peptide with the external solution and record the recovery of the currents.

Troubleshooting Tips:

  • If you observe a slow or incomplete block, try increasing the incubation time or using a slightly higher concentration of this compound.

  • If the seal becomes unstable upon peptide application, ensure the purity of your this compound and the cleanliness of your perfusion system.

  • To minimize variability, use a consistent pressure protocol for activating the channels.

Calcium Imaging Protocol

Objective: To measure changes in intracellular calcium concentration in response to mechanical stimulation in the presence and absence of this compound.

Materials:

  • This compound stock solution

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Seed cells on glass-bottom dishes suitable for microscopy.

  • Load cells with the calcium indicator dye according to the manufacturer's instructions. Typically, this involves incubation with the dye and Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with imaging buffer to remove excess dye.

  • Acquire baseline fluorescence images.

  • Pre-incubate the cells with this compound at the desired concentration for 10-15 minutes.

  • Apply mechanical stimulation (e.g., shear stress, substrate stretch) and acquire a time-lapse series of fluorescence images.

  • As a control, perform the same experiment with a vehicle-treated group.

  • Analyze the changes in fluorescence intensity or ratio to determine the effect of this compound on calcium influx.

Troubleshooting Tips:

  • To address the potential for this compound to increase basal calcium, measure the baseline fluorescence before and after peptide application, prior to mechanical stimulation.

  • If you suspect artifacts, use a calcium-free imaging buffer with a calcium chelator (e.g., EGTA) to confirm that the observed signal is due to calcium influx.

  • Ensure that the mechanical stimulation itself does not cause artifacts in the fluorescence measurement.

Cell Viability Assay Protocol (ATP-Based)

Objective: To assess cell viability after treatment with this compound, avoiding potential artifacts from redox-based assays.

Materials:

  • This compound stock solution

  • Cell culture medium

  • 96-well opaque-walled plates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a desired density.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Add the ATP-based assay reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting Tips:

  • Optimize the cell seeding density to ensure that the luminescent signal is within the linear range of the assay.

  • Include a positive control for cytotoxicity (e.g., a known cytotoxic compound) to validate the assay's performance.

Visualizations

Signaling Pathway Diagram

GsMTx4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_effects Cellular Effects GsMTx4 This compound Piezo Piezo Channels GsMTx4->Piezo Inhibits TRP TRP Channels GsMTx4->TRP Inhibits Ca2_influx Ca2+ Influx Piezo->Ca2_influx Mediates TRP->Ca2_influx Mediates AMPK AMPK Ca2_influx->AMPK Modulates MLC2 MLC2 Ca2_influx->MLC2 Modulates AMPK_p p-AMPK AMPK->AMPK_p Phosphorylation MLC2_p p-MLC2 MLC2->MLC2_p Phosphorylation Energy_Homeostasis Energy Homeostasis AMPK_p->Energy_Homeostasis Cell_Motility Cell Motility MLC2_p->Cell_Motility

Caption: this compound signaling pathway.

Experimental Workflow Diagram

GsMTx4_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting start Define Research Question select_assay Select Appropriate Assay (Electrophysiology, Calcium Imaging, etc.) start->select_assay prepare_reagents Prepare this compound and Controls select_assay->prepare_reagents perform_assay Perform Assay (following detailed protocol) prepare_reagents->perform_assay acquire_data Data Acquisition perform_assay->acquire_data analyze_data Analyze Data acquire_data->analyze_data troubleshoot Troubleshoot Inconsistent Results (refer to FAQs) analyze_data->troubleshoot Inconsistent? interpret_results Interpret Results analyze_data->interpret_results Consistent troubleshoot->perform_assay Re-run with modifications troubleshoot->interpret_results Resolved conclusion conclusion interpret_results->conclusion Draw Conclusions

Caption: General experimental workflow for this compound.

Logical Relationship Diagram for Troubleshooting

Troubleshooting_Logic cluster_electrophysiology Electrophysiology cluster_calcium Calcium Imaging cluster_viability Cell Viability start Inconsistent Results incomplete_block Incomplete Block? start->incomplete_block ca_increase Unexpected Ca2+ Increase? start->ca_increase assay_interference Assay Interference? start->assay_interference check_conc Verify Concentration & Purity incomplete_block->check_conc check_seal Check Seal Resistance incomplete_block->check_seal run_controls Run Vehicle & SOCE Inhibitor Controls ca_increase->run_controls cell_free_test Perform Cell-Free Assay assay_interference->cell_free_test alt_assay Use Alternative (non-redox) Assay cell_free_test->alt_assay Interference Confirmed

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: GsMTx4 & Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GsMTx4. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers optimize the use of GsMTx4 peptide, with a specific focus on mitigating potential cytotoxicity from its trifluoroacetic acid (TFA) salt form.

Frequently Asked Questions (FAQs)

Q1: What is GsMTx4, and why is Trifluoroacetic Acid (TFA) present in my peptide sample?

GsMTx4 is a peptide toxin originally isolated from the venom of the tarantula Grammostola spatulata.[1] It is a potent and selective inhibitor of cation-permeable mechanosensitive ion channels, such as Piezo and TRP channels.[2] This makes it a valuable pharmacological tool for studying the roles of these channels in various physiological and pathological processes.[3]

Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis of peptides and in the subsequent purification process using reversed-phase high-performance liquid chromatography (RP-HPLC). As a result, the purified GsMTx4 peptide is typically isolated as a TFA salt. The amount of residual TFA can be significant, sometimes accounting for 10-45% of the peptide's total weight.

Q2: Can the GsMTx4 peptide itself be cytotoxic?

At the effective concentrations typically used for inhibiting mechanosensitive channels (in the low micromolar range), GsMTx4 is generally considered to have low intrinsic cytotoxicity and is even described as being non-toxic to mice in some studies. It has been shown to be neuroprotective in certain contexts. However, its effects can be cell-type dependent. For instance, one study reported that GsMTx4 increased the proliferation and viability of acute lymphoblastic leukemia (ALL) cells in vitro. As with any biological reagent, excessively high concentrations may lead to off-target effects or toxicity. The primary concern for cytotoxicity when using synthetic GsMTx4 is often the TFA counter-ion, not the peptide itself.

Q3: At what concentrations does TFA become toxic to cells?

The cytotoxic concentration of TFA can vary significantly depending on the cell line, the duration of exposure, and the sensitivity of the assay. Some studies report that TFA concentrations as low as 0.1 mM (100 µM) can inhibit the proliferation of sensitive cell lines like HUVECs. For other cell lines, such as Jurkat or PC-12 cells, significant toxicity is observed in the low millimolar range (1-5 mM). It is crucial to determine the toxicity threshold for your specific experimental system.

Q4: How can I determine if unexpected cytotoxicity is caused by GsMTx4 or the TFA counter-ion?

The most direct method is to run a "TFA-only" control experiment. This involves treating your cells with the same concentration of TFA that is present in your GsMTx4 experimental condition, but without the peptide. By comparing the results of the GsMTx4-TFA treatment, the TFA-only control, and an untreated control, you can differentiate the biological effects of the peptide from the cytotoxic effects of the counter-ion.

Q5: What is a typical effective concentration for GsMTx4 to inhibit mechanosensitive channels?

The effective concentration of GsMTx4 is system-dependent but generally falls within the low micromolar range. Extracellular application of GsMTx4 at concentrations between 2.5 µM and 10 µM has been shown to effectively inhibit Piezo1 and other mechanosensitive currents in various cell types, including HEK293 cells, astrocytes, and neurons.

Q6: What should I do if I suspect TFA is causing cytotoxicity in my experiments?

If you confirm that TFA is causing cytotoxicity, you have several options:

  • Lower the Concentration: Use the lowest effective concentration of GsMTx4 to minimize the corresponding TFA concentration.

  • Perform a Salt Exchange: Exchange the TFA counter-ion for a more biocompatible one, such as chloride (HCl) or acetate. This can be achieved through methods like lyophilization from an aqueous HCl solution or using anion-exchange chromatography.

  • Purchase a Different Salt Form: Some suppliers may offer the peptide in a different salt form (e.g., as a hydrochloride or acetate salt).

  • Account for the Effect: If the cytotoxic effect of TFA is minor and consistent, you can proceed with your experiments while always including the proper TFA-only control to specifically subtract its effect during data analysis.

Data Summary Tables

Table 1: Reported Effective Concentrations of GsMTx4

ConcentrationCell Type / ModelObserved EffectReference
2.5 µMHEK293 cells (transfected with Piezo1)Inhibited channel activity after a concentration step.
2.5 µMMCF10A breast epithelial cellsDiminished leptin-induced AMPK and MLC-2 phosphorylation.
3.0 µMD-enantiomer on HEK293 cellsInhibited mechanosensitive currents by ~70%.
5 µMHEK293 cells (transfected with Piezo1)Reduced Piezo1-mediated charge transfer to 38% of initial levels.
5-10 µMQGP-1 cells, transfected HEK-293 cellsD-enantiomer (D-GsMTx4) inhibited Piezo2-mediated currents.
10 µMMouse hindpaw (in vivo)Prevented heightened sensitivity to light touch in a pain model.

Table 2: Reported Cytotoxic Concentrations of TFA

TFA ConcentrationCell Line(s)Observed EffectReference
>100 µMMultiple (e.g., HeLa, HEK293)General observation of cytotoxic effects.
~0.1 mMHUVECFound to be the inhibiting agent for cell proliferation.
1-5 mMPC-12Induced significant cell death in a dose-dependent manner.
~5 mMJurkatSignificant toxicity observed.

Troubleshooting Guide

Issue: You observe unexpected cell death, reduced proliferation, or other signs of poor cell health after treating with GsMTx4-TFA.

This guide provides a logical workflow to identify the source of the problem.

GsMTx4_Troubleshooting start Start: Unexpected cytotoxicity observed with GsMTx4-TFA. check_tfa_control Was a 'TFA-only' control included in the experiment? start->check_tfa_control run_tfa_control Action: Run a dose-response experiment with TFA alone to determine its cytotoxicity threshold. check_tfa_control->run_tfa_control No analyze_tfa_control Does the 'TFA-only' control show cytotoxicity at the experimental concentration? check_tfa_control->analyze_tfa_control Yes run_tfa_control->analyze_tfa_control tfa_is_cause Conclusion: TFA is the likely source of cytotoxicity. analyze_tfa_control->tfa_is_cause Yes tfa_not_cause Conclusion: TFA is not the likely source of cytotoxicity. analyze_tfa_control->tfa_not_cause No solution_tfa_1 Option 1: Lower the GsMTx4-TFA concentration to a non-toxic range. tfa_is_cause->solution_tfa_1 solution_other_1 Action: Verify GsMTx4 concentration. Is it higher than intended? tfa_not_cause->solution_other_1 solution_tfa_2 Option 2: Perform a salt exchange (e.g., to HCl) to remove TFA. solution_tfa_1->solution_tfa_2 solution_tfa_3 Option 3: Purchase GsMTx4 as a different salt (e.g., acetate). solution_tfa_2->solution_tfa_3 solution_other_2 Action: Test for endotoxin or other contaminants in the peptide stock. solution_other_1->solution_other_2 solution_other_3 Action: Evaluate intrinsic peptide toxicity at high concentrations for your specific cell type. solution_other_2->solution_other_3 GsMTx4_Mechanism Stress Mechanical Stress (e.g., Stretch, Flow) Bilayer Lipid Bilayer Tension Stress->Bilayer Piezo1 Piezo1 Channel Activation Bilayer->Piezo1 Activates Bilayer->Piezo1 Inhibits force transduction Influx Cation Influx (e.g., Ca2+) Piezo1->Influx Response Downstream Cellular Response (e.g., Calcineurin/NFAT signaling) Influx->Response GsMTx4 GsMTx4 Peptide GsMTx4->Bilayer Partitions into membrane Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis Seed 1. Seed cells in a 96-well plate. (e.g., 5,000-10,000 cells/well) Incubate1 2. Incubate for 24h to allow attachment. Seed->Incubate1 PrepTFA 3. Prepare serial dilutions of TFA in culture medium. (e.g., 10 mM down to 10 µM) Incubate1->PrepTFA Treat 4. Treat cells with TFA dilutions. Include 'Medium Only' and 'Untreated Cell' controls. PrepTFA->Treat Incubate2 5. Incubate for desired duration (e.g., 24h or 48h). Treat->Incubate2 AddReagent 6. Add CCK-8/MTT reagent to each well. Incubate2->AddReagent Incubate3 7. Incubate for 1-4h. AddReagent->Incubate3 Read 8. Measure absorbance (e.g., 450 nm). Incubate3->Read Analyze 9. Plot viability vs. [TFA] to determine IC50. Read->Analyze

References

GsMTx4 TFA aggregation prevention and detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GsMTx4 TFA. The information herein is designed to help prevent and detect aggregation of this compound, ensuring the integrity and activity of the peptide in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, with a focus on aggregation-related problems.

Problem Possible Cause Recommended Solution
Visible Precipitates or Cloudiness Upon Reconstitution Peptide aggregation due to suboptimal solvent, pH, or concentration.1. Ensure the use of high-purity water (e.g., Milli-Q) or pre-filtered DMSO. 2. Briefly sonicate the solution to aid dissolution as recommended in some product data sheets.[1] 3. If using aqueous buffers, ensure the pH is not close to the isoelectric point (pI) of GsMTx4. While the exact pI is not readily available, testing a range of pH values (e.g., 6.0-8.0) may be necessary. 4. Prepare a more dilute stock solution initially and then dilute it further in your experimental buffer.
Loss of Biological Activity Formation of soluble or insoluble aggregates that are not biologically active.1. Confirm the presence of aggregates using one of the detection methods outlined in the Experimental Protocols section. 2. Prepare fresh solutions of this compound for each experiment to minimize storage-related aggregation. 3. If storing solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.[2] 4. Consider adding a cryoprotectant like glycerol (5-10%) to stock solutions before freezing.
Inconsistent Results Between Experiments Variable levels of aggregation in different peptide preparations.1. Standardize your this compound solution preparation protocol, including solvent, concentration, mixing method, and storage. 2. Routinely check for aggregation using a quick method like Dynamic Light Scattering (DLS) before starting an experiment. 3. Ensure consistent storage conditions for the lyophilized powder, keeping it desiccated and at -20°C.[2]
High Polydispersity Index (PDI) in DLS Measurements Presence of multiple species (monomers, oligomers, large aggregates) in the solution.1. A high PDI indicates a heterogeneous sample, which can be a sign of aggregation.[3] 2. Attempt to filter the solution through a low-protein-binding 0.22 µm syringe filter to remove large aggregates. Note that this may not remove smaller oligomers. 3. Optimize the formulation by screening different buffers, pH, and excipients as described in the FAQs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: this compound can be reconstituted in either high-purity water or DMSO.[1] For aqueous solutions, a solubility of up to 1 mg/ml has been reported. For higher concentrations, DMSO is recommended. When preparing aqueous solutions, sonication may be necessary to achieve full dissolution.

Q2: How should I store this compound solutions to prevent aggregation?

A2: For long-term storage, it is recommended to store lyophilized this compound at -20°C, protected from moisture. Once reconstituted, aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles, which can promote aggregation.

Q3: What are some general strategies to prevent this compound aggregation in my experiments?

A3: Preventing peptide aggregation often involves optimizing the solution conditions. Consider the following:

  • pH: Maintain a buffer pH that is at least 1-2 units away from the isoelectric point (pI) of the peptide to ensure a net charge, which can reduce aggregation through electrostatic repulsion.

  • Ionic Strength: The effect of ionic strength on peptide aggregation can be complex. It is recommended to start with a standard physiological ionic strength (e.g., 150 mM NaCl) and adjust if aggregation is observed.

  • Excipients: The addition of certain excipients can stabilize peptides and prevent aggregation. Common examples include:

    • Sugars and Polyols: Sucrose, trehalose, or mannitol can act as stabilizers.

    • Amino Acids: Arginine and glycine are known to reduce protein and peptide aggregation.

    • Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) can prevent surface-induced aggregation.

A summary of potential anti-aggregation agents is provided in the table below.

Excipient Class Examples Typical Starting Concentration
SugarsSucrose, Trehalose5-10% (w/v)
PolyolsMannitol, Glycerol2-5% (w/v)
Amino AcidsL-Arginine, Glycine50-250 mM
Non-ionic SurfactantsPolysorbate 20, Polysorbate 800.01-0.1% (v/v)

Q4: How can I detect this compound aggregation?

A4: Several biophysical techniques can be used to detect and characterize this compound aggregation. The most common methods are:

  • Dynamic Light Scattering (DLS): A rapid and non-invasive method to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size. It can be used to quantify the amount of monomer, oligomers, and larger aggregates.

  • Thioflavin T (ThT) Assay: A fluorescence-based assay that is commonly used to detect the formation of amyloid-like fibrillar aggregates.

Detailed protocols for these techniques are provided in the following section.

Experimental Protocols

Protocol 1: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the general steps for analyzing this compound solutions for the presence of aggregates using DLS.

  • Sample Preparation:

    • Prepare this compound solutions in a buffer of interest at the desired concentration (e.g., 10 µM - 1 mM).

    • Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate matter.

    • Centrifuge the final this compound solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.

    • Carefully transfer the supernatant to a clean, dust-free DLS cuvette.

  • Instrument Setup and Measurement:

    • Set the instrument to the appropriate temperature for your experiment.

    • Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.

    • Perform the DLS measurement according to the instrument manufacturer's instructions, collecting multiple acquisitions for good statistical analysis.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution.

    • Examine the intensity, volume, and number distributions. The presence of peaks at larger hydrodynamic radii is indicative of aggregation.

    • Note the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species or aggregates.

Protocol 2: Quantification of this compound Oligomers and Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a framework for using SEC to separate and quantify different oligomeric states of this compound.

  • System Preparation:

    • Select an SEC column with a fractionation range appropriate for the size of this compound (MW: ~4.2 kDa) and its potential oligomers. A column suitable for peptides and small proteins should be used.

    • Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.

  • Sample Analysis:

    • Prepare your this compound sample in the mobile phase.

    • Inject a defined volume of the sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm (due to the presence of Tryptophan and Phenylalanine residues).

  • Data Interpretation:

    • The monomeric this compound should elute as a major peak at a specific retention volume.

    • The presence of earlier eluting peaks indicates the presence of higher molecular weight species, such as dimers, trimers, or larger aggregates.

    • The area under each peak can be used to quantify the relative abundance of each species.

Protocol 3: Thioflavin T (ThT) Assay for Fibrillar this compound Aggregates

This protocol is designed to detect the formation of β-sheet-rich fibrillar aggregates of this compound.

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm syringe filter. Store protected from light.

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4).

    • This compound Samples: Prepare this compound solutions at various concentrations in the assay buffer. Include a buffer-only control.

  • Assay Procedure:

    • In a black 96-well plate, add your this compound samples.

    • Add ThT from the stock solution to each well to a final concentration of 10-25 µM.

    • Incubate the plate at 37°C with intermittent shaking to promote aggregation.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Analysis:

    • An increase in fluorescence intensity over time in the this compound samples compared to the control indicates the formation of fibrillar aggregates.

Visualizations

Signaling Pathways

GsMTx4 is a known inhibitor of mechanosensitive ion channels, primarily Piezo1 and TRPC6. Its mechanism of action involves altering the lipid bilayer mechanics, which in turn modulates the channel's response to mechanical stimuli.

GsMTx4_Piezo1_Pathway Mechanical_Stimulus Mechanical Stimulus (e.g., Stretch, Flow) Cell_Membrane Cell Membrane Mechanical_Stimulus->Cell_Membrane a' Piezo1 Piezo1 Channel Ca_Influx Ca²⁺ Influx Piezo1->Ca_Influx activates Calcineurin Calcineurin Ca_Influx->Calcineurin activates NFAT NFAT (inactive) Calcineurin->NFAT dephosphorylates NFAT_active NFAT (active) (Nuclear Translocation) NFAT->NFAT_active Gene_Expression Gene Expression (e.g., Inflammation, Fibrosis) NFAT_active->Gene_Expression regulates GsMTx4 This compound GsMTx4->Piezo1 inhibits

Caption: GsMTx4 inhibition of the Piezo1 signaling pathway.

GsMTx4_TRPC6_Pathway Receptor GPCR PLC PLC Receptor->PLC activates Agonist Agonist Agonist->Receptor DAG Diacylglycerol (DAG) PLC->DAG produces TRPC6 TRPC6 Channel DAG->TRPC6 activates Cation_Influx Ca²⁺/Na⁺ Influx TRPC6->Cation_Influx Downstream Downstream Signaling Cation_Influx->Downstream GsMTx4 This compound GsMTx4->TRPC6 inhibits Stretch Membrane Stretch Stretch->TRPC6 activates

Caption: GsMTx4 inhibition of TRPC6 channel activation.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing this compound aggregation and selecting optimal formulation conditions.

Aggregation_Workflow Start Start: this compound Lyophilized Powder Reconstitute Reconstitute in Screened Buffers (Varying pH, Ionic Strength, Excipients) Start->Reconstitute Incubate Incubate Under Stress Conditions (e.g., 37°C with agitation) Reconstitute->Incubate DLS DLS Analysis (Initial Screen for large aggregates) Incubate->DLS Decision Low Aggregation? DLS->Decision SEC SEC Analysis (Quantify Monomer vs. Oligomers) ThT ThT Assay (Detect Fibrillar Aggregates) SEC->ThT Optimal Optimal Condition Identified ThT->Optimal Decision->SEC Yes Reformulate Reformulate / Re-screen Decision->Reformulate No Reformulate->Reconstitute

Caption: Workflow for this compound aggregation analysis.

References

minimizing non-specific binding of GsMTx4 TFA in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of GsMTx4 Trifluoroacetate (TFA) in assays.

Frequently Asked Questions (FAQs)

Q1: What is GsMTx4 and how does it work?

GsMTx4 is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent inhibitor of mechanosensitive ion channels, particularly Piezo and some TRP channels.[1][2][3] Its mechanism of action is unique; instead of directly blocking the channel pore, GsMTx4 is an amphipathic peptide that partitions into the lipid bilayer of the cell membrane.[1][4] This interaction with the membrane alters the local mechanical stress, making the ion channels less sensitive to activation by physical stimuli.

Q2: What is TFA and why is it present in my GsMTx4 sample?

TFA (Trifluoroacetic acid) is a strong acid commonly used during the chemical synthesis and purification of peptides like GsMTx4. It is often present as a counter-ion to the positively charged residues of the peptide, forming a salt (GsMTx4-TFA). While effective for synthesis and purification, residual TFA can be problematic in biological assays.

Q3: How can TFA affect my experiments?

Residual TFA can significantly impact experimental results by:

  • Altering pH: TFA is acidic and can lower the pH of your assay buffer, potentially affecting protein function.

  • Cellular Toxicity: TFA has been shown to be cytotoxic to some cell lines, even at low concentrations, and can inhibit cell proliferation.

  • Assay Interference: It can interfere with certain detection methods, such as infrared spectroscopy.

For sensitive applications like cell-based assays or in vivo studies, it is highly recommended to either remove the TFA or exchange it for a more biocompatible counter-ion like hydrochloride (HCl) or acetate.

Q4: What is non-specific binding and why is it a concern with GsMTx4?

Non-specific binding refers to the adhesion of a molecule, in this case GsMTx4, to surfaces other than its intended target. Due to its amphipathic nature, GsMTx4 has a high affinity for lipids and hydrophobic surfaces. This can lead to:

  • Loss of active compound: The peptide can adsorb to plasticware (e.g., pipette tips, microplates), reducing the effective concentration in your assay.

  • High background signal: Binding to unintended cellular components or assay surfaces can lead to false positives or high background noise.

  • Inaccurate quantitative results: Unpredictable loss of the peptide makes it difficult to determine the precise concentration at the target site.

Troubleshooting Guides

Issue 1: High background or inconsistent results in cell-based assays.

This is a common problem that can be caused by non-specific binding of GsMTx4 to cell surfaces or plasticware, or by the presence of TFA.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Protocol
Non-specific binding to plasticware Use low-binding microplates and pipette tips. Pre-treat plates with a blocking agent.See Protocol 1: Pre-treatment of Assay Plates.
Non-specific binding to cell membranes Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer.See Protocol 2: Using BSA to Reduce Non-specific Binding.
TFA interference Exchange the TFA counter-ion for HCl or acetate.See Protocol 3: Trifluoroacetic Acid (TFA) Removal and Counter-ion Exchange.
Peptide aggregation Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Sonication may help dissolve aggregates.Refer to vendor-specific solubility information.
Issue 2: Low or no observed effect of GsMTx4.

If GsMTx4 appears to be inactive, it could be due to a lower-than-expected effective concentration or interference from assay components.

Potential Causes and Solutions:

Potential Cause Recommended Solution Considerations
Loss of peptide due to adsorption Implement the strategies from Issue 1, including low-binding plastics and blocking agents.The amphipathic nature of GsMTx4 makes it prone to sticking to surfaces.
Inappropriate vehicle/solvent Ensure the vehicle is compatible with your assay and that GsMTx4 is fully dissolved. Water or aqueous buffers are common solvents.Some organic solvents may disrupt cell membranes and interfere with the assay.
Interference from detergents Use non-ionic detergents like Tween-20 at the lowest effective concentration (e.g., 0.01-0.05%).While Tween-20 can reduce non-specific binding, at higher concentrations it can permeabilize cell membranes and may interfere with GsMTx4's interaction with the lipid bilayer.

Experimental Protocols

Protocol 1: Pre-treatment of Assay Plates

This protocol describes how to pre-treat standard polystyrene microplates to reduce non-specific binding of GsMTx4.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V, fatty acid-free

  • Phosphate Buffered Saline (PBS) or your assay buffer

  • Standard polystyrene microplates

Procedure:

  • Prepare a 1% (w/v) BSA solution in your assay buffer.

  • Add the BSA solution to each well of the microplate, ensuring the entire surface is covered.

  • Incubate for at least 1 hour at room temperature.

  • Aspirate the BSA solution from the wells.

  • Wash each well 2-3 times with the assay buffer.

  • The plate is now ready for your experiment.

Protocol 2: Using BSA in Assay Buffer

Incorporating BSA into your experimental buffer can help prevent GsMTx4 from binding to non-target surfaces.

Materials:

  • GsMTx4 TFA stock solution

  • Assay buffer (e.g., HEPES-buffered saline)

  • Bovine Serum Albumin (BSA), Fraction V, fatty acid-free

Procedure:

  • Prepare your assay buffer containing 0.1% to 1% (w/v) BSA. A concentration of 0.1% is often sufficient to prevent non-specific binding of peptides in solution.

  • Prepare your desired working concentration of GsMTx4 by diluting the stock solution in the BSA-containing assay buffer.

  • Proceed with your standard experimental protocol.

Note: The optimal concentration of BSA may need to be determined empirically for your specific assay.

Protocol 3: Trifluoroacetic Acid (TFA) Removal and Counter-ion Exchange (HCl)

This protocol describes a common method for exchanging the TFA counter-ion for the more biologically compatible chloride ion.

Materials:

  • GsMTx4-TFA peptide

  • 100 mM Hydrochloric acid (HCl) solution

  • Distilled, deionized water

  • Lyophilizer

Procedure:

  • Dissolve the GsMTx4-TFA peptide in 100 mM HCl.

  • Let the solution stand at room temperature for 1 minute.

  • Freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution until all the liquid has sublimated.

  • To ensure complete exchange, repeat steps 1-4 two more times.

  • After the final lyophilization, the peptide will be in the hydrochloride salt form. Reconstitute in your desired buffer for use.

Visualizations

GsMTx4_Mechanism cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Ion_Channel Mechanosensitive Ion Channel (e.g., Piezo1) Lipid_Bilayer->Ion_Channel Alters local tension Inhibition Inhibition of Ion Flux Ion_Channel->Inhibition Leads to GsMTx4 GsMTx4 Peptide GsMTx4->Lipid_Bilayer Partitions into Mechanical_Stimulus Mechanical Stimulus Mechanical_Stimulus->Ion_Channel Activates

Caption: Mechanism of GsMTx4 action on mechanosensitive ion channels.

Troubleshooting_Workflow Start Inconsistent or High Background Results? Check_Plastics Use Low-Binding Plastics? Start->Check_Plastics Use_Low_Bind Switch to Low-Binding Plates/Tips Check_Plastics->Use_Low_Bind No Add_Blocking Add Blocking Agent (e.g., 0.1% BSA)? Check_Plastics->Add_Blocking Yes Use_Low_Bind->Add_Blocking Implement_BSA Incorporate 0.1% BSA in Buffers Add_Blocking->Implement_BSA No Check_TFA TFA Interference Suspected? Add_Blocking->Check_TFA Yes Implement_BSA->Check_TFA Exchange_TFA Perform TFA/HCl Exchange Check_TFA->Exchange_TFA Yes Re-evaluate Re-evaluate Assay Performance Check_TFA->Re-evaluate No Exchange_TFA->Re-evaluate

Caption: Troubleshooting workflow for GsMTx4 non-specific binding issues.

References

how to account for GsMTx4 TFA batch to batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GsMTx4 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the batch-to-batch variability of GsMTx4 trifluoroacetate (TFA). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is GsMTx4 and why is it supplied as a TFA salt?

A1: GsMTx4 is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata.[1] It is a potent and relatively selective inhibitor of cationic mechanosensitive ion channels, including Piezo and some TRP channels.[2][3][4] Due to its amphipathic nature, GsMTx4 interacts with the lipid bilayer of the cell membrane, altering its local properties and thereby inhibiting the channel's response to mechanical stress. Peptides like GsMTx4 are typically synthesized using solid-phase peptide synthesis (SPPS), and trifluoroacetic acid (TFA) is commonly used during the cleavage and purification steps. This results in the final product being a TFA salt, where the TFA counterion is associated with positively charged residues on the peptide.

Q2: What are the potential sources of batch-to-batch variability with this compound?

A2: Batch-to-batch variability can arise from several factors:

  • Peptide Purity and Integrity: Differences in the purity profile, including the presence of deletion sequences or improperly folded peptide (incorrect disulfide bridges), can affect activity.

  • Peptide Concentration: The accurate concentration of the active peptide can vary. Lyophilized peptides can contain significant amounts of water and counterions, affecting the net peptide content.

  • TFA Content: The amount of TFA associated with the peptide can differ between batches, potentially influencing experimental outcomes as TFA itself can have biological effects.

  • Peptide Aggregation: GsMTx4, like other peptides, can be prone to aggregation, which may vary between batches and affect its effective concentration and activity.

  • Storage and Handling: Inconsistent storage and handling of different batches can lead to degradation or aggregation of the peptide.

Q3: Can the TFA counterion affect my experiments?

A3: Yes, the TFA counterion has the potential to influence experimental results. Studies have shown that TFA can affect the activity of certain ion channels, such as ATP-sensitive K+ channels. Additionally, TFA can alter the properties of the lipid bilayer, which is particularly relevant for a membrane-interacting peptide like GsMTx4. Therefore, significant variations in TFA content between batches could contribute to inconsistent results.

Q4: How should I store and handle this compound to minimize variability?

A4: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C for long-term stability.

  • Reconstitution: Reconstitute the peptide in a high-quality, sterile solvent (e.g., water or a suitable buffer) to create a concentrated stock solution. It is recommended to prepare and use solutions on the same day if possible.

  • Storage of Stock Solutions: If storage of stock solutions is necessary, aliquot the reconstituted peptide into single-use volumes and store at -20°C for up to one month to avoid repeated freeze-thaw cycles. Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Mechanosensitive Currents

You observe that different batches of this compound produce varying levels of inhibition in your electrophysiology or calcium imaging experiments, even when used at the same nominal concentration.

cluster_0 Start: Inconsistent Inhibition cluster_1 Step 1: Peptide Qualification cluster_2 Step 2: Functional Assay Standardization cluster_3 Step 3: TFA Counterion Exchange (Optional) cluster_4 Resolution start Inconsistent Inhibition Observed qc Perform Quality Control on Batches start->qc concentration Quantify Peptide Concentration (e.g., HPLC, AAA) qc->concentration purity Assess Purity and Integrity (e.g., HPLC, Mass Spec) qc->purity dose_response Generate Dose-Response Curve for Each Batch concentration->dose_response purity->dose_response compare_ec50 Compare EC50/IC50 Values dose_response->compare_ec50 tfa_exchange Perform TFA Counterion Exchange to Chloride Salt compare_ec50->tfa_exchange Inconsistent EC50/IC50 persists resolution Normalize Concentration Based on QC Data or Use Batch with Desired Activity compare_ec50->resolution Consistent EC50/IC50 after concentration normalization retest Re-test Functional Activity tfa_exchange->retest retest->resolution

Caption: Troubleshooting workflow for inconsistent GsMTx4 activity.

Potential Cause Recommended Action
Incorrect Peptide Concentration The net peptide content of lyophilized powder can vary. Solution: Quantify the peptide concentration of your stock solution using a reliable method such as Amino Acid Analysis (AAA) or quantitative HPLC. Adjust the working concentration based on this accurate measurement.
Variable Peptide Purity/Integrity Batches may contain different levels of impurities or improperly folded peptide. Solution: Request the certificate of analysis (CofA) for each batch and compare the purity data (typically from HPLC and mass spectrometry). If significant differences are observed, consider using a new, high-purity batch.
Peptide Aggregation GsMTx4 may aggregate over time or with improper handling, reducing the concentration of active monomer. Solution: Visually inspect stock solutions for precipitation. Briefly sonicate the solution to help break up aggregates. For critical experiments, consider using freshly prepared solutions.
Influence of TFA Counterion High or variable TFA content could be affecting your biological system. Solution: If other sources of variability have been ruled out, consider performing a TFA counterion exchange to a more biologically compatible salt, such as chloride. Protocols for this procedure are available in the literature.
Issue 2: Unexpected or Off-Target Effects

You observe cellular responses that are not consistent with the known mechanism of GsMTx4, or the effects vary between batches.

GsMTx4 primarily targets mechanosensitive ion channels like Piezo1, which leads to an influx of cations, most notably Ca²⁺, upon mechanical stimulation. This influx can trigger various downstream signaling cascades. However, off-target effects or batch impurities could activate other pathways.

cluster_0 Stimulus & Inhibitor cluster_1 Primary Target cluster_2 Cellular Response stimulus Mechanical Stimulus piezo1 Piezo1 Channel stimulus->piezo1 Activates gsmtx4 GsMTx4 gsmtx4->piezo1 Inhibits ca_influx Ca²⁺ Influx piezo1->ca_influx Mediates downstream Downstream Signaling ca_influx->downstream

Caption: GsMTx4 mechanism of action on Piezo1 signaling.

Potential Cause Recommended Action
Off-Target Effects of GsMTx4 While relatively selective, GsMTx4 has been reported to have effects on other channels, such as some voltage-gated sodium channels and ERG channels at higher concentrations. Solution: Use the lowest effective concentration of GsMTx4 determined from a dose-response curve. Include appropriate controls to rule out known off-target effects in your system.
Presence of Active Impurities Impurities from the synthesis process could have biological activity. Solution: Review the purity data for the batch . If purity is a concern, use a higher purity batch or purify the peptide further.
Cellular Health The health and passage number of your cells can influence their response to any treatment. Solution: Ensure you are using cells within a consistent and low passage number range. Regularly check for signs of stress or contamination.
Non-Stereospecific Action Both L- and D-enantiomers of GsMTx4 are active, which is unusual for peptide toxins and suggests a mechanism that does not involve a classic lock-and-key binding to the channel. Solution: Be aware that the D-enantiomer, which is resistant to proteolysis, is also an effective inhibitor and may be a good choice for in vivo studies.

Experimental Protocols

Protocol 1: Quantification of GsMTx4 Concentration by RP-HPLC

This protocol provides a general method for quantifying the concentration of GsMTx4 in a stock solution using reverse-phase high-performance liquid chromatography (RP-HPLC) with a known standard.

Materials:

  • GsMTx4 stock solution (unknown concentration)

  • GsMTx4 reference standard of known concentration and high purity

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Method:

  • Prepare a Standard Curve:

    • Create a series of dilutions of the GsMTx4 reference standard in Mobile Phase A (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Prepare the Sample:

    • Dilute your GsMTx4 stock solution to an expected concentration within the range of the standard curve.

  • HPLC Analysis:

    • Equilibrate the C18 column with a starting percentage of Mobile Phase B (e.g., 5%).

    • Inject a fixed volume (e.g., 20 µL) of each standard and the sample.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to GsMTx4 based on the retention time of the standard.

    • Integrate the peak area for each standard and the sample.

    • Plot a standard curve of peak area versus concentration for the standards.

    • Determine the concentration of your stock solution by interpolating its peak area on the standard curve.

Protocol 2: Functional Assessment of GsMTx4 using a Calcium Imaging Assay

This protocol describes a method to assess the inhibitory activity of different batches of GsMTx4 on mechanosensitive channel activation using a fluorescent calcium indicator.

Materials:

  • Cells expressing mechanosensitive channels (e.g., HEK293 cells transfected with Piezo1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • GsMTx4 batches to be tested

  • A mechanosensitive channel agonist (e.g., Yoda1 for Piezo1) or a method for mechanical stimulation

  • Fluorescence plate reader or microscope with kinetic reading capabilities

Method:

  • Cell Plating:

    • Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and add the loading solution.

    • Incubate for 30-60 minutes at 37°C.

  • GsMTx4 Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing different concentrations of each GsMTx4 batch to the respective wells. Prepare a vehicle control well (HBSS only).

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence reader/microscope.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add the mechanosensitive channel agonist (e.g., Yoda1) or apply a mechanical stimulus.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-5 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio relative to baseline (F/F₀).

    • Plot the peak response against the GsMTx4 concentration for each batch to generate dose-response curves.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each batch to compare their potency.

Summary of Quantitative Data

The following table summarizes key quantitative parameters for GsMTx4 based on published literature. These values can serve as a reference when qualifying new batches.

Parameter Value Method Reference
Molecular Weight ~4095.86 DaMass Spectrometry
Purity (Typical) ≥95%HPLC
K D (for Piezo1) ~155 nMElectrophysiology (Kinetic Analysis)
Inhibitory Concentration (Piezo1) ~80% inhibition at 2.5 µMElectrophysiology (Outside-out patch)
Inhibitory Concentration (Endogenous MSCs) ~70% inhibitionElectrophysiology
Solubility Soluble to 1 mg/ml in waterSupplier Data

Disclaimer: This technical support guide is intended for research use only. The provided protocols are examples and may require optimization for your specific experimental conditions. Always refer to the manufacturer's instructions and relevant literature when working with this compound.

References

GsMTx4 TFA Washout Protocol Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing GsMTx4 TFA in electrophysiology, achieving a complete and efficient washout is crucial for accurate data interpretation. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the washout phase of this compound application.

Frequently Asked Questions (FAQs)

Q1: What is the expected washout time for this compound?

A1: The washout time for this compound can vary depending on the experimental system, including the cell type, the specific ion channel being studied, and the concentration of this compound used. Generally, washout is reported to be reversible, with recovery of current observed after washing with a GsMTx4-free solution.[1][2][3][4] For Piezo1 channels, the dissociation rate constant (k_off) has been reported to be approximately 0.11 s⁻¹, suggesting a relatively rapid unbinding process.[2] However, complete washout may take several minutes.

Q2: Is the trifluoroacetate (TFA) salt form of GsMTx4 expected to influence the washout process?

A2: While the primary determinant of washout is the interaction between the GsMTx4 peptide and the cell membrane/ion channel, the TFA counter-ion is generally not expected to significantly impede the washout process. TFA is a common counter-ion for synthetic peptides and is typically washed away with the perfusion solution. However, it is crucial to ensure the quality and purity of the this compound, as impurities could potentially interfere with the experiment.

Q3: Can this compound become trapped in the perfusion system?

A3: Yes, like many peptides, GsMTx4 can exhibit non-specific binding to tubing and other components of the perfusion system. This can lead to a slow "bleed-out" of the peptide, resulting in an incomplete or prolonged washout. It is advisable to use materials known for low protein binding (e.g., PEEK or Teflon) and to thoroughly flush the system with a control solution after peptide application.

Q4: Does the enantiomeric form of GsMTx4 (L- or D-) affect washout?

A4: Both L- and D-enantiomers of GsMTx4 have been shown to be effective in blocking mechanosensitive ion channels, and both are reported to be reversible. The low stereospecificity of its action suggests that the washout kinetics are unlikely to be significantly different between the two forms.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Washout / Persistent Inhibition 1. Non-specific binding: GsMTx4 may be binding to lipids in the cell membrane or to components of the experimental apparatus. 2. High concentration used: Higher concentrations can lead to more extensive membrane partitioning and slower dissociation. 3. Inadequate perfusion: The flow rate or duration of the washout may be insufficient to fully remove the peptide.1. Optimize Concentration: Use the lowest effective concentration of this compound. 2. Prolong Washout Duration: Increase the perfusion time with the control solution. 3. Increase Perfusion Rate: A faster flow rate can help to more effectively remove the peptide from the vicinity of the cell. 4. Incorporate a "Wash-in" of a benign substance: A brief application of a high concentration of a non-interacting substance can sometimes help to displace non-specifically bound peptide. 5. Use of Albumin: Including a low concentration of bovine serum albumin (BSA, e.g., 0.1%) in the washout solution can sometimes help to "scavenge" residual peptide.
Slow Washout Kinetics 1. Membrane Partitioning: GsMTx4 is known to partition into the lipid bilayer, and its release can be a slow process. 2. Rebinding: The peptide may be unbinding and then rebinding to the channel or nearby membrane before being washed away.1. Pulsatile Application: If the experimental design allows, consider pulsatile application of the mechanical stimulus during washout to potentially accelerate the dissociation of the peptide from the channel in its different conformational states. 2. Optimize Temperature: While most electrophysiology experiments are conducted at room temperature, slightly increasing the temperature (if tolerated by the cells) can sometimes increase the rate of molecular dissociation.
Variability in Washout Between Experiments 1. Inconsistent Perfusion System Performance: Variations in flow rates or incomplete flushing of the system can lead to inconsistent results. 2. Cell Health and Membrane Integrity: The condition of the cells can affect membrane properties and peptide interactions. 3. Preparation of this compound solution: Inconsistent stock solution preparation can lead to variability.1. System Maintenance: Regularly clean and maintain the perfusion system to ensure consistent performance. 2. Monitor Cell Health: Only use healthy cells with stable baseline currents for experiments. 3. Standardize Solution Preparation: Prepare fresh this compound solutions daily and ensure complete solubilization. Sonication may be recommended for dissolving the peptide.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in high-purity water to a stock concentration of 1 mM. Sonication may be used to aid dissolution.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the extracellular recording solution.

Protocol 2: Standard Washout Procedure
  • Baseline Recording: Establish a stable baseline recording of the ion channel activity in the control extracellular solution.

  • This compound Application: Perfuse the cells with the this compound-containing solution for a sufficient duration to achieve a steady-state block.

  • Initiate Washout: Switch the perfusion back to the control extracellular solution.

  • Monitor Recovery: Continuously monitor the channel activity until it returns to the baseline level. The duration of this step should be optimized for your specific system.

  • System Flush: After the experiment, thoroughly flush the perfusion system with the control solution to remove any residual peptide.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing your this compound washout protocol.

Washout_Optimization_Workflow start Start: Incomplete or Slow Washout check_concentration Is the lowest effective GsMTx4 concentration being used? start->check_concentration optimize_conc Action: Reduce GsMTx4 Concentration check_concentration->optimize_conc No check_perfusion Is the perfusion rate and duration adequate? check_concentration->check_perfusion Yes optimize_conc->check_perfusion optimize_perfusion Action: Increase Perfusion Rate/Duration check_perfusion->optimize_perfusion No check_binding Suspect non-specific binding? check_perfusion->check_binding Yes optimize_perfusion->check_binding add_bsa Action: Add 0.1% BSA to Washout Solution check_binding->add_bsa Yes check_system Is the perfusion system clean and low-binding? check_binding->check_system No add_bsa->check_system clean_system Action: Clean System & Use Low-Binding Tubing check_system->clean_system No end End: Optimized Washout Protocol check_system->end Yes clean_system->end

References

addressing GsMTx4 TFA delivery challenges in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of GsMTx4 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the in vivo delivery of this potent mechanosensitive ion channel inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guide

Researchers may encounter several challenges when working with this compound in vivo. This guide provides systematic approaches to identify and resolve common issues.

Problem 1: Poor Solubility or Precipitation of this compound Solution

  • Possible Cause: GsMTx4, being a peptide, can have limited solubility in aqueous solutions, which can be further influenced by the TFA counterion.

  • Troubleshooting Steps:

    • Vehicle Optimization: Test a range of biocompatible solvents and co-solvents. Formulations using DMSO, PEG300, and Tween-80 have been reported to improve the solubility of peptide-based drugs.[1] A common starting point is a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

    • Solubilizing Agents: Consider the use of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which can encapsulate the peptide and enhance its aqueous solubility.[2] A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been suggested.[2]

    • pH Adjustment: The solubility of peptides is often pH-dependent. Empirically test the effect of slight pH adjustments of the vehicle, ensuring it remains within a physiologically tolerable range.

    • Sonication: Gentle sonication can aid in the dissolution of the peptide.[3] However, avoid excessive sonication, which could lead to peptide degradation.

    • Fresh Preparation: Always prepare the this compound solution fresh before each experiment to minimize the risk of precipitation over time.

Problem 2: Inconsistent or Lack of In Vivo Efficacy

  • Possible Cause: This could be due to issues with peptide stability, administration, or dosage. The TFA counterion itself might also interfere with the biological activity.

  • Troubleshooting Steps:

    • Peptide Stability: Peptides are susceptible to degradation by proteases in biological fluids. Ensure proper storage of the lyophilized peptide at -20°C or lower. Once reconstituted, use the solution promptly or store it at -80°C for short periods.

    • Administration Technique: Verify the accuracy and consistency of the administration route (e.g., intraperitoneal, intravenous, intra-articular). For localized effects, ensure precise targeting of the injection.

    • Dosage Optimization: The optimal dose can vary significantly depending on the animal model, the target tissue, and the desired effect. Conduct a dose-response study to determine the most effective concentration.

    • TFA Counterion Exchange: Residual TFA can interfere with biological assays and in vivo experiments. If unpredictable results persist, consider exchanging the TFA counterion for acetate or hydrochloride (HCl). This can be achieved by repeated lyophilization from a solution of the desired acid.

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the half-life and bioavailability of this compound in your model system. This will inform the dosing regimen.

Problem 3: Off-Target Effects or Toxicity

  • Possible Cause: While GsMTx4 is reported to be non-toxic to mice, high concentrations or specific experimental conditions might lead to off-target effects. The TFA counterion has also been associated with cellular toxicity.

  • Troubleshooting Steps:

    • Dose Reduction: If toxicity is observed, reduce the administered dose.

    • TFA Removal: As mentioned previously, exchanging the TFA counterion can mitigate potential toxicity associated with trifluoroacetic acid.

    • Control Experiments: Include appropriate vehicle controls and, if possible, a control group treated with a different salt form of GsMTx4 to distinguish between peptide-specific and counterion-specific effects.

    • Monitor Animal Health: Closely monitor the animals for any signs of distress or adverse reactions throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is GsMTx4 and how does it work?

A1: GsMTx4 is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent and selective inhibitor of cationic mechanosensitive ion channels, particularly those from the Piezo and TRP families. Its mechanism of action involves partitioning into the lipid bilayer of the cell membrane, where it alters the local membrane tension, thereby making the ion channels less sensitive to mechanical stimuli.

Q2: Why is GsMTx4 often supplied as a TFA salt?

A2: Trifluoroacetic acid (TFA) is commonly used during the chemical synthesis and purification of peptides, such as GsMTx4. It is used as a cleavage agent to release the peptide from the solid-phase resin and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC). As a result, the final lyophilized product is often a salt with TFA as the counterion.

Q3: What are the potential issues with the TFA counterion in vivo?

A3: The TFA counterion can present several challenges in biological experiments. It has been shown to:

  • Interfere with in vitro and in vivo assays, potentially leading to unpredictable results.

  • Exhibit cytotoxicity at nanomolar concentrations and inhibit cell proliferation.

  • Induce an immune response by trifluoroacetylating endogenous proteins.

  • Alter the secondary structure and physicochemical properties of the peptide.

Q4: How can I remove the TFA counterion from my GsMTx4 peptide?

A4: The most common method for TFA removal is to perform a salt exchange. This typically involves dissolving the peptide in a dilute solution of a different acid, such as hydrochloric acid (HCl) or acetic acid, followed by lyophilization. This process is often repeated several times to ensure complete exchange of the counterion.

Q5: What are the recommended storage conditions for this compound?

A5: Lyophilized this compound powder should be stored at -20°C. Once reconstituted in a solvent, it is recommended to use the solution immediately. For short-term storage, aliquots can be stored at -80°C to minimize degradation from repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo and in vitro studies on this compound.

Table 1: In Vivo Administration and Efficacy of this compound

Animal ModelAdministration RouteDosageObserved EffectReference
Male C57BL/6 MiceStereotactic Injection3 µM in 1 µLNeuroprotective; inhibited lysophosphatidylcholine-induced astrocyte toxicity and demyelination.
Male Sprague-Dawley RatsIntraperitoneal Injection270 µg/kgReduced inflammation-evoked mechanical allodynia.
Osteoarthritis Rat ModelIntra-articular Injection100 µL of 40 µM GsMTx4Ameliorated osteoarthritis progression by inhibiting chondrocyte apoptosis.
Rats with Ligated Femoral ArteriesIntra-arterial Injection10 µgReduced the exercise pressor reflex.
NSG Mice with LeukemiaIntraperitoneal InjectionNot SpecifiedProlonged overall survival by decreasing cytosolic Ca²⁺ levels in leukemia cells.

Table 2: In Vitro Efficacy of this compound

Cell TypeConcentrationIncubation TimeObserved EffectReference
HEK293 cells with Piezo15 µMNot SpecifiedReduced Piezo1-mediated charge transfer to 38% of initial levels.
Organotypic Cerebellar Slices500 nM48 hoursAttenuated demyelination induced by psychosine.
MCF10A Breast Epithelial Cells2.5 µM16 hoursDiminished leptin-induced AMPK and MLC-2 phosphorylation.
Human Neural Stem Cells5 µM12 hoursSuppressed neurogenesis and increased astrogenesis.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a general guideline for preparing this compound for injection. The final formulation may need to be optimized for your specific application.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and injection volume.

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare the vehicle solution. For a common formulation, mix the components in the following order and ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure each component is fully dissolved before adding the next.

  • Add the calculated amount of this compound powder to the vehicle.

  • Vortex the solution thoroughly until the peptide is completely dissolved. Gentle sonication may be used if necessary.

  • Visually inspect the solution for any precipitation or cloudiness. The final solution should be clear.

  • Use the freshly prepared solution for in vivo administration.

Protocol 2: Intra-articular Injection of this compound in a Rat Model of Osteoarthritis

This protocol is adapted from a study investigating the effects of GsMTx4 on osteoarthritis.

Animal Model:

  • Male Sprague-Dawley rats with surgically induced anterior cruciate ligament transection (ACLT) to model osteoarthritis.

Materials:

  • This compound solution (40 µM in a suitable vehicle)

  • Insulin syringes with a 30-gauge needle

  • Anesthesia (e.g., isoflurane)

  • Animal clippers and disinfectant

Procedure:

  • Anesthetize the rat according to your institution's approved protocol.

  • Shave the hair around the knee joint and disinfect the skin.

  • Palpate the knee joint to identify the injection site, typically the intra-articular space.

  • Carefully insert the 30-gauge needle into the joint space.

  • Slowly inject 100 µL of the 40 µM this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitor the animal during recovery from anesthesia.

  • Injections can be repeated at desired intervals (e.g., once a week or once every two weeks).

Signaling Pathways and Experimental Workflows

GsMTx4 Mechanism of Action and Downstream Signaling

GsMTx4 primarily targets and inhibits mechanosensitive ion channels like Piezo1. By partitioning into the cell membrane, it alters the local lipid environment, making the channel less responsive to mechanical stress. This inhibition of Piezo1 prevents the influx of calcium ions (Ca²⁺), which in turn modulates various downstream signaling pathways.

GsMTx4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular GsMTx4 This compound Membrane Lipid Bilayer GsMTx4->Membrane Partitions into Piezo1 Piezo1 Channel Membrane->Piezo1 Alters local tension Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Inhibits Calcineurin Calcineurin (CaN) Ca_influx->Calcineurin Activates NFAT1 NFAT1 Calcineurin->NFAT1 Dephosphorylates (Activates) Gene_Expression Gene Expression (e.g., MMPs, Inflammatory Cytokines) NFAT1->Gene_Expression Promotes Transcription Mechanical_Stress Mechanical Stress Mechanical_Stress->Piezo1 Activates

Caption: GsMTx4 inhibits Piezo1-mediated Ca²⁺ influx and downstream signaling.

Experimental Workflow for In Vivo this compound Studies

A typical workflow for an in vivo study using this compound involves several key steps, from initial planning to data analysis.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation A Hypothesis & Experimental Design B Animal Model Selection A->B C This compound Formulation & Solubility Testing B->C D Animal Acclimatization & Baseline Measurements C->D E This compound Administration (e.g., IP, IV, IA) D->E F Monitoring & Data Collection (e.g., Behavioral, Physiological) E->F G Tissue/Sample Collection & Processing F->G H Biochemical/Histological Analysis G->H I Statistical Analysis & Interpretation H->I J Conclusion & Reporting I->J

Caption: A generalized workflow for conducting in vivo experiments with this compound.

References

Validation & Comparative

A Comparative Guide to Piezo Channel Inhibitors: GsMTx4 TFA vs. Ruthenium Red

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of mechanosensitive Piezo channels, selecting the appropriate inhibitor is critical for obtaining accurate and interpretable results. This guide provides an objective comparison of two commonly used Piezo inhibitors, the peptide toxin GsMTx4 TFA and the inorganic dye ruthenium red, supported by experimental data and protocols.

Introduction to Piezo Channel Inhibitors

Piezo channels (Piezo1 and Piezo2) are crucial players in mechanotransduction, converting physical forces into biochemical signals. Their involvement in numerous physiological processes and disease states has made them a significant target for pharmacological research. GsMTx4, a peptide isolated from tarantula venom, and ruthenium red, a polycationic dye, are two of the most frequently used tools to block Piezo channel activity. However, they differ fundamentally in their mechanism of action, specificity, and potential off-target effects.

Mechanism of Action: Gating Modifier vs. Pore Blocker

The primary distinction between GsMTx4 and ruthenium red lies in how they inhibit channel function.

  • This compound: This peptide acts as a "gating modifier." It does not directly obstruct the ion-conducting pore. Instead, GsMTx4 inserts into the lipid bilayer near the channel and is thought to alter the local membrane tension.[1][2][3] This change in the mechanical environment makes it more difficult for the channel to open in response to physical stimuli, effectively increasing the threshold for activation.[4][5] It acts from the extracellular side of the membrane.

  • Ruthenium Red: In contrast, ruthenium red functions as a direct pore blocker. This small, positively charged molecule enters the external vestibule of the Piezo channel and physically occludes the pore, preventing the passage of ions. This blocking action is voltage-dependent, becoming more potent at negative membrane potentials.

cluster_0 GsMTx4 (Gating Modifier) cluster_1 Ruthenium Red (Pore Blocker) membrane_g Extracellular Lipid Bilayer Intracellular piezo_g Piezo Channel (Closed) membrane_g:f1->piezo_g stimulus_g Mechanical Stimulus stimulus_g->piezo_g Activates gsmtx4 GsMTx4 gsmtx4->membrane_g:f1 Alters Local Tension inhibition_g Inhibition of Gating gsmtx4->inhibition_g inhibition_g->piezo_g membrane_r Extracellular Lipid Bilayer Intracellular piezo_r Piezo Channel (Open) Pore ion_flow Ion Flow piezo_r:pore->ion_flow Ca2+, Na+ stimulus_r Mechanical Stimulus stimulus_r->piezo_r rr Ruthenium Red rr->piezo_r:pore Blocks

Caption: Mechanisms of Piezo channel inhibition.

Comparative Performance Data

The following table summarizes key quantitative metrics for this compound and ruthenium red based on published experimental data.

FeatureThis compoundRuthenium RedReferences
Target(s) Piezo1, Piezo2, some TRP channels (e.g., TRPC1, TRPC6)Piezo1, Piezo2, many TRP channels (TRPV, TRPA1), Ryanodine Receptors, Ca2+ uniporters, and others
Mechanism Gating Modifier (Lipid Bilayer)Pore Blocker
Specificity Selective for cationic mechanosensitive channelsHighly Non-selective
Piezo1 IC50 KD of ~155 nM reported; effective conc. in low µM range~5.4 µM (at -80 mV)
Piezo2 Inhibition Yes, effective in low µM range (e.g., 5-10 µM)Yes, ~80% inhibition at 30 µM
Reversibility ReversibleReversible
Voltage Dependence InsensitiveVoltage-dependent block
Key Advantage High specificity for mechanosensitive channels over other channel typesPotent blocker
Key Disadvantage Can affect other mechanosensitive channels (e.g., TRPC)Numerous off-target effects, complicating data interpretation

Experimental Protocols

Protocol: Electrophysiological Assessment of Piezo1 Inhibition

This protocol describes a standard whole-cell patch-clamp experiment to measure the inhibitory effect of GsMTx4 or ruthenium red on mechanically activated currents in Piezo1-expressing cells.

1. Cell Preparation:

  • Culture HEK293T cells on glass coverslips.

  • Transfect cells with a plasmid encoding mouse or human Piezo1 using a standard transfection reagent.

  • Allow 24-48 hours for protein expression before recording.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 3 MgCl₂, 0.1 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 133 CsCl, 10 HEPES. Adjust pH to 7.4 with CsOH.

  • Inhibitor Stock Solutions: Prepare concentrated stocks of this compound (in water) and Ruthenium Red (in water). Dilute to final concentrations in the extracellular solution on the day of the experiment.

3. Electrophysiology:

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with extracellular solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a Piezo1-expressing cell.

  • Hold the cell at a membrane potential of -80 mV.

4. Mechanical Stimulation & Recording:

  • Position a fire-polished glass probe (driven by a piezo-electric actuator) near the cell membrane.

  • Apply a series of brief (e.g., 100 ms) mechanical steps of increasing displacement to elicit inward currents.

  • Record baseline mechanically activated currents.

  • Perfuse the cell with the extracellular solution containing the desired concentration of inhibitor (e.g., 5 µM GsMTx4 or 30 µM Ruthenium Red) for 2-3 minutes.

  • Repeat the mechanical stimulation protocol in the presence of the inhibitor.

  • To test for reversibility, perform a washout by perfusing with the control extracellular solution and repeat the stimulation protocol.

5. Data Analysis:

  • Measure the peak amplitude of the inward current at each mechanical step.

  • Calculate the percent inhibition by comparing the peak current in the presence of the inhibitor to the baseline current.

  • To determine the IC50, repeat the experiment with a range of inhibitor concentrations and fit the resulting concentration-response data with a Hill equation.

A 1. Culture & Transfect HEK293T cells with Piezo1 C 3. Establish Whole-Cell Patch-Clamp A->C B 2. Prepare Extracellular & Intracellular Solutions B->C D 4. Record Baseline Mechanically-Activated Currents C->D E 5. Perfuse with Inhibitor (GsMTx4 or Ruthenium Red) D->E F 6. Record Currents in Presence of Inhibitor E->F G 7. Washout & Record Post-Inhibition Currents F->G H 8. Analyze Data: Calculate % Inhibition & IC50 G->H

Caption: Workflow for testing Piezo inhibitors.

Piezo1 Signaling and Points of Inhibition

Activation of Piezo1 by mechanical stimuli leads to a rapid influx of cations, most notably Ca²⁺. This increase in intracellular calcium acts as a crucial second messenger, triggering a variety of downstream signaling cascades that can influence cell proliferation, migration, and gene expression. For example, in some cell types, Piezo1-mediated Ca²⁺ influx can activate pathways such as PI3K-Akt and mTOR.

GsMTx4 and ruthenium red interrupt this process at the very first step: the influx of ions through the channel.

stimulus Mechanical Stimulus (e.g., Shear Stress) piezo1 Piezo1 Channel stimulus->piezo1 Activates ca_influx Ca²⁺ Influx piezo1->ca_influx downstream Downstream Signaling (e.g., PI3K-Akt, mTOR) ca_influx->downstream Activates response Cellular Response (e.g., Gene Expression) downstream->response inhibitor GsMTx4 or Ruthenium Red inhibitor->piezo1 Inhibits

Caption: Piezo1 signaling and inhibitor action.

Conclusion and Recommendations

Both this compound and ruthenium red are effective inhibitors of Piezo1 and Piezo2 channels, but their suitability depends heavily on the experimental context.

  • This compound is the preferred choice for studies requiring high specificity. Its mechanism as a gating modifier of mechanosensitive channels makes it ideal for isolating the contributions of this channel class. While it can affect other MSCs like TRPC1/6, it is significantly more selective than ruthenium red.

  • Ruthenium red should be used with caution due to its profound lack of specificity. It potently blocks a wide array of channels and proteins, making it difficult to attribute observed effects solely to Piezo inhibition. Its use is more appropriate in initial screening experiments or in systems where the expression of other ruthenium red-sensitive channels is known to be negligible.

For researchers aiming to publish robust and unambiguous data on Piezo channel function, the use of the more specific inhibitor, this compound, is strongly recommended. When using either inhibitor, it is crucial to perform appropriate controls and, if possible, validate findings with a secondary, structurally distinct inhibitor or a genetic approach like siRNA-mediated knockdown.

References

A Head-to-Head Comparison: GsMTx4 TFA versus Yoda1 for Interrogating Piezo1 Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the mechanosensitive ion channel Piezo1, the choice of pharmacological tools is critical. GsMTx4 TFA, a potent inhibitor, and Yoda1, a selective agonist, represent two of the most widely used modulators to probe Piezo1's physiological and pathological roles. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.

Mechanism of Action: A Tale of Two Modulators

GsMTx4 and Yoda1 exert opposing effects on Piezo1 through distinct mechanisms. GsMTx4, a peptide toxin isolated from tarantula venom, is a gating modifier that inhibits Piezo1 activity.[1][2] It does not directly bind to the channel's pore but instead interacts with the lipid bilayer surrounding the channel.[3][4] By inserting into the membrane, GsMTx4 is thought to alter local membrane tension, making it more difficult for the channel to open in response to mechanical stimuli.[3] This mechanism is supported by the finding that its inhibitory action is not stereospecific.

In contrast, Yoda1 is a synthetic small molecule agonist that sensitizes Piezo1 to mechanical stimuli and can directly activate the channel even in the absence of external force. It acts as a molecular wedge, binding to an allosteric site on the channel, which is located in the mechanosensory "blade" domain, approximately 40 Å away from the central pore. This binding facilitates the force-induced conformational changes required for channel opening, effectively lowering the mechanical threshold for activation.

Quantitative Comparison of this compound and Yoda1

For a clear and concise overview, the following table summarizes the key quantitative parameters of this compound and Yoda1 based on available experimental data.

FeatureThis compoundYoda1
Function Piezo1 Inhibitor (Gating Modifier)Piezo1 Agonist (Gating Modifier)
Mechanism Modulates lipid bilayer mechanics to reduce channel sensitivity to tensionBinds to an allosteric site, acting as a molecular wedge to lower the activation threshold
Potency KD: ~155 nM; IC50: Micromolar concentrations reversibly inhibit ~80% of currentEC50: 305 nM - 1391 nM in red blood cells; micromolar concentrations induce robust Ca2+ responses in HEK293 cells
Selectivity Primarily targets mechanosensitive channels including Piezo1, Piezo2, and some TRP channels (e.g., TRPC1, TRPC6)Highly selective for Piezo1; has minimal to no effect on Piezo2
Off-Target Effects Can inhibit voltage-gated sodium channels (Nav1.1-1.7) and human ERG channels (Kv11.1, Kv11.2) at higher concentrationsGenerally considered highly specific for Piezo1 with few reported off-target effects.
Solubility Soluble in aqueous solutions like PBS.Limited aqueous solubility; often dissolved in DMSO.
Stereospecificity Not stereospecific; both L- and D-enantiomers are active.N/A (small molecule)

Experimental Protocols for Studying Piezo1 Function

The following are generalized methodologies for key experiments used to characterize the effects of this compound and Yoda1 on Piezo1 function.

Electrophysiology (Patch-Clamp)

Objective: To directly measure Piezo1-mediated ion currents in response to mechanical stimulation and pharmacological modulation.

Methodology:

  • Cell Preparation: Culture cells expressing Piezo1 (e.g., HEK293T cells transiently transfected with Piezo1 cDNA) on glass coverslips.

  • Patch Configuration: Establish a gigaseal in the outside-out or whole-cell patch-clamp configuration.

  • Solutions: Use appropriate intracellular and extracellular solutions. For example, an extracellular solution may contain (in mM): 145 NaCl, 5 KCl, 3 MgCl2, 0.1 CaCl2, and 10 HEPES (pH 7.4). The pipette solution could contain (in mM): 133 CsCl and 10 HEPES (pH 7.4).

  • Mechanical Stimulation: Apply mechanical stimuli via negative pressure through the patch pipette or with a piezoelectric-driven glass probe.

  • Compound Application:

    • This compound: Perfuse this compound (e.g., 5 µM) into the bath to observe inhibition of mechanically activated currents. Washout with the control solution should demonstrate reversibility.

    • Yoda1: Add Yoda1 (e.g., 1-10 µM) to the bath to observe potentiation of mechanically induced currents or direct channel activation.

  • Data Acquisition and Analysis: Record currents using an appropriate amplifier and software. Analyze parameters such as current amplitude, activation threshold, and inactivation kinetics.

Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) resulting from Piezo1 activation or inhibition.

Methodology:

  • Cell Preparation: Plate Piezo1-expressing cells on glass-bottom dishes.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM (e.g., 5 µM), for a specified time (e.g., 20-30 minutes) at 37°C.

  • Compound Treatment:

    • Yoda1: Apply Yoda1 (e.g., 1-40 µM) to the cells and monitor the increase in fluorescence intensity, indicating Ca2+ influx.

    • This compound: To test for inhibition, pre-incubate cells with this compound (e.g., 5-10 µM) before stimulating with a known mechanical stimulus or with Yoda1.

  • Image Acquisition: Use a fluorescence microscope to capture images at regular intervals before and after the addition of compounds or mechanical stimulation.

  • Data Analysis: Quantify the change in fluorescence intensity over time. The relative calcium intensity can be calculated as (F-F0)/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence.

Cell-Based Functional Assays (e.g., Cell Migration, Proliferation)

Objective: To investigate the downstream cellular consequences of Piezo1 modulation.

Methodology:

  • Cell Culture: Culture the cell type of interest under standard conditions.

  • Compound Treatment: Treat cells with this compound or Yoda1 at desired concentrations and for various durations. For example, satellite cells can be treated with 5 µM GsMTx4 or 5 µM Yoda1 for 3 days to assess effects on proliferation and differentiation.

  • Assay Performance:

    • Migration: Perform a scratch assay or use a Boyden chamber to assess cell migration.

    • Proliferation: Quantify cell number over time or use assays like EdU incorporation or Ki67 staining.

  • Data Analysis: Quantify the results of the specific assay (e.g., wound closure area, number of migrated cells, percentage of proliferating cells).

Visualizing the Molecular Interactions and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways, a typical experimental workflow, and a logical comparison of this compound and Yoda1.

Piezo1_Signaling_Pathway cluster_membrane Cell Membrane Piezo1 Piezo1 Channel (Closed) Piezo1_open Piezo1 Channel (Open) Ca_influx Ca²⁺ Influx Piezo1_open->Ca_influx Mech_Stim Mechanical Stimulus (e.g., Stretch, Flow) Mech_Stim->Piezo1 Activates Yoda1 Yoda1 Yoda1->Piezo1 Sensitizes & Activates GsMTx4 This compound GsMTx4->Piezo1_open Inhibits Downstream Downstream Signaling (e.g., Calcineurin/NFAT, Calpain, PKC) Ca_influx->Downstream

Caption: Piezo1 signaling pathway modulation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Pharmacological Treatment Cell_Culture Culture Piezo1-Expressing Cells Assay_Prep Prepare for Assay (e.g., Load with Fluo-4) Cell_Culture->Assay_Prep Control Vehicle Control (e.g., DMSO, PBS) Assay_Prep->Control Yoda1 Add Yoda1 (Agonist) Assay_Prep->Yoda1 GsMTx4 Add GsMTx4 (Inhibitor) Assay_Prep->GsMTx4 Stimulation Apply Mechanical Stimulus (Optional, e.g., for GsMTx4 inhibition studies) Control->Stimulation Yoda1->Stimulation GsMTx4->Stimulation Measurement Measure Piezo1 Activity (e.g., Ca²⁺ Imaging, Patch-Clamp) Stimulation->Measurement Analysis Data Analysis (e.g., Quantify fluorescence, current) Measurement->Analysis GsMTx4_vs_Yoda1 cluster_GsMTx4 This compound cluster_Yoda1 Yoda1 G_Function Function: Inhibition G_Pros Pros: - Potent inhibitor - Useful for blocking mechanosensation G_Function->G_Pros G_Cons Cons: - Off-target effects on other channels - Not specific to Piezo1 (inhibits Piezo2, etc.) G_Function->G_Cons Y_Function Function: Activation Y_Pros Pros: - Highly selective for Piezo1 - Allows for chemical activation  without mechanical stimulus Y_Function->Y_Pros Y_Cons Cons: - Poor aqueous solubility - Can act as a gating modifier,  complicating interpretation Y_Function->Y_Cons Piezo1 Piezo1 Function Piezo1->G_Function Piezo1->Y_Function

References

Designing Robust Negative Control Experiments for GsMTx4 TFA Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers to ensure the specificity of GsMTx4-mediated effects on mechanosensitive ion channels.

In the study of mechanosensitive ion channels (MSCs), the tarantula venom peptide GsMTx4 is an invaluable tool for selectively inhibiting cationic MSCs, particularly those from the Piezo and TRP channel families.[1][2][3] The trifluoroacetate (TFA) salt of GsMTx4 is a common and effective formulation used in a variety of in vitro and in vivo experimental settings. However, to confidently attribute observed effects to the specific inhibition of MSCs by GsMTx4, rigorous negative control experiments are paramount. This guide provides a framework for designing and implementing such controls, ensuring the validity and reproducibility of your research findings.

GsMTx4 is understood to modulate the lipid bilayer surrounding the channel, thereby making the channel less sensitive to mechanical stimuli, rather than directly blocking the ion pore.[1] A critical aspect of GsMTx4 pharmacology is that its inhibitory action is not stereospecific, meaning both the L- and D-enantiomers of the peptide are active. This renders the D-enantiomer unsuitable as a negative control. Therefore, a scrambled peptide with the same amino acid composition but a randomized sequence is the most appropriate negative control to account for potential non-specific peptide effects.

Key Experimental Controls

To dissect the specific effects of GsMTx4 TFA, a multi-faceted approach involving positive and negative controls is essential.

  • Negative Control (Scrambled Peptide): A scrambled version of GsMTx4 with the same amino acid composition but a different sequence should be used. This control helps to distinguish the effects of specific channel inhibition from non-specific effects related to the peptide's charge, hydrophobicity, or interaction with the cell membrane.

  • Positive Control (Channel Activator): For studies focusing on Piezo1 channels, the small molecule Yoda1 is a highly specific activator and serves as an excellent positive control.[4] It allows for the confirmation of functional Piezo1 channels in the experimental system and provides a baseline for assessing the inhibitory effect of GsMTx4.

  • Vehicle Control: The solvent used to dissolve this compound and the scrambled peptide (e.g., water or a specific buffer) should be tested alone to ensure it has no effect on the measured parameters.

Experimental Design and Protocols

Here, we outline key experiments to validate the specificity of this compound, incorporating the essential controls.

Experiment 1: Electrophysiological Recording of Mechanically-Activated Currents

Objective: To directly measure the effect of this compound and its scrambled control on the activity of mechanosensitive ion channels.

Methodology: Patch-Clamp Electrophysiology

Detailed patch-clamp protocols are available in the literature. A general procedure is as follows:

  • Cell Preparation: Culture cells known to express the target mechanosensitive channels (e.g., HEK293 cells overexpressing Piezo1, or a cell line with endogenous expression).

  • Recording Configuration: Use the cell-attached or whole-cell patch-clamp configuration to record ion channel activity.

  • Mechanical Stimulation: Apply mechanical stimuli to the cell membrane using a high-speed pressure clamp or a fire-polished glass probe to elicit channel opening.

  • Drug Application:

    • Establish a baseline recording of mechanically-activated currents.

    • Perfuse the cells with the vehicle control and record currents.

    • Apply the scrambled GsMTx4 peptide at the same concentration as this compound and record currents.

    • Apply this compound and record the inhibition of currents.

    • (Optional) Apply the Piezo1 activator Yoda1 to confirm channel presence and function.

  • Data Analysis: Quantify the peak current amplitude, channel open probability, and kinetics of activation and inactivation in each condition.

Data Presentation:

Treatment GroupConcentrationMean Peak Current (pA) ± SEM% Inhibition
Vehicle Control-0%
Scrambled GsMTx4[X] µM
This compound[X] µM
Yoda1 (Positive Control)[Y] µM(Activation)N/A

Logical Workflow for Patch-Clamp Experiments:

GsMTx4_PatchClamp_Workflow cluster_setup Experimental Setup cluster_protocol Recording Protocol cluster_analysis Data Analysis CellPrep Cell Preparation Baseline 1. Baseline Recording CellPrep->Baseline PatchPipette Patch Pipette PatchPipette->Baseline PressureClamp Pressure Clamp PressureClamp->Baseline Vehicle 2. Vehicle Control Baseline->Vehicle Scrambled 3. Scrambled GsMTx4 Vehicle->Scrambled GsMTx4 4. This compound Scrambled->GsMTx4 Yoda1 5. Yoda1 (Positive Control) GsMTx4->Yoda1 Analysis Quantify Current (Amplitude, Kinetics) Yoda1->Analysis

Patch-clamp experimental workflow.

Experiment 2: Intracellular Calcium Imaging

Objective: To assess the effect of this compound on mechanically-induced calcium influx.

Methodology: Fluorescent Calcium Imaging

Detailed protocols for calcium imaging can be found in various publications.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Mechanical Stimulation: Induce mechanical stimulation through methods such as fluid shear stress, hypotonic solution, or direct mechanical prodding.

  • Drug Application:

    • Record baseline fluorescence.

    • Apply vehicle control, scrambled GsMTx4, and this compound sequentially, with washes in between, while applying the mechanical stimulus.

    • Use Yoda1 as a positive control to induce calcium influx through Piezo1 channels.

  • Data Acquisition and Analysis: Capture fluorescent images over time and quantify the change in intracellular calcium concentration or fluorescence intensity.

Data Presentation:

Treatment GroupConcentrationMean ΔF/F0 ± SEM% Inhibition of Calcium Influx
Vehicle Control + Stimulus-0%
Scrambled GsMTx4 + Stimulus[X] µM
This compound + Stimulus[X] µM
Yoda1 (Positive Control)[Y] µM(Activation)N/A

Signaling Pathway Activated by Mechanical Stimulus:

Mechanical_Stimulation_Pathway MechanicalStimulus Mechanical Stimulus Piezo1 Piezo1 Channel MechanicalStimulus->Piezo1 Activates CaInflux Ca2+ Influx Piezo1->CaInflux Mediates Downstream Downstream Signaling CaInflux->Downstream Initiates

Mechanically-activated signaling pathway.

Experiment 3: Functional Cellular Assays (e.g., Cell Migration)

Objective: To determine if the observed effects of this compound on a cellular process are specifically due to the inhibition of mechanosensitive channels.

Methodology: Transwell Migration Assay (Boyden Chamber)

Protocols for cell migration assays are well-established.

  • Assay Setup: Use a transwell insert with a porous membrane. A chemoattractant can be placed in the lower chamber.

  • Cell Seeding: Seed cells in the upper chamber in the presence of the vehicle, scrambled GsMTx4, or this compound.

  • Incubation: Allow cells to migrate through the pores for a defined period.

  • Quantification: Stain the migrated cells on the bottom of the membrane and count them under a microscope.

Data Presentation:

Treatment GroupConcentrationNumber of Migrated Cells (per field) ± SEM% Inhibition of Migration
Vehicle Control-0%
Scrambled GsMTx4[X] µM
This compound[X] µM

Logical Relationship of Controls:

Control_Logic ObservedEffect Observed Cellular Effect GsMTx4Effect This compound ObservedEffect->GsMTx4Effect SpecificEffect Specific MSC Inhibition GsMTx4Effect->SpecificEffect NonSpecificEffect Non-specific Peptide Effect GsMTx4Effect->NonSpecificEffect ScrambledEffect Scrambled GsMTx4 ScrambledEffect->NonSpecificEffect

Logic of experimental controls.

Designing a Scrambled GsMTx4 Peptide

Considerations for Off-Target Effects

While GsMTx4 is highly selective for cationic mechanosensitive channels, some studies have suggested potential off-target effects. Depending on the experimental system and the concentration of this compound used, it is prudent to consider control experiments to rule out effects on other channels, such as voltage-gated sodium channels, if they are relevant to the biological question being addressed.

By implementing these rigorous negative control experiments, researchers can confidently validate their findings and contribute to a more precise understanding of the roles of mechanosensitive ion channels in health and disease.

References

A Comparative Guide to Confirming GsMTx4 TFA Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methods to confirm the target engagement of GsMTx4 TFA, a peptide toxin from tarantula venom, in cellular contexts. GsMTx4 is a well-established inhibitor of cationic mechanosensitive ion channels, primarily Piezo1 and to some extent, TRPC6.[1][2][3] Uniquely, it doesn't directly block the channel pore but instead modulates the lipid bilayer to alter the channel's gating mechanism.[4][5] This guide will delve into the primary methods for confirming this engagement, offer alternative approaches for validation, and provide detailed experimental protocols and data for comparison.

Methods for Confirming GsMTx4 Target Engagement

The principal methods to ascertain GsMTx4 target engagement revolve around measuring the functional consequences of its interaction with mechanosensitive ion channels. These can be broadly categorized into direct and indirect methods.

Direct Functional Assays

These assays directly measure the activity of the target ion channels in response to mechanical stimuli and the inhibitory effect of GsMTx4.

  • Electrophysiology (Patch-Clamp): This is the gold-standard technique for directly measuring ion channel activity. It provides high-resolution data on channel gating, conductance, and kinetics. In the context of GsMTx4, patch-clamp experiments are used to record the currents flowing through mechanosensitive channels in response to mechanical stimuli (e.g., membrane stretch via pressure application) and to quantify the reduction of these currents upon GsMTx4 application.

  • Calcium Imaging: Since Piezo1 and TRPC6 are calcium-permeable channels, their activation leads to an increase in intracellular calcium concentration ([Ca2+]i). Calcium imaging utilizes fluorescent calcium indicators (e.g., Fluo-4 AM) to visualize and quantify these changes in [Ca2+]i. This method allows for the assessment of channel activity in a larger population of cells compared to patch-clamp and is amenable to high-throughput screening.

Indirect and Complementary Assays

These methods provide supporting evidence for GsMTx4 target engagement by observing its localization or by using alternative ways to modulate the target channels.

  • Fluorescently Labeled GsMTx4 Analogs: Synthetically produced GsMTx4 analogs with fluorescent tags can be used to visualize the peptide's localization and interaction with the cell membrane. This method helps to understand the distribution of GsMTx4 on the cell surface and its proximity to its target channels.

  • Biochemical Assays of Peptide-Lipid Interaction: Techniques like isothermal titration calorimetry (ITC) and tryptophan autofluorescence quenching can be employed to quantify the binding affinity of GsMTx4 to lipid vesicles. These in vitro assays provide insights into the initial and crucial step of GsMTx4's mechanism of action: its partitioning into the cell membrane.

Comparison of Key Methods

Method Principle Advantages Disadvantages Typical this compound Concentration Expected Outcome
Electrophysiology (Patch-Clamp) Direct measurement of ion channel currents in response to mechanical stimuli.High temporal and spatial resolution; provides detailed information on channel kinetics, conductance, and voltage-dependence.Low throughput; technically demanding; can be invasive and affect cell viability.1-10 µMReversible inhibition of mechanically activated currents (typically ~80% inhibition for Piezo1). A rightward shift in the pressure-gating curve.
Calcium Imaging Measurement of intracellular calcium influx through mechanosensitive channels using fluorescent indicators.High throughput; suitable for screening large compound libraries; less invasive than patch-clamp.Indirect measurement of channel activity; lower temporal resolution compared to patch-clamp; signal can be influenced by calcium release from internal stores.1-10 µMSignificant reduction in the mechanically- or agonist-induced increase in intracellular calcium fluorescence.
Fluorescently Labeled GsMTx4 Visualization of the peptide's localization and binding to the cell membrane.Provides spatial information on peptide distribution; can be used in live-cell imaging.Does not directly measure channel function; synthesis of fluorescent analogs can be challenging.Varies depending on the analog and imaging setup.Co-localization of the fluorescent signal with the plasma membrane.

Alternative and Complementary Approaches

To further validate the specificity of GsMTx4's effects, researchers can employ alternative methods to modulate the target channels.

  • Pharmacological Activation with Yoda1: Yoda1 is a specific small-molecule agonist of Piezo1. It can be used to activate Piezo1 channels independently of mechanical stimulation. Demonstrating that GsMTx4 can inhibit Yoda1-induced Piezo1 activation provides strong evidence for on-target activity.

  • siRNA-mediated Knockdown: Small interfering RNA (siRNA) can be used to specifically silence the expression of the target channel's gene (e.g., PIEZO1 or TRPC6). If the inhibitory effect of GsMTx4 is absent in cells with knocked-down channel expression, it confirms that the peptide's action is dependent on that specific channel.

Comparison of Alternative Approaches

Method Principle Advantages Disadvantages Typical Application
Yoda1 Agonism Chemical activation of Piezo1 channels.Provides a specific, non-mechanical way to activate Piezo1; useful for validating GsMTx4's inhibitory effect on the channel itself.Specific to Piezo1, not other GsMTx4 targets like TRPC6.Use Yoda1 (1-10 µM) to induce a calcium influx and then apply GsMTx4 to observe the inhibition of this response.
siRNA Knockdown Silencing of the target gene expression.Highly specific for the targeted channel; provides strong genetic evidence for target engagement.Transient effect; knockdown efficiency can vary; may have off-target effects.Transfect cells with siRNA against PIEZO1 or TRPC6 and then perform functional assays (patch-clamp or calcium imaging) to show the loss of GsMTx4's effect.

Experimental Protocols

Electrophysiology (Whole-Cell Patch-Clamp) Protocol
  • Cell Preparation: Culture cells expressing the target mechanosensitive channel (e.g., HEK293 cells transfected with Piezo1) on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 133 CsCl, 10 HEPES, pH 7.4.

  • Recording:

    • Form a gigaohm seal with the cell membrane and establish a whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply mechanical stimuli using a high-speed pressure clamp, delivering negative pressure pulses to the patch pipette to stretch the membrane.

    • Record the resulting inward currents.

  • GsMTx4 Application: Perfuse the cells with an extracellular solution containing this compound (e.g., 5 µM). The extracellular solution typically contains (in mM): 145 NaCl, 5 KCl, 3 MgCl2, 0.1 CaCl2, 10 HEPES, pH 7.4.

  • Data Analysis: Measure the peak amplitude and/or the total charge transfer of the mechanically activated currents before and after GsMTx4 application to quantify the percentage of inhibition.

Calcium Imaging Protocol
  • Cell Preparation: Seed cells in a 96-well plate or on glass-bottom dishes.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • GsMTx4 Incubation: Pre-incubate the cells with this compound (e.g., 5 µM) for a defined period (e.g., 10-15 minutes).

  • Stimulation and Imaging:

    • Acquire baseline fluorescence images.

    • Apply a mechanical stimulus (e.g., via fluid shear stress or cell indentation) or a chemical agonist (e.g., Yoda1 for Piezo1).

    • Record the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) in response to the stimulus in the presence and absence of GsMTx4.

Signaling Pathways and Experimental Workflows

The activation of Piezo1 and TRPC6 by mechanical stimuli initiates downstream signaling cascades that are crucial for various cellular processes. GsMTx4, by inhibiting these channels, effectively blocks these signaling events.

Piezo1 Signaling Pathway

Mechanical stress activates Piezo1, leading to an influx of Ca2+. This increase in intracellular calcium can trigger a variety of downstream signaling pathways, including:

  • Calcineurin-NFAT Pathway: Increased Ca2+ can activate the phosphatase calcineurin, which dephosphorylates and activates the transcription factor NFAT, leading to changes in gene expression.

  • MAPK/ERK Pathway: Piezo1 activation has been linked to the phosphorylation and activation of the ERK1/2 branch of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.

  • RhoA/ROCK Pathway: This pathway, involved in cytoskeletal dynamics and cell adhesion, can also be modulated by Piezo1 activity.

Piezo1_Signaling Mechanical_Stimulus Mechanical Stimulus (e.g., Stretch, Shear Stress) Piezo1 Piezo1 Channel Mechanical_Stimulus->Piezo1 GsMTx4 This compound GsMTx4->Piezo1 Ca_Influx Ca²⁺ Influx Piezo1->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin ERK ERK1/2 Activation Ca_Influx->ERK RhoA RhoA/ROCK Pathway Ca_Influx->RhoA NFAT NFAT Activation Calcineurin->NFAT Cellular_Response Cellular Responses (Gene Expression, Proliferation, etc.) NFAT->Cellular_Response ERK->Cellular_Response RhoA->Cellular_Response

Caption: Piezo1 signaling cascade and the inhibitory action of GsMTx4.

TRPC6 Signaling Pathway

TRPC6 can be activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, which is often triggered by G-protein coupled receptors (GPCRs). Mechanical stretch can also activate TRPC6. Its activation leads to Ca2+ influx and subsequent downstream signaling.

TRPC6_Signaling GPCR_Activation GPCR Activation / Mechanical Stretch PLC Phospholipase C (PLC) GPCR_Activation->PLC TRPC6 TRPC6 Channel GPCR_Activation->TRPC6 DAG Diacylglycerol (DAG) PLC->DAG DAG->TRPC6 GsMTx4 This compound GsMTx4->TRPC6 Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Downstream_Effectors Downstream Effectors (e.g., Calcineurin, PKC) Ca_Influx->Downstream_Effectors Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) Downstream_Effectors->Cellular_Response

Caption: TRPC6 activation pathway and its inhibition by GsMTx4.

Experimental Workflow for Target Engagement Confirmation

The following workflow outlines a logical progression for confirming GsMTx4 target engagement in a cellular model.

Experimental_Workflow cluster_0 Initial Functional Screen cluster_1 Detailed Functional Characterization cluster_2 Target Validation cluster_3 Mechanism of Action Calcium_Imaging Calcium Imaging Screen (High-Throughput) Patch_Clamp Patch-Clamp Electrophysiology (Gold Standard) Calcium_Imaging->Patch_Clamp Confirm Hits Yoda1_Assay Yoda1 Agonist Assay (for Piezo1) Patch_Clamp->Yoda1_Assay Validate Specificity siRNA_Knockdown siRNA Knockdown (Genetic Validation) Patch_Clamp->siRNA_Knockdown Validate Specificity Fluorescent_Analog Fluorescent GsMTx4 Analog (Localization) Yoda1_Assay->Fluorescent_Analog Elucidate Mechanism siRNA_Knockdown->Fluorescent_Analog Elucidate Mechanism

References

GsMTx4 TFA: A Comparative Guide to its Selectivity Profile Across Mechanosensitive Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of GsMTx4 Trifluoroacetate (TFA), a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. GsMTx4 is a widely utilized pharmacological tool for studying mechanosensitive ion channels (MSCs), which play crucial roles in various physiological processes, including touch sensation, proprioception, and blood pressure regulation. This document presents a comparative overview of GsMTx4 TFA's activity across different MSCs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Selectivity Profile of this compound

This compound is known to primarily target cation-permeable mechanosensitive channels, most notably members of the Piezo and Transient Receptor Potential (TRP) channel families.[1][2] Its mechanism of action is unique as it doesn't directly block the channel pore but rather modulates the lipid bilayer, altering the mechanical forces transmitted to the channel. This gating modifier action makes it a valuable tool for studying the mechanotransduction process itself.

The following table summarizes the inhibitory concentrations (IC50) or dissociation constants (Kd) of this compound for various mechanosensitive and other ion channels, providing a clear comparison of its selectivity.

Ion ChannelChannel FamilyIC50 / KdComments
Piezo1 Mechanosensitive Cation Channel~155 - 200 nM (Kd)[3][4]GsMTx4 acts as a gating modifier, shifting the pressure-response curve to the right.[3] Both L- and D-enantiomers are equally effective.
Piezo2 Mechanosensitive Cation Channel55% inhibition at 5 µMD-GsMTx4 is also an effective inhibitor.
TRPC1 Transient Receptor Potential Cation ChannelInhibition observedSpecific IC50 not well-defined in the literature, but inhibition has been demonstrated.
TRPC6 Transient Receptor Potential Cation ChannelNear complete inhibition at 5 µMStretch-activated TRPC6 currents are almost fully abolished at this concentration.
TREK-1 Two-pore domain potassium channel (K2P)Potentiation observedGsMTx4 potentiates, rather than inhibits, the activity of this mechanosensitive potassium channel.
Voltage-gated Sodium (Nav) Channels Voltage-gated Ion ChannelLimited data availableWhile GsMTx4 is primarily known for its effects on MSCs, some off-target effects on Nav channels have been suggested, but specific IC50 values are not well-documented.

Experimental Methodologies

The determination of the selectivity profile of this compound involves a combination of electrophysiological and cell-based assays. Below are detailed protocols for two key experimental techniques used to characterize the activity of this peptide.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to mechanical stimuli in the presence and absence of this compound.

Objective: To determine the effect of this compound on the currents mediated by mechanosensitive channels.

Materials:

  • Cells expressing the target mechanosensitive channel (e.g., HEK293 cells transfected with Piezo1).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • High-speed pressure clamp system for applying mechanical stimuli.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • This compound stock solution.

Procedure:

  • Culture cells expressing the target ion channel on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a target cell with the patch pipette and form a gigaseal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -60 mV.

  • Apply mechanical stimuli (e.g., negative pressure pulses via the patch pipette using a high-speed pressure clamp) to activate the mechanosensitive channels and record the resulting currents.

  • Establish a stable baseline recording of the mechanically activated currents.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Record the mechanically activated currents in the presence of this compound.

  • Wash out the this compound by perfusing with the external solution alone and record the recovery of the currents.

  • Analyze the data to determine the percentage of inhibition or the shift in the pressure-response curve caused by this compound.

Calcium Imaging with Fura-2 AM

This cell-based assay allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in a population of cells in response to mechanical stimulation and the effect of this compound.

Objective: To assess the inhibitory effect of this compound on mechanosensitive channel-mediated calcium influx.

Materials:

  • Cells expressing the target mechanosensitive channel.

  • Fluorescence microscope with an imaging system capable of ratiometric imaging.

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • Mechanical stimulation device (e.g., shear stress flow chamber, or hypotonic solution).

  • This compound stock solution.

Procedure:

  • Seed cells expressing the target ion channel in a glass-bottom dish.

  • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 2-5 µM and 0.02%, respectively.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Mount the dish on the fluorescence microscope stage.

  • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

  • Establish a baseline recording of the 340/380 nm fluorescence ratio.

  • Apply a mechanical stimulus to the cells (e.g., initiate flow in a shear stress chamber or perfuse with a hypotonic solution).

  • Record the change in the 340/380 nm fluorescence ratio, which corresponds to the change in [Ca2+]i.

  • Pre-incubate a separate dish of cells with this compound for a designated period before applying the mechanical stimulus.

  • Repeat the calcium imaging experiment in the presence of this compound.

  • Analyze the data to determine the extent to which this compound inhibits the mechanically induced calcium influx.

Signaling Pathways and Experimental Workflows

The activation of mechanosensitive channels by mechanical stimuli initiates downstream signaling cascades that regulate various cellular functions. This compound, by modulating the activity of these channels, can significantly impact these pathways.

Piezo1-Mediated Signaling

Activation of Piezo1 channels leads to an influx of cations, primarily Ca2+, which acts as a second messenger to trigger various downstream signaling pathways. This compound has been shown to inhibit these pathways by blocking the initial Ca2+ entry.

Piezo1_Signaling Mechanical_Stimulus Mechanical Stimulus Piezo1 Piezo1 Channel Mechanical_Stimulus->Piezo1 Ca_Influx Ca²⁺ Influx Piezo1->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin ERK ERK Pathway Ca_Influx->ERK GsMTx4 This compound GsMTx4->Piezo1 NFAT NFAT (dephosphorylation) Calcineurin->NFAT Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) NFAT->Cellular_Response ERK->Cellular_Response Selectivity_Workflow cluster_0 Primary Screening cluster_1 Dose-Response Analysis cluster_2 Selectivity Assessment Target_Selection Select Target Channels (e.g., Piezo1, Piezo2, TRPC1, TRPC6) Assay_Development Develop Functional Assays (Electrophysiology, Calcium Imaging) Target_Selection->Assay_Development Compound_Testing Test this compound at a Single High Concentration Assay_Development->Compound_Testing Concentration_Series Test this compound across a Range of Concentrations Compound_Testing->Concentration_Series IC50_Determination Determine IC50/Kd Values Concentration_Series->IC50_Determination Off_Target_Screening Screen against a Panel of Off-Target Channels (e.g., Nav, Kv, Cav) IC50_Determination->Off_Target_Screening Data_Analysis Compare Potency across all Tested Channels Off_Target_Screening->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

References

Navigating the Mechanosensitive Landscape: A Guide to Pharmacological Alternatives to GsMTx4 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate world of mechanobiology, the peptide toxin GsMTx4 TFA has long been a staple tool for inhibiting mechanosensitive ion channels. However, the quest for more specific, potent, and varied pharmacological probes is ever-evolving. This guide provides an objective comparison of alternative pharmacological tools to GsMTx4, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The following sections detail the performance of several key alternatives to GsMTx4, focusing on their target channels, mechanism of action, potency, and selectivity. A summary of their quantitative data is presented in tabular format for easy comparison. Furthermore, detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows.

Comparative Analysis of GsMTx4 Alternatives

GsMTx4 is known to inhibit a range of mechanosensitive channels, including Piezo1, Piezo2, TRPC1, and TRPC6.[1][2][3] The alternatives discussed below offer varying degrees of selectivity and different modes of action, providing a toolkit for more precise dissection of mechanotransduction pathways.

Small Molecule Inhibitors of Piezo1

A growing number of small molecules have been identified as modulators of Piezo1, the primary mechanosensitive ion channel in many cell types. These compounds offer advantages in terms of cell permeability and ease of use compared to peptide toxins.

  • Dooku1: A derivative of the Piezo1 agonist Yoda1, Dooku1 acts as a competitive antagonist.[4] It has been shown to inhibit Yoda1-induced Piezo1 activity with IC50 values in the low micromolar range. While it is selective for Piezo1 over some other TRP channels like TRPV4 and TRPC4, it can exhibit partial agonist activity in some cell types, a crucial consideration for experimental design.

  • Tubeimoside I: This triterpenoid saponin has been identified as a selective inhibitor of Piezo1. It effectively antagonizes Yoda1-evoked Piezo1 activation and has been shown to be selective for Piezo1 over other mechanosensitive channels such as TRPC5, TRPM2, and TRPV4.

  • Salvianolic Acid B, Jatrorrhizine, and Escin: These natural products have also been reported to inhibit Piezo1 activity, although detailed comparative data against GsMTx4 is less readily available.

  • Benzbromarone: This clinically used drug for gout has been identified as a reversible inhibitor of Piezo1.

Inorganic Channel Blockers
  • Ruthenium Red: This polycationic dye is a non-selective blocker of various cation channels, including Piezo1. It acts as a pore blocker, with an IC50 for mouse Piezo1 of approximately 5.4 µM at -80mV. Its lack of specificity is a significant limitation.

  • Gadolinium (Gd³⁺): Similar to Ruthenium Red, gadolinium is a non-selective blocker of mechanosensitive ion channels, including Piezo1 and Piezo2. It is thought to directly block the channel pore.

Peptide Inhibitor for Piezo2
  • D-GsMTx4: The D-enantiomer of GsMTx4 has been shown to be a potent and reversible inhibitor of the mechanosensitive ion channel Piezo2. This provides a valuable tool for specifically investigating the role of Piezo2 in mechanotransduction. D-GsMTx4 is also resistant to proteolytic degradation, offering increased stability in experimental systems.

Quantitative Data Summary

CompoundTarget Channel(s)Mechanism of ActionPotency (IC50)Selectivity NotesReference(s)
This compound Piezo1, Piezo2, TRPC1, TRPC6Gating modifier, alters membrane tensionVaries by channel and assayBroad spectrum mechanosensitive channel inhibitor
Dooku1 Piezo1Competitive antagonist of Yoda1~1.3-1.5 µMSelective for Piezo1 over TRPV4, TRPC4; can have partial agonist activity
Tubeimoside I Piezo1Antagonist of Yoda1-evoked activationNot explicitly stated in snippetsSelective for Piezo1 over TRPC5, TRPM2, TRPV4
Ruthenium Red Piezo1, other cation channelsPore blocker~5.4 µM for mouse Piezo1Non-selective
Gadolinium (Gd³⁺) Piezo1, Piezo2, other MS channelsPore blockerConcentration-dependent blockNon-selective
D-GsMTx4 Piezo2Gating modifierNot explicitly stated in snippetsPotent inhibitor of Piezo2; also inhibits TRPC1/6

Signaling Pathways

The activation of mechanosensitive ion channels triggers a cascade of downstream signaling events. Understanding these pathways is crucial for interpreting experimental results.

Piezo1 Signaling

Mechanical stimulation of Piezo1 leads to an influx of cations, primarily Ca²⁺, which acts as a second messenger to activate a variety of downstream signaling pathways.

Piezo1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Piezo1 Piezo1 Ca2_influx Ca²⁺ Influx Piezo1->Ca2_influx Channel Opening FAK FAK Ca2_influx->FAK Activation SHP2 SHP2 Ca2_influx->SHP2 Activation MAPK MAPK (JNK, p38, ERK) Ca2_influx->MAPK Activation Wnt_beta_catenin Wnt/β-catenin Pathway Ca2_influx->Wnt_beta_catenin Modulation NFAT NFAT Ca2_influx->NFAT Activation Gene_expression Gene Expression (Proliferation, Migration, Differentiation) FAK->Gene_expression SHP2->FAK Regulation YAP YAP MAPK->YAP Activation YAP->Gene_expression Nuclear Translocation Wnt_beta_catenin->Gene_expression NFAT->Gene_expression Nuclear Translocation Mechanical_Stress Mechanical Stress Mechanical_Stress->Piezo1 Activation

Caption: Piezo1 signaling cascade initiated by mechanical stress.

TRPC1/TRPC6 Signaling

TRPC1 and TRPC6 are also mechanosensitive and their activation is often linked to the phospholipase C (PLC) pathway and cytoskeletal dynamics.

TRPC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/RTK PLC PLC GPCR->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG TRPC6 TRPC6 DAG->TRPC6 Activation Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Channel Opening TRPC1 TRPC1 TRPC1->Ca2_influx Channel Opening Cytoskeleton Actin Cytoskeleton Ca2_influx->Cytoskeleton Modulation Cellular_Response Cellular Response (e.g., Migration, Contraction) Ca2_influx->Cellular_Response Cytoskeleton->TRPC1 Regulation Mechanical_Stress Mechanical Stress/ Receptor Agonist Mechanical_Stress->GPCR Activation Mechanical_Stress->TRPC1 Activation

Caption: TRPC1/TRPC6 signaling pathways.

Experimental Protocols

Detailed experimental protocols are essential for the robust and reproducible use of these pharmacological tools. Below are example methodologies for common assays used to characterize mechanosensitive ion channel inhibitors.

Calcium Imaging Assay for Piezo1 Inhibition

This protocol is adapted from studies investigating small molecule inhibitors of Yoda1-induced Piezo1 activation.

Objective: To determine the inhibitory effect of a test compound on Piezo1-mediated calcium influx.

Materials:

  • HEK293T cells stably expressing human Piezo1.

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, pH 7.4.

  • Yoda1 (Piezo1 agonist).

  • Test compound (e.g., Dooku1, Tubeimoside I).

  • Microplate reader or fluorescence microscope equipped for ratiometric calcium imaging.

Procedure:

  • Cell Culture: Plate Piezo1-expressing HEK293T cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash cells once with HBS. Incubate cells with 5 µM Fura-2 AM or Fluo-4 AM in HBS for 30-60 minutes at 37°C.

  • Washing: Wash cells twice with HBS to remove excess dye.

  • Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. Include a vehicle control (e.g., DMSO).

  • Baseline Measurement: Measure the baseline fluorescence for 1-2 minutes. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.

  • Agonist Addition: Add Yoda1 to a final concentration known to elicit a robust calcium response (e.g., 2-10 µM).

  • Post-Stimulation Measurement: Continue to measure fluorescence for 5-10 minutes to capture the full calcium transient.

  • Data Analysis: Calculate the change in fluorescence ratio (Fura-2) or intensity (Fluo-4) from baseline after Yoda1 addition. Normalize the response to the vehicle control. Plot the normalized response against the concentration of the test compound to determine the IC50 value.

Electrophysiology (Patch-Clamp) for Mechanosensitive Channel Inhibition

This protocol provides a general framework for assessing the effect of inhibitors on mechanically activated currents.

Objective: To directly measure the effect of a test compound on the ion channel currents activated by mechanical stimuli.

Materials:

  • Cells expressing the mechanosensitive channel of interest (e.g., HEK293T cells transfected with Piezo1 or Piezo2).

  • Patch-clamp rig with a high-speed pressure clamp system.

  • Borosilicate glass capillaries for fabricating patch pipettes.

  • Intracellular solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2).

  • Extracellular solution (e.g., HBS).

  • Test compound (e.g., GsMTx4, D-GsMTx4).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording Configuration: Obtain a gigaohm seal on a single cell and establish the whole-cell or outside-out patch configuration.

  • Mechanical Stimulation: Apply controlled mechanical stimuli to the cell membrane using a high-speed pressure clamp system (for whole-cell) or by stretching the membrane patch (for outside-out). Apply a series of pressure steps of increasing magnitude.

  • Current Recording: Record the resulting ion channel currents at a holding potential of, for example, -60 mV.

  • Compound Application: Perfuse the cell or patch with the extracellular solution containing the test compound at the desired concentration.

  • Post-Inhibitor Recording: Repeat the mechanical stimulation protocol and record the currents in the presence of the inhibitor.

  • Washout: Perfuse with the control extracellular solution to assess the reversibility of the inhibition.

  • Data Analysis: Measure the peak current amplitude at each pressure step before, during, and after compound application. Plot the current-pressure relationship to determine changes in channel sensitivity and maximal current. Calculate the percentage of inhibition at a given pressure step.

Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing novel inhibitors of mechanosensitive ion channels.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Validation & Characterization cluster_preclinical Preclinical Evaluation Compound_Library Compound Library (Natural Products, Synthetic Molecules) High_Throughput_Screening High-Throughput Screening (e.g., FLIPR, Ca²⁺ Imaging) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Electrophysiology Electrophysiology (Patch-Clamp) Hit_Identification->Electrophysiology Dose_Response Dose-Response & Potency (IC₅₀) Electrophysiology->Dose_Response Selectivity_Profiling Selectivity Profiling (vs. other channels) Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action In_Vitro_Disease_Models In Vitro Disease Models Mechanism_of_Action->In_Vitro_Disease_Models In_Vivo_Animal_Models In Vivo Animal Models In_Vitro_Disease_Models->In_Vivo_Animal_Models Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Animal_Models->Pharmacokinetics

Caption: Workflow for mechanosensitive channel inhibitor discovery.

Conclusion

The field of mechanobiology is rapidly advancing, and the development of a diverse pharmacological toolbox is paramount to its continued progress. While GsMTx4 remains a valuable tool, the emergence of more selective small molecule inhibitors for Piezo1 and the identification of D-GsMTx4 as a potent Piezo2 blocker provide researchers with more refined instruments to dissect the complex roles of mechanosensitive ion channels in health and disease. Careful consideration of the specific research question, the target channel, and the potential for off-target effects will guide the selection of the most appropriate pharmacological tool, ultimately leading to a deeper understanding of the intricate mechanisms of mechanotransduction.

References

A Comparative Guide to Stretch-Activated Channel Blockers: GsMTx4 TFA vs. Gadolinium

Author: BenchChem Technical Support Team. Date: November 2025

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However, I need to organize this information systematically to create the comparison guide. I will need to extract the quantitative data for the tables, synthesize the methodologies for the experimental protocols section, and then use the mechanism of action information to create the Graphviz diagrams. I believe I have enough information to proceed with generating the content as requested by the user. Therefore, I will now proceed to the next steps of structuring the data, creating the diagrams, and writing the comparison guide.

For Researchers, Scientists, and Drug Development Professionals

In the field of mechanobiology, the study of stretch-activated ion channels (SACs) is crucial for understanding a myriad of physiological and pathological processes. The ability to selectively block these channels is paramount for elucidating their function and for the development of novel therapeutics. This guide provides a detailed comparison of two commonly used SAC blockers: the peptide toxin this compound and the lanthanide ion gadolinium (Gd³⁺).

At a Glance: this compound vs. Gadolinium

FeatureThis compoundGadolinium (Gd³⁺)
Type Spider venom peptide[1][2][3]Trivalent lanthanide ion[4][5]
Primary Targets Cationic mechanosensitive channels (Piezo and TRP families)Cation-selective stretch-activated channels
Specificity Selective for specific subtypes of mechanosensitive channelsNon-specific, blocks other ion channels
Mechanism of Action Acts as a gating modifier, altering the lipid bilayer surrounding the channelDirectly blocks the channel pore and alters lipid packing
Toxicity Generally considered non-toxic in experimental modelsCan be toxic, especially in its free ionic form
Experimental Considerations Good solubility and stability in aqueous solutionsProne to precipitation with common anions in physiological buffers

Mechanism of Action

The mechanisms by which this compound and gadolinium block stretch-activated channels differ significantly, impacting their specificity and experimental utility.

This compound is a gating modifier that does not directly occlude the channel pore. Instead, it is thought to partition into the lipid bilayer surrounding the channel, altering local membrane curvature and tension. This change in the mechanical environment of the channel makes it energetically less favorable to open in response to stretch.

Gadolinium , on the other hand, is believed to have a dual mechanism of action. It can directly block the pore of some stretch-activated channels, physically preventing ion flux. Additionally, Gd³⁺ can interact with negatively charged phospholipids in the cell membrane, causing them to compact. This alteration in lipid packing can indirectly inhibit channel opening by changing the lateral pressure profile within the membrane.

cluster_GsMTx4 This compound cluster_Gd Gadolinium (Gd³⁺) GsMTx4 GsMTx4 Membrane Lipid Bilayer GsMTx4->Membrane Partitions into Channel_G Stretch-Activated Channel (Closed State Favored) Membrane->Channel_G Alters local curvature/tension Gd Gd³⁺ Pore Channel Pore Gd->Pore Direct Blockade Lipids Anionic Phospholipids Gd->Lipids Binds to Channel_Gd Stretch-Activated Channel (Inhibited) Lipids->Channel_Gd Alters lipid packing

Comparative mechanisms of action for this compound and Gadolinium.

Quantitative Comparison of Inhibitory Effects

BlockerChannel/Cell TypeConcentration% Inhibition / EffectReference
This compoundPiezo1 in HEK293 cells5 µMReduces charge transfer to 38% of initial levels
This compoundCation-selective SACs in various cells5 µMBlocks channel activity
This compoundLeptin-induced phosphorylation in MCF10A cells2.5 µMSignificantly diminishes
D-GsMTx4 TFAPiezo2 in QGP-1 and HEK-293 cells5-10 µMDose-dependently and reversibly inhibits inward currents
GadoliniumMscL in E. coli (with anionic lipids)0.1 mMComplete and reversible block
GadoliniumMscL in E. coli (neutral lipids)0.3 mMMinimal effect
GadoliniumFish sperm motility10-40 µMDose-dependent decrease from ~92% to ~3-6%

Experimental Protocols

Electrophysiological Recording of Stretch-Activated Channels

This protocol describes a general approach for assessing the inhibitory effects of this compound and gadolinium on stretch-activated channels using patch-clamp electrophysiology.

Cell_Prep Prepare cell culture expressing target channels Patch Establish cell-attached or outside-out patch clamp configuration Cell_Prep->Patch Stim Apply mechanical stimulus (e.g., suction) to activate channels Patch->Stim Record_Base Record baseline channel activity Stim->Record_Base Apply_Blocker Perfuse with this compound or Gadolinium solution Record_Base->Apply_Blocker Record_Block Record channel activity in the presence of the blocker Apply_Blocker->Record_Block Washout Washout with control solution Record_Block->Washout Record_Wash Record channel activity after washout Washout->Record_Wash Analysis Analyze data to determine % inhibition Record_Wash->Analysis

Workflow for electrophysiological assessment of SAC blockers.

Solutions and Reagents:

  • Extracellular (Bath) Solution: Composition will vary depending on the cell type and channel being studied. A typical solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4.

  • Pipette (Intracellular) Solution: A representative solution may contain (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, adjusted to pH 7.2.

  • This compound Stock Solution: Dissolve this compound in water to a stock concentration of 1 mM. Store at -20°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.

  • Gadolinium Chloride (GdCl₃) Stock Solution: Prepare a 100 mM stock solution in water. Note that gadolinium can precipitate in solutions containing phosphate or bicarbonate. It is crucial to use buffers that do not contain these anions.

Procedure:

  • Culture cells expressing the stretch-activated channels of interest on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Using a glass micropipette filled with the pipette solution, form a high-resistance seal with the cell membrane (gigaohm seal) to establish a cell-attached or outside-out patch.

  • Apply negative pressure (suction) to the pipette to activate the stretch-activated channels and record the resulting ionic currents.

  • Establish a stable baseline recording of channel activity.

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of either this compound (e.g., 1-10 µM) or gadolinium (e.g., 10-100 µM).

  • Record channel activity in the presence of the blocker.

  • To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the blocker.

  • Record channel activity after washout.

  • Analyze the recorded currents to quantify the extent of inhibition by the blocker.

Specificity and Off-Target Effects

A critical consideration when choosing a channel blocker is its specificity.

This compound exhibits a higher degree of specificity compared to gadolinium. It selectively inhibits cationic mechanosensitive channels, particularly members of the Piezo and TRP families. Studies have shown that GsMTx4 does not significantly affect voltage-gated channels.

Gadolinium , in contrast, is a non-specific blocker. Besides stretch-activated channels, it has been shown to block other types of ion channels, including voltage-gated calcium channels. This lack of specificity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to the blockade of SACs.

Toxicity and Experimental Limitations

This compound is a peptide derived from spider venom, but it has been shown to be non-toxic in mice. Its high specificity and low toxicity make it a valuable tool for in vivo studies.

Gadolinium , particularly in its free, unchelated form (Gd³⁺), can be toxic. In clinical settings, gadolinium is used as a contrast agent for MRI, but it is chelated to reduce its toxicity. For in vitro experiments, the primary limitation of gadolinium is its propensity to precipitate in physiological solutions containing common anions like phosphate and bicarbonate. This can lead to a significant reduction in the free concentration of Gd³⁺, potentially resulting in false-negative results where a lack of effect is misinterpreted as the absence of SAC involvement.

Decision Choosing a SAC Blocker High_Specificity Need for High Specificity? Decision->High_Specificity In_Vivo In Vivo Application? High_Specificity->In_Vivo No GsMTx4 Use this compound High_Specificity->GsMTx4 Yes In_Vivo->GsMTx4 Yes Gadolinium Consider Gadolinium In_Vivo->Gadolinium No Buffer_Check Check for Precipitating Anions in Buffer Gadolinium->Buffer_Check

References

Validating GsMTx4 TFA Specificity: A Comparative Guide Using Genetic Knockdown of Target Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GsMTx4 Trifluoroacetate (TFA) and its specificity for mechanosensitive ion channels, focusing on validation through genetic knockdown of its primary targets. Experimental data and detailed protocols are presented to support the use of GsMTx4 TFA as a specific pharmacological tool.

Introduction to this compound

GsMTx4 is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent and selective inhibitor of cationic mechanosensitive channels, primarily the Piezo1 and Piezo2 channels, and has also been shown to block certain TRP channels like TRPC1 and TRPC6.[1][2] Its ability to partition into the cell membrane and modify the local stress on the channel is thought to be the mechanism of inhibition, making it a valuable tool for studying mechanotransduction.[1] However, like any pharmacological agent, its specificity must be rigorously validated. Genetic knockdown, using techniques such as siRNA or shRNA, is a cornerstone of this validation process.

Principle of Specificity Validation via Genetic Knockdown

The core principle is straightforward: if this compound specifically targets a particular ion channel (e.g., Piezo1), its inhibitory effect should be significantly diminished or eliminated in cells where that channel's expression has been knocked down. Conversely, the peptide's effect should remain intact in cells treated with a non-targeting control siRNA. This approach provides strong evidence that the observed physiological or pathological effects of this compound are indeed mediated through its intended target.

Comparative Performance of this compound

The following tables summarize quantitative data from studies utilizing this compound and genetic knockdown to validate its specificity.

Table 1: Inhibition of Mechanically-Activated Currents
Cell TypeTarget ChannelMethod of KnockdownThis compound Concentration% Inhibition of Current (Control Cells)% Inhibition of Current (Knockdown Cells)Reference
HEK293Piezo1siRNA~2.5 µM~80%Significantly Reduced (qualitative)[3][4]
Human Neural Stem CellsPiezo1siRNA pool10 µMSignificant InhibitionCurrent Abolished
CardiomyocytesPiezo1siRNA2.5 µMSignificantly Suppressed Hypertrophy MarkersNo Suppression of Markers
Table 2: Inhibition of Calcium Influx
Cell TypeTarget ChannelMethod of KnockdownThis compound ConcentrationEffect in Control CellsEffect in Knockdown CellsReference
Human Dermal FibroblastsPiezo1siRNANot SpecifiedInhibited stretch-induced Ca2+ accumulationNo inhibition of Ca2+ accumulation
ChondrocytesPiezo1siRNANot SpecifiedSuppressed mechanical strain-induced Ca2+ influxNo suppression of Ca2+ influx
Table 3: Comparison with Alternative Mechanosensitive Channel Blockers
BlockerPrimary Target(s)Typical ConcentrationSpecificityMechanism of Action
This compound Piezo1, Piezo2, some TRP channels1-10 µMHigh for cationic mechanosensitive channelsGating modifier; alters local membrane tension
Ruthenium Red Piezo1/2, TRP channels, others10-50 µMLow; non-specificPore blocker
Gadolinium (Gd³⁺) Many mechanosensitive channels10-100 µMLow; non-specificPore blocker
Dooku1 Piezo1 (Yoda1 antagonist)10-30 µMHigh for Yoda1-induced activationAntagonist of the agonist Yoda1

Experimental Protocols

Protocol 1: Piezo1 Knockdown using siRNA in HEK293 Cells

This protocol describes the transient knockdown of Piezo1 in HEK293 cells for subsequent functional assays.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM® I Reduced Serum Medium

  • Piezo1-specific siRNA and non-targeting control siRNA (20 µM stock)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Preparation (per well): a. Dilute 50 nM (final concentration) of Piezo1 siRNA or control siRNA into 100 µL of Opti-MEM®. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM® and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: a. Aspirate the media from the HEK293 cells. b. Add 800 µL of fresh, pre-warmed complete growth medium. c. Add the 200 µL siRNA-lipid complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding with functional assays.

  • Validation (Optional but Recommended): Harvest a subset of cells to validate knockdown efficiency via qRT-PCR or Western blot for Piezo1.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording mechanically-activated currents in transfected HEK293 cells.

Materials:

  • Transfected HEK293 cells (from Protocol 1)

  • Patch-clamp rig with amplifier and data acquisition system

  • High-speed pressure clamp

  • Borosilicate glass capillaries

  • Extracellular Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 4 Mg-ATP, 0.3 Na-GTP, 40 HEPES (pH 7.2 with KOH).

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Cell Plating: Plate transfected cells onto glass coverslips in the recording chamber.

  • Recording: a. Perfuse the chamber with extracellular solution. b. Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ). c. Rupture the membrane patch to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -70 mV.

  • Mechanical Stimulation: a. Apply negative pressure pulses (e.g., in steps of -10 mmHg, up to -80 mmHg) using a high-speed pressure clamp to activate Piezo1 channels. b. Record the resulting inward currents.

  • This compound Application: a. After establishing a baseline of mechanically-activated currents, perfuse the chamber with extracellular solution containing 5 µM this compound. b. Repeat the mechanical stimulation protocol and record the currents in the presence of the inhibitor. c. Perform a washout with the control extracellular solution to check for reversibility.

  • Data Analysis: Compare the peak current amplitudes before, during, and after this compound application in both control and Piezo1-knockdown cells.

Protocol 3: Calcium Imaging with Fluo-8

This protocol measures changes in intracellular calcium in response to mechanical stimulation or chemical agonists.

Materials:

  • Transfected cells on glass-bottom dishes

  • Fluo-8 AM dye

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microscope with an imaging system

Procedure:

  • Dye Loading: a. Prepare a 2-5 mM stock solution of Fluo-8 AM in anhydrous DMSO. b. Prepare a loading solution of 4-5 µM Fluo-8 AM in HBSS. Add Pluronic® F-127 (final concentration 0.02%) to aid in dye dispersal. c. Remove the culture medium from the cells and add the Fluo-8 loading solution. d. Incubate for 30-60 minutes at 37°C.

  • Wash: Wash the cells 2-3 times with HBSS to remove excess dye.

  • Imaging: a. Place the dish on the microscope stage. b. Acquire baseline fluorescence images (Excitation ~490 nm, Emission ~514 nm).

  • Stimulation and this compound Application: a. Stimulate the cells either mechanically (e.g., with a micropipette) or chemically with a Piezo1 agonist like Yoda1 (5-10 µM). b. Record the resulting increase in fluorescence intensity. c. To test for inhibition, pre-incubate the cells with this compound (5 µM) for 15-30 minutes before stimulation and imaging.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) in response to stimulation in control vs. Piezo1-knockdown cells, with and without this compound.

Visualizations

Signaling Pathways and Experimental Workflows

GsMTx4_Validation_Workflow cluster_knockdown Genetic Knockdown cluster_assay Functional Assay siRNA Control siRNA transfection Transfect HEK293 Cells siRNA->transfection siPiezo1 Piezo1 siRNA siPiezo1->transfection control_cells Control Cells transfection->control_cells Control Group knockdown_cells Piezo1 Knockdown Cells transfection->knockdown_cells Knockdown Group GsMTx4 Apply this compound control_cells->GsMTx4 knockdown_cells->GsMTx4 stimulus Mechanical Stimulus stimulus->control_cells stimulus->knockdown_cells outcome1 Result: Piezo1 Current Blocked GsMTx4->outcome1 Strong Inhibition outcome2 Result: Current Largely Unaffected GsMTx4->outcome2 Weak/No Inhibition

Caption: Workflow for validating GsMTx4 specificity using siRNA.

Piezo1_Signaling_Pathway cluster_downstream Downstream Signaling stimulus Mechanical Stimulus (e.g., Shear Stress) piezo1 Piezo1 Channel stimulus->piezo1 ca_influx Ca²⁺ Influx piezo1->ca_influx gsmtx4 This compound gsmtx4->piezo1 camkii CaM/CaMKII ca_influx->camkii mapk MAPK/ERK ca_influx->mapk yap YAP/TAZ ca_influx->yap gene_expression Gene Expression (Proliferation, Migration) camkii->gene_expression mapk->gene_expression yap->gene_expression

Caption: Simplified Piezo1 downstream signaling pathway.

References

Comparative Analysis of L- and D-Enantiomers of GsMTx4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the L- and D-enantiomers of the mechanosensitive ion channel inhibitor, GsMTx4. The information presented is based on published experimental data to facilitate informed decisions in research and therapeutic development.

Executive Summary

GsMTx4 is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata that selectively inhibits cation-selective mechanosensitive channels (MSCs), including members of the Piezo and TRP channel families.[1] A unique characteristic of GsMTx4 is its lack of stereospecificity, with both the naturally occurring L-enantiomer and the synthetic D-enantiomer demonstrating comparable inhibitory activity.[2][3] This is attributed to its mechanism of action, which involves modulating the lipid bilayer surrounding the ion channel rather than a direct "lock-and-key" interaction with the protein itself.[3][4] The primary distinction between the two enantiomers lies in their pharmacokinetic properties; the D-enantiomer is resistant to proteolytic degradation, offering a significant advantage for in vivo studies and potential therapeutic applications due to its longer biological half-life.

Data Presentation: Quantitative Comparison of L- and D-GsMTx4

Target Enantiomer Parameter Value Cell Type Reference
Piezo1L-GsMTx4KD~155 nMHEK293
Piezo1L- & D-GsMTx4Kd~200 nMHEK293
Piezo1L-GsMTx4% Inhibition~80% (at µM conc.)HEK293
Piezo1L-GsMTx4% Inhibition58 ± 6% (at 4.0 µM)HEK293
Piezo1D-GsMTx4% Inhibition70 ± 6% (at 3.0 µM)HEK293
Piezo2D-GsMTx4% Inhibition55 ± 8.6% (at 5 µM)HEK293
Piezo2D-GsMTx4% InhibitionSignificantly inhibited (at 5 and 10 µM)HEK293

Experimental Protocols

Peptide Synthesis and Folding

L- and D-GsMTx4 peptides are typically chemically synthesized and folded by commercial vendors. The synthesis follows established solid-phase peptide synthesis protocols. The folded peptide's purity and mass are confirmed using techniques like reverse-phase high-performance liquid chromatography (HPLC) and MALDI-MS. The final product is a C-terminally amidated peptide with three disulfide bridges.

Electrophysiological Recording (Patch-Clamp)

The inhibitory effects of GsMTx4 enantiomers on mechanosensitive ion channels are commonly assessed using the patch-clamp technique.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are a common cell line used for these experiments.

  • Cells are cultured in appropriate media (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine).

  • For studying specific channels, cells are transiently transfected with plasmids containing the cDNA for the channel of interest (e.g., human Piezo1 or Piezo2) and a fluorescent marker (e.g., eGFP) using a transfection reagent like Lipofectamine 2000.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 3 MgCl₂, 0.1 CaCl₂, and 10 HEPES, with pH adjusted to 7.4.

  • Pipette (Intracellular) Solution (in mM): 133 CsCl, 10 HEPES, 5 EGTA, 1 CaCl₂, and 1 MgCl₂, with pH adjusted to 7.3 with CsOH.

3. Recording and Stimulation:

  • Whole-cell or outside-out patch configurations are used.

  • Patch pipettes with a resistance of 2–5 MΩ are used.

  • Mechanical stimulation is applied by a piezo-electrically driven blunt glass probe to indent the cell membrane or by applying pressure through the patch pipette.

  • Currents are recorded using an amplifier (e.g., Axopatch 200B), sampled at 10 kHz, and filtered at 2 kHz.

4. Peptide Application:

  • GsMTx4 solutions are freshly prepared on the day of the experiment by dissolving the peptide in the extracellular solution.

  • The peptide is applied to the patched cell using a perfusion system.

Mandatory Visualizations

Signaling Pathway of GsMTx4

GsMTx4_Signaling_Pathway cluster_membrane Cell Membrane (Lipid Bilayer) cluster_effects Cellular Effects GsMTx4_L L-GsMTx4 Membrane Lipid Bilayer GsMTx4_L->Membrane Partitions into outer leaflet Degradation Degradation GsMTx4_L->Degradation GsMTx4_D D-GsMTx4 GsMTx4_D->Membrane Partitions into outer leaflet Tension Altered Local Membrane Tension Membrane->Tension Piezo Mechanosensitive Ion Channel (e.g., Piezo) Inhibition Inhibition of Channel Gating Piezo->Inhibition Tension->Piezo Reduces force transmission IonFlux Reduced Cation Influx (e.g., Ca2+) Inhibition->IonFlux Response Downstream Cellular Response Modulation IonFlux->Response Protease Proteolytic Enzymes Protease->Degradation GsMTx4_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HEK293) Transfection 2. Transient Transfection (e.g., Piezo1/2 plasmid) CellCulture->Transfection Incubation 3. Incubation (24-48 hours) Transfection->Incubation Patching 4. Patch-Clamp (Whole-cell or Outside-out) Incubation->Patching Stimulation 5. Mechanical Stimulation (Pressure or Probe) Patching->Stimulation Recording_Baseline 6. Baseline Current Recording Stimulation->Recording_Baseline Peptide_Application 7. Application of L- or D-GsMTx4 Recording_Baseline->Peptide_Application Recording_Treatment 8. Treatment Current Recording Peptide_Application->Recording_Treatment Washout 9. Washout Recording_Treatment->Washout Recording_Washout 10. Washout Current Recording Washout->Recording_Washout Measurement 11. Measure Peak Current and/or Charge Transfer Recording_Washout->Measurement Calculation 12. Calculate % Inhibition Measurement->Calculation Comparison 13. Compare Potency of L- and D-Enantiomers Calculation->Comparison

References

Safety Operating Guide

Proper Disposal of GsMTx4 TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents is a critical component of responsible research conduct. This guide provides detailed procedures for the proper disposal of GsMTx4 TFA, a spider venom peptide often used in mechanosensitive ion channel research. While the Material Safety Data Sheet (MSDS) for this compound indicates that it is not classified as a hazardous substance, the presence of the trifluoroacetic acid (TFA) salt and general laboratory best practices necessitate a cautious and systematic approach to its disposal.

I. Risk Assessment and Waste Categorization

Before initiating any disposal protocol, a thorough risk assessment of the this compound waste stream is essential. The appropriate disposal route depends on the form of the waste—whether it is the pure lyophilized powder, a solution, or contaminated labware.

Waste StreamDescriptionPrimary Disposal Concern
Solid this compound Unused or expired lyophilized this compound powder.Potential for aerosolization and environmental contamination.
Liquid this compound Waste Solutions containing this compound, including unused stock solutions, experimental dilutions, and contaminated buffers.The presence of trifluoroacetic acid (TFA), which is corrosive.
Contaminated Labware Pipette tips, centrifuge tubes, vials, gloves, and other disposable materials that have come into contact with this compound.Residual peptide and TFA contamination.

II. Step-by-Step Disposal Protocol

Adherence to the following procedures will ensure the safe and environmentally responsible disposal of this compound.

A. Solid this compound Waste (Unused/Expired Powder):

  • Do not dispose of solid this compound in the regular trash.

  • Carefully place the original vial containing the solid peptide into a designated, clearly labeled hazardous waste container.

  • The label should include the full chemical name ("this compound"), the quantity, and the date of disposal.

  • Store the container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

B. Liquid this compound Waste (Solutions):

  • Do not pour liquid this compound waste down the drain. Trifluoroacetic acid is corrosive and requires disposal as hazardous waste.[1]

  • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene container).

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound in [solvent name]"), the approximate concentration, and any other hazardous components.

  • Keep the waste container securely closed when not in use.

  • Store the container in a designated satellite accumulation area, segregated from incompatible chemicals.

  • Contact your institution's EHS office to schedule a pickup for hazardous waste disposal.

C. Contaminated Labware and Personal Protective Equipment (PPE):

  • All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemically contaminated.

  • Collect these materials in a designated, puncture-resistant container or a durable, labeled bag specifically for solid chemical waste.

  • The container or bag should be clearly labeled as "Solid Chemical Waste" and specify the contaminant ("this compound contaminated labware").

  • When the container is full, seal it and arrange for disposal through your institution's EHS office.

III. Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste streams.

GsMTx4_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_categorization Categorization cluster_disposal_pathways Disposal Pathways cluster_containment Containment cluster_final_disposal Final Disposal Waste This compound Waste Generated Categorize Categorize Waste Stream Waste->Categorize Solid Solid this compound Categorize->Solid Powder Liquid Liquid this compound Solution Categorize->Liquid Solution Contaminated Contaminated Labware/PPE Categorize->Contaminated Labware/PPE SolidContainer Place in Labeled Hazardous Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer LabwareContainer Collect in Labeled Solid Chemical Waste Container Contaminated->LabwareContainer EHS Arrange for Pickup by Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS LabwareContainer->EHS

Caption: Workflow for the proper disposal of this compound.

IV. Key Safety and Logistical Information

ParameterGuideline
Personal Protective Equipment (PPE) Always wear a lab coat, safety glasses, and nitrile gloves when handling this compound in any form.
Spill Cleanup In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbent material in a sealed, labeled container for hazardous waste disposal. Ventilate the area of the spill.
Waste Storage Store all this compound waste in a designated and secure satellite accumulation area. Ensure containers are kept closed and are compatible with the waste they contain.
Regulatory Compliance All disposal procedures must comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidelines.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Building a strong foundation of safety and compliance is paramount in scientific research.

References

Personal protective equipment for handling GsMTx4 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of GsMTx4 TFA is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound, from its lyophilized powder form to its reconstituted solution. The following table summarizes the recommended PPE.

CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesChemical-resistant safety goggles are required to protect against splashes.[2]
Face ShieldA face shield is recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for handling this compound. It is good practice to change gloves between handling different samples.
Respiratory Protection Fume HoodWhen handling the lyophilized powder, it is advisable to work in a fume hood to avoid inhalation of fine particles.

Operational Plan for Safe Handling

A systematic workflow for handling this compound from receipt to disposal is crucial for a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage.

  • For long-term storage of the lyophilized powder, a temperature of -20°C is recommended. Some suppliers suggest storage at -20°C for up to three years is possible.

  • Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can degrade the peptide.

2. Reconstitution and Aliquoting:

  • Handle the lyophilized powder in a fume hood to minimize inhalation risk.

  • Use a sterile, appropriate solvent for reconstitution. This compound is soluble in water. For example, one supplier suggests a solubility of 66.66 mg/mL in water, and recommends sonication to aid dissolution.

  • To reconstitute, slowly add the solvent to the vial, gently swirling to dissolve the peptide. Avoid vigorous shaking.

  • To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes.

  • Clearly label all aliquots with the peptide name, concentration, and date of reconstitution.

3. Experimental Use:

  • When using this compound in experiments, always wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the skin and eyes.

  • Minimize the formation of aerosols.

4. Storage of Reconstituted Peptide:

  • For short-term use, reconstituted peptides can be stored at 2°C to 8°C.

  • For long-term storage, the aliquoted peptide solution should be stored at -80°C for up to a year, or at -20°C for up to one month.

Emergency Procedures

In the event of accidental exposure, take the following immediate actions:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Spill Response: In case of a spill, clear the area and wear appropriate PPE. Use absorbent materials to contain the spill and decontaminate the area.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination.

  • Unused Peptide and Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Aqueous Waste: Aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide solutions down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Workflow for Safe Handling of this compound

GsMTx4_Handling_Workflow cluster_prep Preparation & Reconstitution cluster_use Experimental Use & Storage cluster_disposal Disposal Receive Receive & Inspect Vial Store_Lyophilized Store Lyophilized Peptide (-20°C) Receive->Store_Lyophilized Intact Equilibrate Equilibrate to Room Temp in Desiccator Store_Lyophilized->Equilibrate Reconstitute Reconstitute in Fume Hood (Sterile Water) Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Perform_Experiment Perform Experiment (Wear Full PPE) Aliquot->Perform_Experiment Store_Solution_Short Short-Term Storage (2-8°C) Perform_Experiment->Store_Solution_Short For Immediate Use Store_Solution_Long Long-Term Storage (-80°C) Perform_Experiment->Store_Solution_Long For Future Use Collect_Solid_Waste Collect Contaminated Solid Waste (Gloves, Vials, Tips) Perform_Experiment->Collect_Solid_Waste Collect_Liquid_Waste Collect Aqueous Waste Perform_Experiment->Collect_Liquid_Waste Dispose Dispose as Chemical Waste (Follow Regulations) Collect_Solid_Waste->Dispose Collect_Liquid_Waste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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